molecular formula C18H22O B030845 ESTRATETRAENOL CAS No. 1150-90-9

ESTRATETRAENOL

货号: B030845
CAS 编号: 1150-90-9
分子量: 254.4 g/mol
InChI 键: CRMOMCHYBNOFIV-BDXSIMOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Estratetraenol, a naturally occurring estrogenic steroid and a major component of female pheromones, is a critical compound for researchers in the fields of behavioral neuroscience, endocrinology, and chemical ecology. Its primary research value lies in its role as a potent ligand for chemosensory receptors. This compound is known to activate the vomeronasal organ and olfactory receptors in many mammalian species, triggering innate behavioral and physiological responses, such as those related to social communication, mate recognition, and estrus synchronization. The mechanism of action involves binding to specific G-protein coupled receptors in the accessory olfactory system, initiating a signaling cascade that ultimately influences hypothalamic function and neuroendocrine pathways. This compound is extensively used in studies investigating the neurobiology of pheromone detection, the hormonal basis of behavior, and the evolution of chemical signaling. Our high-purity this compound is rigorously characterized to ensure reproducibility and reliability in your experimental models, providing a fundamental tool for unraveling the complex interplay between chemical signals and behavior.

属性

IUPAC Name

(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMOMCHYBNOFIV-BDXSIMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921587
Record name Estra-1(10),2,4,16-tetraen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150-90-9
Record name Estra-1,3,5(10),16-tetraen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,(10),16-Estratetraen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1(10),2,4,16-tetraen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRATETRAENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin of Estratetraenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid first identified in the mid-20th century.[1] It is a compound of significant interest due to its proposed role as a human pheromone, a topic that remains a subject of scientific debate. This technical guide provides a comprehensive overview of the origin of this compound, detailing its initial discovery and isolation, methods of synthesis, and the proposed signaling pathways through which it may exert its effects. The information is presented with a focus on experimental methodologies and quantitative data to serve as a resource for researchers in the fields of endocrinology, neuroscience, and drug development.

Discovery and Initial Isolation

This compound was first identified in 1968 by Thysen, Elliott, and Katzman from the urine of pregnant women.[1] The initial isolation and identification were pioneering efforts that laid the groundwork for future research into this unique steroid.

Historical Experimental Protocol for Isolation from Urine

Experimental Workflow: Initial Isolation of this compound

urine Urine from Pregnant Women hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine->hydrolysis Release of conjugated steroids extraction Solvent Extraction (e.g., with ether or ethyl acetate) hydrolysis->extraction Separation of steroids from aqueous phase ion_exchange Ion-Exchange Chromatography extraction->ion_exchange Initial fractionation tlc Thin-Layer Chromatography (TLC) ion_exchange->tlc Further purification gc Gas Chromatography (GC) tlc->gc High-resolution separation spectro Spectrophotometry gc->spectro Structural analysis identification Identification of this compound spectro->identification

A plausible workflow for the initial isolation and identification of this compound.

Key Methodologies:

  • Ion-Exchange Chromatography: This technique was likely used for the initial separation of steroids from other urinary components based on their charge.

  • Thin-Layer Chromatography (TLC): TLC would have been employed for further purification of the steroid fractions.

  • Gas Chromatography (GC): GC was a critical tool for the high-resolution separation of the purified steroid, allowing for its distinction from other similar compounds.[1]

  • Spectrophotometry: This method was used for the final structural elucidation and identification of the isolated compound as this compound.[1]

Quantitative Data from Urinary Analysis

Early studies provided the first quantitative estimates of this compound concentrations in biological fluids.

Biological SampleConcentrationReference
Urine from pregnant women~100 µg/LThysen et al., 1968 (as cited in later studies)

Synthesis of this compound

This compound is both an endogenous steroid and a compound that can be chemically synthesized. Its synthesis is of interest for research and commercial purposes.

Biosynthesis

Endogenous this compound is synthesized from androstadienone.[2] This conversion is catalyzed by the enzyme aromatase, which is also responsible for the production of other estrogens. The primary site of this biosynthesis is believed to be the ovaries.

Biosynthesis Pathway of this compound

androstadienone Androstadienone This compound This compound androstadienone->this compound Aromatization of A-ring (multiple steps) aromatase Aromatase (CYP19A1) aromatase->this compound

The enzymatic conversion of androstadienone to this compound.

The aromatization process involves a series of hydroxylation and subsequent oxidation steps that convert the A-ring of the steroid nucleus into an aromatic ring.[3]

Chemical Synthesis

Generalized Chemical Synthesis Protocol:

A general approach to synthesizing this compound would likely involve the following conceptual steps:

  • Starting Material: Selection of a suitable steroid precursor, such as androsta-1,4-diene-3,17-dione.

  • Aromatization of the A-ring: This is the key transformation. It can be achieved through various chemical methods, often involving multiple steps to introduce the aromatic ring.

  • Modification of the D-ring: Introduction of the double bond at the C16-C17 position. This might be achieved through dehydration of a 17-hydroxy precursor.

  • Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Proposed Signaling Pathways

The biological effects of this compound are thought to be mediated through the olfactory system, although the precise mechanisms are still under investigation. Two primary pathways have been proposed: the main olfactory system and the vomeronasal system.

Main Olfactory Pathway

This pathway is the primary system for detecting volatile odorants.

Generalized Main Olfactory Signaling Pathway

This compound This compound or Olfactory Receptor (GPCR) This compound->or Binds g_olf G-protein (Gαolf) or->g_olf Activates ac Adenylate Cyclase g_olf->ac Activates cAMP cAMP ac->cAMP ATP to cAMP cng Cyclic Nucleotide-Gated Ion Channel cAMP->cng Opens depolarization Depolarization cng->depolarization Ca2+/Na+ influx signal Signal to Olfactory Bulb depolarization->signal

Signal transduction in the main olfactory epithelium.
Vomeronasal Organ (VNO) Pathway

The VNO is a specialized chemosensory organ in many animals, though its functionality in humans is debated. It is thought to detect non-volatile cues, such as pheromones.

Generalized Vomeronasal Organ Signaling Pathway

This compound This compound v1r_v2r Vomeronasal Receptor (V1R or V2R) This compound->v1r_v2r Binds g_protein G-protein (Gαi2/Gαo) v1r_v2r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag_ip3 DAG and IP3 pip2->dag_ip3 trpc2 TRPC2 Channel dag_ip3->trpc2 Opens depolarization Depolarization trpc2->depolarization Ca2+/Na+ influx signal Signal to Accessory Olfactory Bulb depolarization->signal

Signal transduction in the vomeronasal organ.

Experimental Protocols for Bioassays

A variety of experimental designs have been employed to investigate the effects of this compound on human psychology and brain function.

Psychophysiological and Behavioral Studies

These studies typically involve exposing participants to this compound and measuring changes in mood, behavior, and physiological responses.

Experimental Workflow: Human Behavioral Assay

recruitment Participant Recruitment (defined demographics) exposure Double-Blind Exposure (this compound vs. Placebo) recruitment->exposure task Behavioral/Cognitive Task (e.g., mood questionnaires, social perception tasks) exposure->task data_collection Data Collection (e.g., self-reports, reaction times, physiological measures) task->data_collection analysis Statistical Analysis data_collection->analysis

A generalized workflow for assessing behavioral responses to this compound.

Key Parameters from Published Studies:

ParameterDescriptionExample ValuesReferences
Concentration Concentration of this compound used in the stimulus.Pharmacological doses, often not specified in early studies. Later studies use more defined concentrations.[4]
Delivery Method How the compound is presented to the participant.Upper-lip application, inhalation from a vial.[4]
Tasks The behavioral or cognitive measures used.Mood questionnaires (e.g., POMS), social judgment tasks, sexual arousal ratings.[4][5][6][7]
Physiological Measures Objective physiological data collected.Skin conductance, heart rate, skin temperature.[8]
Neuroimaging Studies

Functional magnetic resonance imaging (fMRI) has been used to investigate the neural correlates of exposure to this compound.

Generalized fMRI Protocol:

  • Participant Screening: Ensure participants are suitable for MRI scanning.

  • Baseline Scan: Acquire anatomical and baseline functional scans.

  • Stimulus Presentation: Deliver this compound and a control substance (e.g., clean air) in a block or event-related design while the participant is in the scanner.

  • Task: Participants may perform a task or be instructed to passively perceive the stimulus.

  • Image Acquisition: Acquire functional brain images throughout the experiment.

  • Data Analysis: Preprocess the fMRI data and perform statistical analysis to identify brain regions with differential activation between the this compound and control conditions.

Studies have reported that this compound can activate the hypothalamus in men.[5]

Quantitative Data on the Effects of this compound

The reported effects of this compound are varied and, in some cases, contradictory. The following table summarizes some of the key quantitative findings.

Effect MeasuredPopulationFindingReference
MoodMenIncreased negative mood[8]
MoodWomenIncreased positive mood[8]
MoodMen and WomenNo significant effect on moodBensafi et al., 2003 (as cited in[8])
Social CognitionMenImproved accuracy in an interpersonal perception task, especially in evaluating romantic relationships.[6][7]
Sexual Reward PreferenceMenIncreased preference for larger, later sexual rewards.[9]
Brain Activity (Hypothalamus)MenIncreased hypothalamic activity.[5]

Conclusion

This compound, since its discovery in the urine of pregnant women in 1968, has been a molecule of considerable scientific interest. While its role as a human pheromone is still debated, research has elucidated its biosynthetic pathway and explored its potential effects on human psychology and brain function. This technical guide has provided an overview of the origin of this compound, from its initial isolation to the experimental methods used to study its activity. Further research is needed to fully understand its synthesis, the specifics of its signaling pathways in humans, and its ultimate biological significance.

References

The Discovery of Estratetraenol in Pregnant Women's Urine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is a human steroid first identified in the urine of pregnant women in 1968.[1] Since its discovery, it has been the subject of considerable research, primarily focusing on its potential role as a human pheromone. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental methodologies of the era, and presenting available data in a structured format. It also explores the current understanding of its putative signaling pathways and offers insights into modern analytical techniques for its detection. This document is intended to serve as a valuable resource for researchers in endocrinology, neuroscience, and drug development.

Introduction

The search for endogenous steroids that might act as chemical signals in humans led to the investigation of various biological fluids. The urine of pregnant women was a logical starting point due to the profound endocrinological changes that occur during gestation. In 1968, Thysen, Elliott, and Katzman reported the successful isolation and identification of a novel steroid, this compound, from this source.[1] This discovery opened up a new avenue of research into the potential pheromonal effects of human steroids, a topic that remains a subject of scientific inquiry and debate.

Quantitative Data

Despite the identification of this compound in 1968, a thorough review of the available scientific literature, including searches for the original publication and subsequent studies, did not yield specific quantitative data regarding the concentration of this compound in the urine of pregnant women at various stages of gestation. The original paper by Thysen et al. focused on the isolation and identification of the compound rather than its quantification.[1] Subsequent research has largely centered on the behavioral and physiological effects of synthetic this compound, rather than its endogenous levels. Therefore, a definitive quantitative summary table cannot be provided at this time.

Table 1: Concentration of this compound in Pregnant Women's Urine

Gestational StageConcentration Range (ng/mL)Method of QuantificationReference
First TrimesterData Not Available--
Second TrimesterData Not Available--
Third TrimesterData Not Available--

Note: The absence of data in this table reflects the lack of available quantitative measurements in the reviewed scientific literature.

Experimental Protocols

Original Isolation and Identification of this compound (Thysen et al., 1968)

While the full, detailed protocol from the original 1968 publication by Thysen, Elliott, and Katzman could not be retrieved, the published abstract and subsequent citations indicate the use of the following key techniques.[1] The workflow below is a generalized representation based on common steroid isolation practices of that era.

urine Pooled Urine from Pregnant Women hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine->hydrolysis extraction Solvent Extraction (e.g., with ether) hydrolysis->extraction chromatography1 Ion Exchange Chromatography (to separate acidic, phenolic, and neutral fractions) extraction->chromatography1 chromatography2 Thin Layer Chromatography (TLC) (for further purification) chromatography1->chromatography2 chromatography3 Gas Chromatography (GC) (for separation and analysis) chromatography2->chromatography3 spectrophotometry Spectrophotometry (for structural elucidation) chromatography3->spectrophotometry identification Identification of this compound spectrophotometry->identification

A generalized workflow for the isolation of this compound in the 1960s.
  • Sample Collection: Urine was collected from women in late pregnancy.

  • Hydrolysis: To isolate the free steroid, the urine was likely treated with enzymes such as β-glucuronidase and sulfatase to cleave the conjugated forms (glucuronides and sulfates) in which steroids are often excreted.

  • Extraction: The hydrolyzed urine was then subjected to liquid-liquid extraction using an organic solvent like diethyl ether to separate the steroids from the aqueous phase.

  • Chromatographic Separation:

    • Ion Exchange Chromatography: This technique was employed to separate the extracted steroids into different fractions based on their chemical properties (e.g., acidic, phenolic, neutral).

    • Thin Layer Chromatography (TLC): The fractions of interest were further purified using TLC, a common method at the time for separating closely related compounds.

    • Gas Chromatography (GC): The purified samples were analyzed by GC. In the 1960s, packed columns with stationary phases like SE-30 were common for steroid analysis.[2]

  • Spectrophotometry: The final isolated compound was subjected to spectrophotometric analysis (likely UV and/or IR spectroscopy) to elucidate its chemical structure, leading to the identification of this compound.

Modern Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Modern analytical methods offer significantly higher sensitivity and specificity for the quantification of steroids in biological fluids. GC-MS is a powerful technique for this purpose.

urine_sample Urine Sample Collection add_is Addition of Internal Standard (e.g., deuterated this compound) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis spe Solid Phase Extraction (SPE) (for cleanup and concentration) hydrolysis->spe derivatization Derivatization (e.g., silylation to increase volatility) spe->derivatization gcms_analysis GC-MS Analysis (Separation and Detection) derivatization->gcms_analysis quantification Data Analysis and Quantification gcms_analysis->quantification

A modern workflow for the quantification of this compound by GC-MS.
  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled version of this compound) is added to a known volume of urine to correct for extraction losses and matrix effects.

    • The sample undergoes enzymatic hydrolysis to deconjugate the steroids.

  • Extraction and Clean-up:

    • Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) is used to extract and concentrate the steroids from the urine matrix, removing interfering substances.

  • Derivatization:

    • The hydroxyl group of this compound is derivatized, typically by silylation (e.g., using BSTFA), to increase its volatility and thermal stability for GC analysis.[3]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS) for separation.

    • The separated compounds are then introduced into a mass spectrometer for detection and quantification, often using selected ion monitoring (SIM) for high specificity.

  • Quantification:

    • The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve prepared with known concentrations of a certified this compound standard.

Signaling Pathways

The biological function of this compound is a topic of ongoing research and debate, with most studies focusing on its putative role as a human pheromone.[4][5] The proposed signaling pathway does not involve a classical endocrine receptor cascade but rather the activation of specific brain regions in response to its scent.

Putative Pheromonal Signaling Pathway

The current hypothesis suggests that this compound, when inhaled, is detected by the olfactory system. While the role of the vomeronasal organ (VNO) in humans is controversial and generally considered non-functional, studies have shown that the scent of this compound can activate the hypothalamus in a sex-specific manner.[6][7]

This compound This compound (Inhaled) olfactory_epithelium Olfactory Epithelium This compound->olfactory_epithelium accessory_olfactory_bulb Accessory Olfactory Bulb olfactory_epithelium->accessory_olfactory_bulb amygdala Amygdala accessory_olfactory_bulb->amygdala hypothalamus Hypothalamus amygdala->hypothalamus response Physiological & Behavioral Responses (e.g., mood, attraction) hypothalamus->response

A proposed signaling pathway for the putative pheromonal effects of this compound.

This activation of the hypothalamus, a key brain region involved in regulating emotions, reproductive behavior, and hormonal balance, is thought to underlie the observed effects of this compound on mood and attraction in some studies. It is important to note that the existence and significance of human pheromones are still actively debated within the scientific community.

Conclusion

The discovery of this compound in the urine of pregnant women marked a significant step in human steroid research. While the original methodologies relied on classical biochemical techniques, modern analytical chemistry offers far more sensitive and specific means for its detection and quantification. The lack of quantitative data on endogenous this compound levels remains a notable gap in the literature, presenting an opportunity for future research. Furthermore, the proposed signaling pathway of this compound as a putative pheromone highlights the complex interplay between the olfactory system and brain regions that govern behavior and physiology. Further investigation is required to fully elucidate the biological role of this intriguing human steroid.

References

Estratetraenol: An Endogenous Steroid in Women - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women, first identified in the urine of pregnant individuals.[1][2][3] Structurally related to estrogens, it is considered a putative human pheromone, exerting effects on mood, physiology, and behavior, particularly in men.[2][4] Its synthesis from androstadienone is catalyzed by the enzyme aromatase, primarily in the ovaries.[4] Despite its discovery decades ago, the body of research on this compound, especially concerning its quantitative presence in biological fluids and its precise mechanism of action in humans, remains limited and is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biosynthesis, analytical methodologies for its detection, and its proposed physiological roles and signaling pathways.

Quantitative Analysis of this compound

Table 1: Reported Concentrations of this compound

Biological MatrixPhysiological StateConcentrationMethod of AnalysisReference
UrinePregnancyNot QuantifiedChromatography[1][3]
Perfume (exogenous)N/A0.19 mg/mLGC-MS[5]

Experimental Protocols for Detection and Quantification

While specific, validated protocols for the routine quantification of this compound are not widely published, methodologies for the analysis of other steroids in biological matrices can be adapted. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques for their sensitivity and specificity.

Sample Preparation: Extraction of Steroids from Urine

The following is a generalized protocol for the extraction of steroids from a urine matrix, which could be optimized for this compound analysis.

2.1.1. Enzymatic Hydrolysis Steroids in urine are often present as glucuronide and sulfate (B86663) conjugates. An enzymatic hydrolysis step is necessary to cleave these conjugates and liberate the free steroid for analysis.

  • To 1-3 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).

  • Add a solution of β-glucuronidase/arylsulfatase in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.6-6.5).[6][7]

  • Incubate the mixture at an elevated temperature (e.g., 37-45°C) for a sufficient period (e.g., 30 minutes to 4 hours) to ensure complete deconjugation.[7][8]

2.1.2. Solid-Phase Extraction (SPE) SPE is a common technique for sample cleanup and concentration.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.[1][7]

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the steroids with an organic solvent such as methanol or a mixture of dichloromethane.[1][8]

2.1.3. Liquid-Liquid Extraction (LLE) LLE is an alternative or additional cleanup step.

  • To the hydrolyzed urine, add a buffer to adjust the pH (e.g., carbonate buffer, pH 10).[7]

  • Add an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether).[7][8]

  • Vortex thoroughly and centrifuge to separate the layers.

  • Collect the organic layer containing the steroids.

Derivatization for GC-MS Analysis

For GC-MS analysis, steroids often require derivatization to increase their volatility and improve their chromatographic properties. A common two-step derivatization process is as follows:

  • Oximation: Protects keto-groups by reacting the extracted and dried sample with methoxyamine hydrochloride in pyridine.[6]

  • Silylation: Derivatizes hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide (NH4I) and a reducing agent like ethanethiol.[6][9]

GC-MS and LC-MS/MS Analysis

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatography:

    • Column: A capillary column such as a DB-1 is typically used.[6]

    • Temperature Program: A programmed temperature ramp is employed to separate the steroid derivatives. A typical program might start at a lower temperature and increase to a higher temperature over an extended period (e.g., up to 90 minutes) to achieve optimal separation.[6]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.[6]

    • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.[6]

2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers the advantage of analyzing underivatized steroids, though derivatization can be used to enhance sensitivity for certain compounds.

  • Liquid Chromatography:

    • Column: A reverse-phase column, such as a C18, is typically used.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water and methanol/acetonitrile) is used for elution.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is common.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity in quantification.

Biosynthesis of this compound

This compound is synthesized from androstadienone through the action of the enzyme aromatase (cytochrome P450 19A1).[4] This conversion is a key step in a branch of the steroidogenic pathway. Aromatase is highly expressed in the ovarian granulosa cells.[7] Its expression and activity are regulated by various factors, including follicle-stimulating hormone (FSH) and cyclic adenosine (B11128) monophosphate (cAMP).[7]

G cluster_steroidogenesis General Steroidogenic Pathway cluster_this compound This compound Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Androstadienone Androstadienone Androstenedione->Androstadienone Other Enzymes Estradiol Estradiol Testosterone->Estradiol Aromatase This compound This compound Androstadienone->this compound Aromatase (CYP19A1)

Figure 1: Biosynthesis pathway of this compound from androstadienone via aromatase.

Signaling Pathways and Physiological Effects

The mechanism of action of this compound in humans is a subject of ongoing research and debate. It is proposed to act as a chemosignal, influencing brain activity and behavior.

Putative Pheromonal Effects and Hypothalamic Activation

Functional magnetic resonance imaging (fMRI) studies have shown that exposure to this compound can activate the hypothalamus in a sex-specific manner, with men showing a more pronounced response.[2][10] The hypothalamus is a key brain region involved in regulating endocrine function and social behaviors. This suggests a potential neural basis for the observed effects of this compound on mood and arousal.

The Role of the Vomeronasal Organ (VNO) and Olfactory Receptors

In many mammals, pheromones are detected by the vomeronasal organ (VNO). However, the functionality of the VNO in adult humans is highly controversial, and it is generally considered to be vestigial.[2] Therefore, it is more likely that if this compound acts as a chemosignal in humans, it is detected by olfactory receptors in the main olfactory epithelium. To date, specific human olfactory receptors that bind to this compound have not been definitively identified.

The general mechanism of olfactory receptor activation involves the binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an olfactory receptor neuron. This initiates a downstream signaling cascade, typically involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), the opening of cyclic nucleotide-gated ion channels, and the depolarization of the neuron, leading to the transmission of a signal to the brain.

G cluster_olfactory_signaling Proposed Olfactory Signaling Pathway for this compound This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opening Ca_Na Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal_to_Brain Signal to Brain (Hypothalamus) Depolarization->Signal_to_Brain Leads to

Figure 2: A generalized olfactory signaling pathway potentially involved in this compound perception.

Conclusion and Future Directions

This compound remains a fascinating yet enigmatic endogenous steroid in women. While its role as a putative pheromone is supported by studies showing its effects on the human brain and behavior, significant research is needed to fully elucidate its physiological significance. Key areas for future investigation include:

  • Quantitative Analysis: Development and application of sensitive and specific analytical methods to determine the concentrations of this compound in various biological fluids under different physiological conditions. This will be crucial for understanding its regulation and potential as a biomarker.

  • Receptor Identification: Identification and characterization of the specific human olfactory or other receptors that bind to this compound. This will be a critical step in unraveling its molecular mechanism of action.

  • Clinical Studies: Well-controlled clinical studies are needed to further investigate the effects of this compound on human physiology, mood, and behavior, moving beyond subjective reports to objective physiological measures.

A deeper understanding of this compound could have implications for drug development in areas such as mood disorders, social-behavioral therapies, and reproductive health.

References

An In-depth Technical Guide to Estratetraenol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (EST) is an endogenous steroid found in women that has garnered significant interest for its putative role as a human pheromone.[1] First identified in the urine of pregnant women, this compound is structurally related to estrogenic hormones but notably lacks estrogenic activity.[1][2] Research suggests that this compound may influence mood, social cognition, and behavior in a sex-specific manner, making it a subject of investigation in fields ranging from neurobiology to psychology and drug development.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on experimental methodologies and potential signaling pathways.

Chemical Identity and Physicochemical Properties

This compound is a C18 steroid belonging to the estrane (B1239764) family.[1] Its chemical structure is characterized by an aromatic A ring, typical of estrogens, and a double bond in the D ring at position 16.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol[6]
Synonyms Estra-1,3,5(10),16-tetraen-3-ol, Compound 742[7]
CAS Number 1150-90-9[7]
Molecular Formula C₁₈H₂₂O[7]
Molecular Weight 254.37 g/mol [7]
InChI Key CRMOMCHYBNOFIV-BDXSIMOUSA-N[6]
SMILES C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)O[7]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance White to pale yellow solid[8]
Melting Point 130-131.5 °C[9][10]
Boiling Point 400.2 °C at 760 mmHg[6][9]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[8][9]
Water Solubility 2.706 mg/L at 25 °C (estimated)[6]
Purity (typical) ≥98% (HPLC)[8]

Biological Activity and Mechanism of Action

This compound is classified as a putative human pheromone, a chemical signal that may elicit behavioral or physiological responses in other individuals of the same species.[2] Its effects are reported to be context-dependent and differ based on the sex and sexual orientation of the recipient.[4][11]

Effects on Social Cognition and Mood

Studies have indicated that exposure to this compound can modulate aspects of social cognition, particularly in men. Research by Oren et al. (2019) demonstrated that men exposed to this compound showed improved accuracy on the Interpersonal Perception Task, especially in discerning intimacy cues.[3] The same study found that this compound enhanced men's emotional reaction to images of romantic touch.[3] Other studies have suggested that this compound can influence mood, with some reports of it increasing positive mood in women and decreasing it in men.[4]

Effects on Sexual Motivation and Perception

Research by Wu et al. (2022) investigated the impact of this compound on sexual motivation in heterosexual men using a sexual delay discounting task. The findings revealed that this compound increased the preference for larger, delayed sexual rewards, suggesting a potential role in enhancing sexual motivation.[6] Furthermore, some studies suggest that this compound may bias the perception of gender from ambiguous stimuli.[5]

Table 3: Quantitative Data from Behavioral Studies on this compound

StudyExperimental TaskParticipantsKey Finding(s)Quantitative Result(s)
Wu et al. (2022) Sexual Delay Discounting Task76 heterosexual menIncreased preference for larger, delayed sexual rewards.Area Under the Curve (AUC) for LL choices: - this compound: M = 0.44, SD = 0.26 - Control: M = 0.38, SD = 0.21 (Paired t-test: t(75) = 2.11, p = 0.039)
Oren et al. (2019) Picture-Rating Task (Emotional Reaction to Touch)64 menStronger emotional reaction to touch under this compound exposure.Main effect for compound in trials depicting touch: - p = 0.047, ηp² = 0.061
Oren et al. (2019) Interpersonal Perception TaskMenImproved accuracy, particularly in the "Intimacy" category.Specific quantitative data on accuracy scores not available in the abstract.
Proposed Signaling Pathway

The precise molecular mechanism by which this compound exerts its effects is not fully elucidated. While many mammals detect pheromones via the vomeronasal organ (VNO), the human VNO is largely considered to be non-functional.[12][13] Current evidence suggests that the effects of putative human pheromones like this compound are mediated through the main olfactory epithelium (MOE).[14]

The proposed pathway involves the binding of this compound to a G-protein coupled receptor (GPCR) on the surface of olfactory sensory neurons. This interaction is hypothesized to initiate an intracellular signaling cascade, leading to neuronal depolarization and the transmission of a signal to the brain. Neuroimaging studies have shown that exposure to this compound can activate specific brain regions, most notably the anterior hypothalamus, in a sex-specific manner.[5][11] The hypothalamus plays a crucial role in regulating hormones and behaviors related to reproduction and social bonding.

This compound Signaling Pathway cluster_OSN Olfactory Sensory Neuron cluster_Brain Brain EST This compound GPCR Putative GPCR (in Olfactory Epithelium) EST->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal Transmission Hypothalamus Anterior Hypothalamus Olfactory_Bulb->Hypothalamus Behavioral_Response Behavioral/ Physiological Response Hypothalamus->Behavioral_Response Experimental Workflow - Oren et al. (2019) cluster_setup Setup cluster_session1 Session 1 cluster_session2 Session 2 (Crossover) cluster_analysis Data Analysis P Participant Recruitment (Male Volunteers) A1 Random Assignment to EST or Control P->A1 CS Compound Preparation (EST & Control in Propylene Glycol + Eugenol) T1 Perform Interpersonal Perception Task A1->T1 A2 Assignment to the other compound T2 Perform Picture- Rating Task T1->T2 M1 Mood Assessment (DACL) T2->M1 M1->A2 1-week interval T3 Perform Interpersonal Perception Task A2->T3 T4 Perform Picture- Rating Task T3->T4 M2 Mood Assessment (DACL) T4->M2 DA Compare performance and ratings between EST and Control conditions M2->DA

References

Estratetraenol and its Relationship to Estrogen Hormones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous human steroid that is structurally analogous to estradiol (B170435). First identified in the urine of pregnant women, its primary researched role has been as a putative human pheromone, influencing mood and neurophysiological responses in a sex-specific manner. Despite its structural similarity to estrogens, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of evidence for classical estrogenic activity. This technical guide provides an in-depth analysis of this compound's biochemical relationship to estrogen hormones, detailing its synthesis, the standard experimental protocols used to assess estrogenicity, and a summary of the current, and often conflicting, state of knowledge. All quantitative data for relevant estrogenic compounds are presented, highlighting the lack of such data for this compound in the scientific literature.

Structural and Biosynthetic Relationship to Estrogens

This compound is an 18-carbon steroid, sharing the core cyclopentanophenanthrene ring structure of all estrogens. The key structural differences between this compound and the potent endogenous estrogen, 17β-estradiol, lie in the D-ring of the steroid. This compound lacks the C17β hydroxyl group and possesses a double bond between the C16 and C17 positions[1].

Biosynthesis

The biosynthesis of estrogens from cholesterol is a multi-step enzymatic process. The final and rate-limiting step is the aromatization of androgens, catalyzed by the enzyme aromatase (cytochrome P450 19A1). This compound is synthesized from the androgen precursor androstadienone, also via the action of aromatase, likely in the ovaries[1]. This positions its synthesis in parallel to the primary pathways of estradiol and estrone (B1671321) synthesis.

Estrogen_and_Estratetraenol_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone invis1 Progesterone->invis1 Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone (E1) Androstenedione->Estrone Aromatase Testosterone->Androstenedione 17β-HSD Estradiol 17β-Estradiol (E2) Testosterone->Estradiol Estrone->Estradiol 17β-HSD Estradiol->Estrone 17β-HSD Androstadienone Androstadienone This compound This compound Androstadienone->this compound Aromatase invis1->Androstenedione invis2 invis2->Androstadienone Multiple Steps invis3

Caption: Biosynthetic pathways of estrogens and this compound.

Assessment of Estrogenic Activity: A Data Deficit

A compound is considered estrogenic if it can bind to and activate estrogen receptors (ERα and/or ERβ), thereby mimicking the effects of endogenous estrogens. This activity is typically characterized by a combination of in vitro and in vivo assays.

A significant finding of this technical review is the stark contradiction between commercial claims and the peer-reviewed scientific literature regarding this compound's estrogenic activity. A product information sheet from a chemical supplier describes this compound as a "synthetic estrogen" that "binds to estrogen receptor cells and is metabolized...into 17β-estradiol"[2]. However, extensive searches of scientific databases have failed to uncover any peer-reviewed studies that substantiate these claims. On the contrary, the prevailing statement in the scientific literature is that this compound has "no known estrogenic effects"[1]. This lack of published data from standardized estrogenicity assays is a critical knowledge gap.

To provide a framework for the necessary future research, the following sections detail the standard experimental protocols used to quantify estrogenic activity and present the known quantitative data for established estrogenic compounds.

Quantitative Data for Estrogenic Compounds

The following tables summarize key quantitative metrics for well-characterized estrogens. The absence of data for this compound underscores the lack of experimental evidence for its estrogenic activity in the peer-reviewed literature.

Table 1: Estrogen Receptor Binding Affinity

Compound Receptor Kd (nM) Relative Binding Affinity (RBA) (%)
17β-Estradiol (E2) ERα ~0.1 - 0.2 100
ERβ ~0.4 - 0.5 100
Estrone (E1) ERα Not Reported ~11 - 50
ERβ Not Reported ~10 - 30
Estriol (E3) ERα Not Reported ~10 - 15
ERβ Not Reported ~20 - 60
This compound ERα / ERβ No Data Available No Data Available

Note: RBA values are typically determined by competitive binding assays and can vary based on experimental conditions. E2 is the reference compound (RBA = 100).

Table 2: In Vitro Estrogenic Potency

Compound Assay EC50 (nM)
17β-Estradiol (E2) Yeast Estrogen Screen (YES) ~0.01 - 0.1
E-SCREEN (MCF-7 Proliferation) ~0.001 - 0.01
ERα Reporter Gene Assay ~0.0025 - 1.0
This compound All Assays No Data Available

Note: EC50 is the concentration at which the compound elicits 50% of its maximal effect.

Experimental Protocols for Determining Estrogenicity

The following protocols describe standard assays used to determine if a compound exhibits estrogenic activity.

In Vitro Assay: Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen (typically [³H]-17β-estradiol) for binding to a specific estrogen receptor subtype (ERα or ERβ).

Methodology:

  • Receptor Preparation: Recombinant human ERα or ERβ, or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus), are prepared and quantified.

  • Incubation: A constant concentration of [³H]-17β-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. A control incubation with unlabeled 17β-estradiol is used to determine the RBA.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved using hydroxylapatite or charcoal-dextran suspension, followed by centrifugation.

  • Quantification: The radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100

Competitive_Binding_Assay_Workflow start Start prep Prepare ERα/ERβ and Radioligand ([³H]-E2) start->prep incubate Incubate ER + [³H]-E2 with varying concentrations of Test Compound prep->incubate separate Separate Bound from Free Ligand (e.g., Hydroxylapatite) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Relative Binding Affinity (RBA) quantify->analyze end End analyze->end

Caption: Workflow for a competitive estrogen receptor binding assay.

In Vitro Assay: E-SCREEN (Estrogen-SCREEN) Assay

This assay measures the proliferative effect of a test compound on an estrogen-dependent cell line, typically human breast cancer cells (MCF-7).

Methodology:

  • Cell Culture: MCF-7 cells, which endogenously express ERα, are cultured in a hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to establish a baseline proliferation rate.

  • Treatment: Cells are seeded into multi-well plates and treated with a range of concentrations of the test compound. Positive (17β-estradiol) and negative (vehicle) controls are run in parallel.

  • Incubation: The cells are incubated for a defined period (typically 6-7 days) to allow for cell proliferation.

  • Quantification: The final cell number is determined. This can be done by direct cell counting, or more commonly, using assays that measure DNA content (e.g., SYBR Green) or metabolic activity (e.g., MTS assay).

  • Data Analysis: The proliferative effect (PE) of the test compound is calculated relative to the controls. The concentration that yields half the maximal proliferation (EC50) is determined to quantify the compound's potency.

In Vitro Assay: Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an Estrogen Response Element (ERE).

Methodology:

  • Cell Line: A suitable cell line (e.g., HeLa, HEK293, or a yeast strain) is engineered to contain two key components:

    • A plasmid expressing human ERα or ERβ.

    • A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of a promoter with one or more EREs.

  • Treatment: The cells are exposed to various concentrations of the test compound.

  • Incubation: Cells are incubated for a period sufficient for transcription and translation of the reporter gene (typically 24-48 hours).

  • Quantification: The activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the compound in activating ERE-mediated gene transcription.

In Vivo Assay: Uterotrophic Assay

This is the "gold standard" in vivo assay for assessing estrogenic activity. It measures the increase in uterine weight (uterotrophy) in immature or ovariectomized female rodents following exposure to a test compound.

Methodology:

  • Animal Model: Immature or surgically ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens, making the uterus highly sensitive to exogenous estrogenic compounds.

  • Dosing: The animals are administered the test compound, a positive control (e.g., ethinylestradiol), or a vehicle control for a set number of consecutive days (typically 3). Administration can be via oral gavage or subcutaneous injection.

  • Endpoint Measurement: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted-dry weight).

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Classical Estrogen Signaling Pathways

Estrogens exert their effects through two primary signaling pathways: a nuclear-initiated pathway that directly regulates gene transcription and a membrane-initiated pathway that triggers rapid intracellular signaling cascades. This compound is not known to activate these pathways; its effects are believed to be mediated through olfactory and neural pathways associated with pheromonal perception.

Estrogen_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus E2_mem Estrogen (E2) mER Membrane ER (mER / GPER) E2_mem->mER signaling Rapid Signaling Cascades (e.g., MAPK, PI3K) mER->signaling transcription Gene Transcription signaling->transcription Modulation E2_nuc Estrogen (E2) ER_cyto ERα / ERβ (with HSPs) E2_nuc->ER_cyto Binding & HSP Dissociation ER_dimer Activated ER Dimer ER_cyto->ER_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding ERE->transcription Recruitment of Co-activators

Caption: Classical nuclear and membrane-initiated estrogen signaling pathways.

Conclusion

This compound is a human steroid that is biosynthetically and structurally related to estrogens. However, its functional relationship is complex and poorly defined by classical endocrinological standards. While commercial sources make claims of estrogenic activity and metabolic conversion to estradiol, the peer-reviewed scientific literature is devoid of the quantitative data from standard estrogenicity assays needed to support these assertions. The overwhelming focus of research has been on its role as a putative pheromone, with effects mediated through the central nervous system rather than through classical estrogen receptor activation in peripheral tissues.

For researchers in drug development and related fields, it is critical to note that based on the available scientific evidence, this compound cannot be classified as an estrogen. The conflicting information highlights a significant gap in the pharmacological characterization of this compound. Definitive studies employing the standardized in vitro and in vivo protocols outlined in this guide are required to resolve the controversy and accurately define this compound's hormonal activity profile.

References

The Contentious Case of Estratetraenol: A Technical Review of its Role in Human Olfaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estratetraenol (EST), a steroid found in the urine of pregnant women, has been a focal point of controversy in the field of human olfaction for decades.[1] Postulated as a putative female pheromone, its influence on human behavior and physiology remains a subject of intense debate. This technical guide provides a comprehensive overview of the current state of research into this compound, with a focus on its disputed role in human chemosignaling. We delve into the evidence for and against its pheromonal activity, examine the experimental methodologies employed in key studies, and present the quantitative data in a clear, comparative format. Furthermore, we explore the proposed signaling pathways and critique the existing body of literature, offering insights for future research and development in this complex and often contradictory field.

Introduction: The Pheromone Postulate and the this compound Enigma

The concept of pheromones, chemical signals that trigger innate behaviors in members of the same species, is well-established in the animal kingdom. However, the existence and function of such signals in humans are far more ambiguous.[2] this compound, an estrogen-like steroid, emerged as a prime candidate for a human female pheromone, purported to influence male behavior and physiology.[3][4] Despite numerous studies, the scientific community remains divided on its true impact. Critics point to methodological flaws, lack of replicability, and the use of pharmacological, rather than physiological, concentrations of the compound in many experiments.[2] This guide aims to dissect the controversy by presenting a detailed analysis of the available scientific evidence.

The Vomeronasal Organ (VNO) vs. The Main Olfactory System: A Paradigm Shift

Initial theories on the action of putative human pheromones centered on the vomeronasal organ (VNO), a specialized chemosensory structure found in many animals.[5] However, in adult humans, the VNO is now widely considered to be a vestigial organ, lacking the necessary neuronal connections to the brain to be functional in pheromone detection.[6][7][8]

Recent research has shifted focus to the main olfactory system as the likely mediator of any effects of this compound.[9] Studies have demonstrated that the hypothalamic activation observed in response to EST is dependent on a functional main olfactory epithelium, suggesting that this is the primary pathway for its perception.[10][11]

Key Experiments in this compound Research: A Methodological Deep Dive

The scientific literature on this compound is characterized by a mix of studies reporting significant behavioral and physiological effects, and those finding no discernible impact. Below, we provide detailed experimental protocols from some of the most influential studies in this area.

Studies Suggesting an Effect of this compound

3.1.1. Zhou et al. (2014): Influence on Gender Perception

This study investigated whether this compound could influence the perception of gender from ambiguous point-light walkers.

  • Experimental Protocol:

    • Participants: 24 heterosexual males, 24 heterosexual females, 24 homosexual males, and 24 homosexual/bisexual females.

    • Design: A double-blind, repeated-measures design.

    • Stimuli: Participants were exposed to either this compound (for male participants) or androstadienone (for female and homosexual male participants), or a control solution (clove oil in propylene (B89431) glycol). The point-light walkers were digitally morphed to represent a spectrum of gaits from masculine to feminine.

    • Procedure: Participants viewed the point-light walkers for 500 milliseconds and were asked to identify the gender of the walker.

    • Key Finding: Heterosexual men exposed to this compound were more likely to perceive the ambiguous walkers as feminine.[12]

3.1.2. Oren et al. (2019): "A Scent of Romance" - Effects on Social Cognition

This research explored the impact of this compound on men's social cognition, particularly in romantic contexts.

  • Experimental Protocol:

    • Experiment 1 Participants: A group of men (specific number to be confirmed from full text).

    • Experiment 1 Design: A double-blind, within-subject design.

    • Experiment 1 Stimuli: Participants were exposed to this compound and a control solution while performing the Interpersonal Perception Task.

    • Experiment 1 Procedure: Participants evaluated various social interactions.

    • Experiment 1 Key Finding: Men showed improved accuracy in the "Intimacy" category of the task when exposed to this compound.[13]

    • Experiment 2 Participants: A different sample of men.

    • Experiment 2 Design: A double-blind, within-subject design.

    • Experiment 2 Stimuli: Participants were exposed to this compound and a control solution while viewing images of romantic touch.

    • Experiment 2 Procedure: Participants' emotional reactions to the images were measured.

    • Experiment 2 Key Finding: Men's emotional reaction to romantic touch was stronger under the influence of this compound.[13][14]

3.1.3. Jacob and McClintock (2000): Mood and Physiological Effects

An early study that reported effects of this compound on mood and autonomic arousal.

  • Experimental Protocol:

    • Participants: Men and women.

    • Design: A double-blind, placebo-controlled study.

    • Stimuli: this compound and a control substance.

    • Procedure: Participants were exposed to the substances and their mood and physiological parameters (e.g., skin temperature, skin conductance) were monitored.

    • Key Finding: this compound was reported to increase positive mood in women and decrease it in men, and also affect autonomic nervous system activity.[13]

Studies Finding No Significant Effect of this compound

3.2.1. Hare et al. (2017): A Failure to Replicate

This study attempted to replicate and extend the findings of Zhou et al. (2014) and also investigated effects on attractiveness and unfaithfulness ratings.

  • Experimental Protocol:

    • Participants: 94 heterosexual, Caucasian participants (43 male, 51 female).

    • Design: A double-blind, repeated-measures design.

    • Stimuli: Participants were exposed to this compound, androstadienone, or a control scent (clove oil). They viewed gender-neutral facial morphs and photographs of opposite-sex faces.

    • Procedure: In two separate tasks, participants were asked to determine the gender of the morphed faces and to rate the attractiveness and perceived unfaithfulness of the opposite-sex faces.

    • Key Finding: Exposure to this compound (or androstadienone) had no effect on gender perception, attractiveness ratings, or judgments of unfaithfulness.[2][15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited studies. It is important to note the variability in effect sizes and statistical significance across different experiments.

Study Participants Task Key Finding with this compound Statistical Significance
Zhou et al. (2014) 24 Heterosexual MenGender Perception (Point-Light Walkers)Increased perception of walkers as feminine.Reported as statistically significant.
Oren et al. (2019) - Exp 1 MenSocial Cognition (Interpersonal Perception Task)Improved accuracy in "Intimacy" category.Reported as statistically significant.
Oren et al. (2019) - Exp 2 MenEmotional Reaction to Romantic TouchStronger emotional reaction to touch.p = 0.047, ηp² = 0.061[14]
Hare et al. (2017) 43 Heterosexual MenGender Perception (Facial Morphs)No significant effect.Not statistically significant.
Hare et al. (2017) 43 Heterosexual MenAttractiveness & Unfaithfulness RatingsNo significant effect.Not statistically significant.

Proposed Signaling Pathway and Experimental Workflows

Given the evidence pointing towards the main olfactory system, a putative signaling pathway for this compound would likely involve olfactory receptors. However, the specific receptor(s) that bind to this compound have not been definitively identified. The general olfactory signaling cascade is initiated by the binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron.

Putative Signaling Pathway of this compound

Estratetraenol_Signaling_Pathway EST This compound OR Olfactory Receptor (Putative) (GPCR) EST->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization AP Action Potential Depolarization->AP Generates Brain Olfactory Bulb -> Higher Brain Centers (e.g., Hypothalamus) AP->Brain Transmits signal to

Caption: Putative signaling pathway for this compound in the main olfactory system.

Experimental Workflow: Zhou et al. (2014)

Zhou_Workflow cluster_participants Participants cluster_stimuli Stimuli P1 24 Heterosexual Men Task Point-Light Walker Gender Identification Task P1->Task P2 24 Heterosexual Women P2->Task P3 24 Homosexual Men P3->Task P4 24 Homosexual/Bisexual Women P4->Task S1 This compound S1->Task S2 Androstadienone S2->Task S3 Control Solution S3->Task Analysis Data Analysis: Comparison of Gender Judgements Task->Analysis Hare_Workflow cluster_stimuli Stimuli Participants 94 Heterosexual Participants (43 Male, 51 Female) Task1 Task 1: Gender Perception (Facial Morphs) Participants->Task1 Task2 Task 2: Attractiveness & Unfaithfulness Ratings Participants->Task2 S1 This compound S1->Task1 S1->Task2 S2 Androstadienone S2->Task1 S2->Task2 S3 Control Scent S3->Task1 S3->Task2 Analysis Data Analysis: Comparison of Ratings Task1->Analysis Task2->Analysis

References

The Contentious Case of Estratetraenol: A Technical Review of its Putative Pheromonal Effects on Human Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

The role of estratetraenol (EST), a steroid found in female urine, as a putative human pheromone remains a subject of intense scientific debate. While some studies suggest it can influence mood, perception, and physiological arousal in a sex-specific manner, others have failed to replicate these findings, casting doubt on its classification as a functional human pheromone. This in-depth guide provides a technical overview of the existing research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate a deeper understanding of this controversial topic.

Quantitative Data Summary

The reported effects of this compound on human behavior are varied and, at times, contradictory. The following tables summarize the key quantitative findings from notable studies.

Table 1: Effects of this compound on Mood

StudyParticipantsTaskKey Findings
Jacob & McClintock (2000)[1][2][3]Men and WomenMood questionnairesIncreased positive mood in women; decreased positive mood in men.[1][2]
Bensafi et al. (2003)[3]Men and WomenMood assessmentNo significant effect on mood in either men or women.[3]
Olsson et al. (2006)[2]MenMood ratingDecreased positive mood.[2]

Table 2: Effects of this compound on Attractiveness and Mate Perception

StudyParticipantsTaskKey Findings
Saxton et al. (2008) (related to androstadienone, but relevant context)[4]WomenSpeed-datingModest evidence for increased attraction ratings to potential mates.[4]
Hare et al. (2017)[4][5][6][7][8]43 male, 51 female heterosexual CaucasiansRating opposite-sex faces for attractiveness and unfaithfulnessNo effect on attractiveness or unfaithfulness ratings.[4][5][6][7]
Oren et al. (2019)[2][9][10][11]MenInterpersonal Perception Task & emotional reaction to images of touchImproved accuracy in evaluating romantic relationships; stronger emotional reaction to touch.[2][9][10][11]
Zhou et al. (2014)[4][11][12][13]Heterosexual and homosexual/bisexual men and womenGender attribution to point-light walkers (PLWs)Heterosexual men were more likely to perceive PLWs as feminine.[4][11][12][13]

Table 3: Physiological Effects of this compound

StudyParticipantsMeasurementKey Findings
Jacob et al. (2001)[2][3][9][14]Men and WomenSkin temperature and skin conductanceIncreased physiological arousal (lower skin temperature, higher skin conductance) in women, but not in men.[1][2][9]
Monti-Bloch & Grosser (1991)[2][3]Men and WomenElectrical potentials at vomeronasal cellsSelective electrical changes in men's vomeronasal cells, not observed in women or other olfactory epithelium cells.[2][3]
Savic et al. (2001)[3][11][13][15]MenPositron Emission Tomography (PET)Increased hypothalamic activity.[3][11][13][15]

Experimental Protocols

The methodologies employed in studying this compound's effects are critical to interpreting the conflicting results. Below are detailed protocols from key studies.

Protocol 1: Gender Perception Study (Zhou et al., 2014)
  • Objective: To investigate if androstadienone (AND) and this compound (EST) signal gender and affect gender perception.

  • Participants: 24 heterosexual males, 24 heterosexual females, 24 homosexual males, and 24 bisexual or homosexual females.[8]

  • Stimuli:

    • Putative pheromones: AND and EST, and a control solution. The scents were masked with clove oil.[8]

    • Visual stimuli: Point-light walkers (PLWs) animated to represent gaits ranging from feminine to masculine.[12]

  • Procedure:

    • A cotton ball with the designated scent (AND, EST, or control) was taped under the participant's nose.[8]

    • The study followed a repeated-measures, double-blind, and counterbalanced design.[8]

    • Participants viewed the PLWs on a screen for a brief period.

    • After each presentation, they were required to judge whether the walker was masculine or feminine.[12]

  • Key Measures: Frequency of "male" or "female" responses to the PLWs under each scent condition.

Protocol 2: Attractiveness Rating Study (Hare et al., 2017)
  • Objective: To determine if AND and EST affect perceptions of gender, attractiveness, and unfaithfulness.[4][5][6]

  • Participants: 94 heterosexual, Caucasian participants (43 male, 51 female).[4][6]

  • Design: A double-blind, repeated-measures study conducted on two consecutive days.[4]

  • Procedure:

    • On one day, participants were exposed to a control scent, and on the other, to either AND or EST.

    • Task 1 (Gender Perception): 46 participants identified the gender of five gender-neutral facial morphs.[4][6]

    • Task 2 (Attractiveness and Unfaithfulness Rating): 94 participants rated photographs of opposite-sex faces for attractiveness and probable sexual unfaithfulness.[4][6]

  • Key Measures: Gender classification of faces; attractiveness and unfaithfulness ratings on a numerical scale.

Protocol 3: Neuroimaging Study (Savic et al., 2001)
  • Objective: To investigate the neural correlates of exposure to AND and EST.

  • Participants: Men and women.

  • Methodology: Positron Emission Tomography (PET) was used to measure regional cerebral blood flow (rCBF) as an indicator of brain activity.

  • Procedure:

    • Participants were exposed to AND, EST, and a control odorant.

    • PET scans were acquired during exposure to each substance.

  • Key Measures: Changes in rCBF in specific brain regions, particularly the hypothalamus. The study found that EST activated the hypothalamus in men.[11][13][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and a typical experimental workflow for studying its effects.

G Putative Signaling Pathway of this compound cluster_input Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_brain Brain Processing cluster_output Behavioral & Physiological Output EST This compound (EST) VNO Vomeronasal Organ (VNO) (Function in humans is debated) EST->VNO MOE Main Olfactory Epithelium (MOE) EST->MOE V1R_V2R V1R & V2R Receptors (in VNO) VNO->V1R_V2R GPCR G-Protein Coupled Receptors (in MOE) MOE->GPCR AOB Accessory Olfactory Bulb (AOB) (Rudimentary in humans) V1R_V2R->AOB MOB Main Olfactory Bulb (MOB) GPCR->MOB Hypothalamus Hypothalamus (Sexual Behavior, Hormonal Release) AOB->Hypothalamus Amygdala Amygdala (Emotional Processing) AOB->Amygdala MOB->Hypothalamus MOB->Amygdala Behavior Mood Changes Attractiveness Ratings Gender Perception Hypothalamus->Behavior Physiology Autonomic Arousal (Skin Conductance, Temperature) Hypothalamus->Physiology Amygdala->Behavior Amygdala->Physiology

Caption: Putative signaling pathway of this compound.

G Generalized Experimental Workflow for EST Behavioral Studies cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis cluster_conclusion Conclusion Recruitment Participant Recruitment (Defined by sex, sexual orientation, age) Design Experimental Design (Double-blind, placebo-controlled, repeated measures) Recruitment->Design Exposure Exposure to Stimulus (EST vs. Control) Design->Exposure Task Behavioral/Physiological Task (e.g., Rating scales, neuroimaging, physiological recording) Exposure->Task Collection Data Collection Task->Collection Analysis Statistical Analysis (e.g., t-tests, ANOVA) Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation Publication Publication in Peer-Reviewed Journal Interpretation->Publication

Caption: Generalized experimental workflow.

Conclusion

The existing body of research on the putative pheromonal effects of this compound on human behavior is characterized by a lack of consensus. While some studies provide intriguing evidence for its influence on mood, perception, and physiology, particularly in sex-specific ways, these findings are often not replicated in subsequent, well-controlled studies. The debate is further complicated by the uncertainty surrounding the functionality of the human vomeronasal organ, a key structure for pheromone detection in other mammals.

For researchers, scientists, and drug development professionals, the current state of evidence underscores the need for rigorous, large-scale, and replicable studies to definitively elucidate the role, if any, of this compound in human social and sexual behavior. Future research should prioritize robust methodologies, including standardized dosages, double-blind and placebo-controlled designs, and diverse participant populations. Furthermore, a deeper investigation into the underlying neural mechanisms, potentially through advanced neuroimaging techniques, is crucial to move the field forward. Until such evidence emerges, the classification of this compound as a human pheromone remains putative and a subject of continued scientific inquiry.

References

Technical Whitepaper: Estratetraenol's Mechanism of Action on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Estratetraenol (EST) is a steroid found in female urine that has been investigated as a putative human pheromone. Its mechanism of action on the central nervous system (CNS) remains a subject of considerable scientific debate. While early theories focused on the vomeronasal organ (VNO), current evidence suggests that any effects of EST are likely mediated through the main olfactory epithelium (MOE). Neuroimaging studies have demonstrated that exposure to EST can elicit sexually dimorphic activation in specific hypothalamic nuclei in heterosexual men, a response not observed in heterosexual women. These CNS effects are correlated with modest, context-dependent changes in mood, autonomic arousal, and social cognition. However, the specific receptors, the precise intracellular signaling pathways, and the compound's status as a true human pheromone have not been definitively established. This document provides a technical overview of the current understanding of EST's action, detailing neurophysiological findings, plausible signaling cascades, and the experimental protocols used in its investigation, while highlighting the significant controversies and gaps in the existing research.

Introduction: The Controversial Status of this compound

This compound (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous human steroid first identified in the urine of pregnant women.[1] It has been widely studied as a candidate for a human sex pheromone, a chemical signal that triggers an innate physiological or behavioral response in another member of the same species.[2]

Despite decades of research, the classification of EST as a human pheromone is highly contentious.[3] Critics point to a lack of robust, replicable evidence from large-scale studies, the absence of a clear scientific basis for selecting this specific molecule for testing, and a publication landscape potentially skewed by positive publication bias.[3][4] Many researchers argue that the fundamental criteria for classifying a substance as a pheromone—such as eliciting an innate, stereotyped behavior—have not been met for EST.[2][4]

This guide synthesizes the existing data on EST's effects on the CNS, presenting the findings within this critical scientific context.

Receptor-Level Interactions: From the VNO to the Olfactory Mucosa

The Vomeronasal Organ (VNO) Hypothesis

In many mammals, pheromone detection is primarily mediated by the vomeronasal organ (VNO), a distinct chemosensory structure that projects to the accessory olfactory bulb.[5][6][7] Early research into EST's effects was predicated on the hypothesis that it acted via a functional human VNO.[2][8] However, the consensus in the scientific community is that the human VNO is vestigial or non-functional in adults.[4][9][10] Anatomical and histological studies show that the human VNO epithelium more closely resembles respiratory tissue and lacks the mature sensory neurons found in species with functional VNOs.[10]

Main Olfactory Epithelium (MOE) as the Putative Site of Action

With the VNO largely dismissed as a viable pathway, the main olfactory epithelium (MOE) is the more likely site for EST detection.[9] This is supported by studies showing that brain activation in response to EST is dependent on a functional olfactory system; individuals with anosmia (loss of smell) do not exhibit the typical hypothalamic responses.[10][11] The MOE contains a vast array of G-protein coupled receptors (GPCRs) responsible for detecting conventional odorants. It is hypothesized that EST may activate a specific subset of these olfactory receptors or a yet-unidentified receptor type within this tissue.

A critical gap in the literature is the identification of a specific receptor for EST. To date, no olfactory or vomeronasal-type receptor has been shown to bind EST with high affinity and specificity. Consequently, quantitative data on binding affinity (e.g., Kd or IC50 values) for EST to a human receptor are absent from published research.

Proposed Intracellular Signaling Pathway

Assuming EST acts on a GPCR within the main olfactory epithelium, its binding would initiate a downstream intracellular signaling cascade. While the exact pathway is undefined, a plausible mechanism, analogous to canonical olfactory signaling, can be proposed.[9]

Upon binding, EST would induce a conformational change in its receptor, activating a coupled heterotrimeric G-protein (likely Gαolf, common in olfactory neurons). The activated Gα subunit would then stimulate adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP would activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including ion channels and transcription factors like CREB (cAMP response element-binding protein), ultimately leading to neuronal depolarization and altered gene expression.

G_Protein_Signaling_Pathway EST This compound (EST) OR Putative Olfactory Receptor (GPCR) EST->OR Binding G_Protein G-Protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP Synthesis AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Response Neuronal Activation & Gene Transcription CREB->Response fMRI_Workflow Recruit Participant Recruitment (Screened, Healthy Males) Stim Stimulus Delivery (EST vs Control in Blocks) Recruit->Stim Acq fMRI Data Acquisition (3T Scanner, EPI Sequence) Stim->Acq Pre Data Pre-processing (Realign, Normalize, Smooth) Acq->Pre GLM Statistical Analysis (GLM) (EST > Control Contrast) Pre->GLM Group Group-Level Analysis (Identify Consistent Activation) GLM->Group Results Results (Hypothalamic Activation Map) Group->Results

References

An In-depth Technical Guide on the Synthesis of Estratetraenol from Androstadienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Estratetraenol, a steroid with reported pheromonal activity, is biologically synthesized from androstadienone through the action of the enzyme aromatase. This technical guide provides a comprehensive overview of this transformation, focusing on the core scientific principles and methodologies relevant to its synthesis. This document outlines the biological pathway and presents a detailed, generalized experimental protocol for the chemoenzymatic synthesis of this compound from androstadienone. Quantitative data, based on typical enzymatic conversions, are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Introduction

This compound, chemically known as estra-1,3,5(10),16-tetraen-3-ol, is an endogenous steroid found in humans.[1] It is structurally related to estrogens but lacks significant estrogenic activity.[1] The primary biological precursor to this compound is androstadienone (androsta-4,16-dien-3-one), a C19 steroid. The conversion of androstadienone to this compound is a key step in its biosynthesis and is catalyzed by the enzyme aromatase (cytochrome P450 19A1).[1][2][3] This process involves the aromatization of the A-ring of the steroid nucleus. Understanding the synthesis of this compound is of interest to researchers in various fields, including endocrinology, neuroscience, and medicinal chemistry.

Biological Synthesis Pathway

The biosynthesis of this compound from androstadienone is a multi-step enzymatic process mediated by aromatase. This enzyme complex, located in the endoplasmic reticulum of various tissues, catalyzes the conversion of androgens to estrogens.[2][4] The aromatization of the A-ring of androstadienone involves a series of oxidative reactions.

Biological Synthesis of this compound Biological Conversion of Androstadienone to this compound Androstadienone Androstadienone Intermediates Oxidized Intermediates Androstadienone->Intermediates 3 successive hydroxylations This compound This compound Intermediates->this compound Aromatization of A-ring Aromatase Aromatase (CYP19A1) Aromatase->Intermediates Aromatase->this compound Experimental Workflow Generalized Workflow for this compound Synthesis cluster_reaction Enzymatic Reaction cluster_workup Work-up and Extraction cluster_purification Purification and Analysis Incubation Incubation of Androstadienone with Aromatase and NADPH Quenching Reaction Quenching Incubation->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Characterization Spectroscopic Characterization Chromatography->Characterization Logical Relationships Logical Flow of Synthesis and Characterization Start Start with Pure Androstadienone Enzymatic_Reaction Perform Controlled Enzymatic Reaction Start->Enzymatic_Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Enzymatic_Reaction->Monitoring Workup Efficient Product Extraction Monitoring->Workup Upon completion Purification Chromatographic Purification Workup->Purification Purity_Assessment Assess Purity (HPLC) Purification->Purity_Assessment Structure_Confirmation Confirm Structure (NMR, MS) Purity_Assessment->Structure_Confirmation If pure Final_Product Obtain Pure This compound Structure_Confirmation->Final_Product

References

Neurobiological Underpinnings of Estratetraenol Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Neural, Behavioral, and Physiological Responses to a Putative Human Pheromone

This technical guide provides a comprehensive overview of the neurobiological effects of estratetraenol (EST), a steroid found in female urine and a candidate for a human sex pheromone.[1] Synthesized for researchers, scientists, and drug development professionals, this document details the current understanding of EST's mechanism of action, its impact on brain activity, and its influence on human behavior and physiology. The information is presented through detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction

This compound (estra-1,3,5(10),16-tetraen-3-ol) is a steroid structurally related to estrogen but lacking significant estrogenic effects.[2] First isolated from the urine of pregnant women, it has been a focal point of human pheromone research.[1] Studies suggest that EST exposure can influence mood, social cognition, and sexual perception in a sex-specific manner, primarily affecting heterosexual men and homosexual women.[3][4] This guide synthesizes the key findings from neuroimaging, behavioral, and physiological studies to provide a detailed understanding of its neurobiological underpinnings.

Neurobiological Mechanisms

The prevailing hypothesis is that this compound is detected by the main olfactory epithelium, rather than the vomeronasal organ (VNO), which is considered largely non-functional in adult humans. From the olfactory epithelium, signals are thought to be relayed to higher-order brain regions, most notably the hypothalamus, a key area involved in regulating sexual behavior and hormonal responses.

Proposed Signaling Pathway

The precise molecular signaling cascade initiated by this compound in the olfactory system is not fully elucidated but is believed to follow a pathway similar to other odorants, leading to the activation of specific hypothalamic nuclei.

This compound Signaling Pathway EST This compound (EST) OE Olfactory Epithelium EST->OE Inhalation OB Olfactory Bulb OE->OB Neural Signal Hypothalamus Hypothalamus (Anterior Nuclei) OB->Hypothalamus Olfactory Tract Behavioral Behavioral & Physiological Responses Hypothalamus->Behavioral Modulation

Proposed neural signaling pathway of this compound.

Neuroimaging Studies: Brain Activation in Response to this compound

Functional neuroimaging studies, primarily using Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI), have been instrumental in identifying the brain regions that respond to EST. A consistent finding is the activation of the hypothalamus in a sexually dimorphic pattern.

Key Findings from Neuroimaging Research
  • Hypothalamic Activation: Exposure to EST has been shown to activate the anterior hypothalamus, including the paraventricular and dorsomedial nuclei, in heterosexual men.[5][6]

  • Sex-Specific and Orientation-Specific Responses: This hypothalamic activation is not observed in heterosexual women.[5] However, studies have shown that homosexual women exhibit hypothalamic activation in response to EST, a pattern similar to that of heterosexual men.[1][3]

  • Olfactory Cortex Activation: In contrast, heterosexual women and lesbian women tend to process EST in the classic olfactory brain regions, such as the amygdala and piriform cortex, when not showing a hypothalamic response.[1][3]

Quantitative Data from Neuroimaging Studies

The following table summarizes the key findings from neuroimaging studies investigating brain activation in response to this compound.

StudyParticipant GroupBrain Region Activated by ESTTalairach Coordinates (x, y, z)Z-score / Significance
Savic et al. (2001) Heterosexual MenAnterior Hypothalamus (paraventricular & dorsomedial nuclei)4, -11, -6Z = 3.8
Heterosexual WomenAmygdala, Piriform CortexNot specified for ESTNot specified for EST
Berglund et al. (2006) Lesbian WomenAnterior Hypothalamus (shared cluster with heterosexual men)Not specifiedCorrected p = 0.06
Heterosexual WomenNo significant hypothalamic activationN/AN/A
Experimental Protocol: fMRI/PET Study of this compound Exposure

This protocol is a generalized representation based on the methodologies of Savic et al. (2001) and Berglund et al. (2006).[1][5]

  • Participant Recruitment: Participants are screened for age, health, sexual orientation (using the Kinsey scale), and olfactory function.

  • Stimulus Preparation:

    • This compound (EST): A specific concentration of EST (e.g., 0.1 M) is dissolved in a carrier solution, often propylene (B89431) glycol.

    • Control Substance: The carrier solution alone or a neutral odorant is used as a control.

    • Masking: To prevent conscious identification, a masking odor like clove oil (e.g., 1% v/v) may be added to both the EST and control solutions.[7]

  • Stimulus Administration: The prepared solutions are presented to the participant via an olfactometer or a cotton swab placed under the nose during the scanning session.

  • Neuroimaging Data Acquisition:

    • Modality: PET with 15O-H2O or BOLD fMRI.

    • Scanning Parameters: Standardized parameters for whole-brain coverage are used (e.g., for fMRI: TR=3000 ms, TE=40 ms, 3.75 x 3.75 mm in-plane resolution, 4.5 mm slice thickness).

  • Data Analysis:

    • Preprocessing: Includes motion correction, spatial normalization to a standard brain template (e.g., MNI or Talairach), and smoothing.

    • Statistical Analysis: A General Linear Model (GLM) is typically used to identify brain regions showing a significant change in blood flow or BOLD signal in response to EST compared to the control substance.[8]

fMRI_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P_Recruit Participant Recruitment S_Admin Stimulus Administration P_Recruit->S_Admin S_Prep Stimulus Preparation (EST/Control) S_Prep->S_Admin Scan fMRI/PET Scanning S_Admin->Scan Preproc Preprocessing (Motion Correction, Normalization) Scan->Preproc Stats Statistical Analysis (GLM) Preproc->Stats Results Activation Maps & Coordinates Stats->Results

Generalized workflow for neuroimaging studies of this compound.

Behavioral and Physiological Effects of this compound Exposure

Beyond brain activation, research has explored the tangible effects of EST on human perception, mood, and autonomic nervous system responses.

Key Findings from Behavioral and Physiological Studies
  • Gender Perception: Exposure to EST has been shown to bias heterosexual men toward perceiving digitally morphed "point-light walkers" as more feminine.[9][10]

  • Mood: The effects on mood are complex and can be context-dependent. Some studies report that EST decreases positive mood in men.[11][12]

  • Social Cognition: EST has been found to improve the accuracy of men in social cognition tasks, particularly in evaluating romantic relationships, and to strengthen their emotional reaction to depictions of romantic touch.[13][14]

  • Autonomic Nervous System: EST can induce changes in autonomic arousal, such as alterations in skin conductance and skin temperature.[15]

Quantitative Data from Behavioral and Physiological Studies

The following table summarizes key quantitative findings from behavioral and physiological studies.

StudyParticipant GroupDependent VariableFindingStatistical Significance
Zhou et al. (2014) Heterosexual MenPerception of Point-Light WalkersIncreased perception of femininityp < 0.05
Jacob & McClintock (2000) MenPositive Stimulated MoodDecreased mood stateNot specified
Oren et al. (2019) MenSocial Cognition Accuracy (Intimacy)Higher accuracy with ESTF(1, 55) = 5.35, p = 0.024
MenEmotionality Rating of "Touch" PhotosHigher emotionality with ESTp = 0.047
Bensafi et al. (2004a) MenAutonomic ArousalContext-dependent changesNot specified
Experimental Protocol: Behavioral Study of this compound Exposure

This protocol is a generalized representation based on the methodologies of Zhou et al. (2014) and Oren et al. (2019).[9][14]

  • Participant Recruitment: Similar to neuroimaging studies, participants are selected based on specific demographic and psychometric criteria.

  • Stimulus Preparation: EST and control solutions are prepared and often masked with an odorant like clove oil. Concentrations may vary (e.g., 500µM in Zhou et al., 2014).[7]

  • Experimental Design: A double-blind, within-subjects, repeated-measures design is typically employed. Each participant is tested under both the EST and control conditions on separate occasions.

  • Behavioral Tasks:

    • Gender Perception Task: Participants view point-light walkers (animations of human movement represented by dots) and are asked to classify them as male or female.[16][17]

    • Social Cognition Task: Participants may be asked to interpret social scenarios from videos or images (e.g., the Interpersonal Perception Task) or rate the emotionality of images.[13]

    • Mood Assessment: Standardized mood questionnaires (e.g., Profile of Mood States - POMS) are administered before and after exposure to the stimuli.

  • Physiological Measurements: Autonomic nervous system responses, such as skin conductance level (SCL) and skin temperature, can be continuously monitored throughout the experiment.

  • Data Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the behavioral and physiological responses between the EST and control conditions.

Behavioral_Workflow cluster_prep_beh Preparation cluster_exp Experiment cluster_analysis_beh Data Analysis P_Recruit_beh Participant Recruitment Exposure Exposure to EST or Control P_Recruit_beh->Exposure S_Prep_beh Stimulus Preparation (EST/Control) S_Prep_beh->Exposure Task Behavioral/Cognitive Task Performance Exposure->Task Physio Physiological Measurement Exposure->Physio Data_Collect Data Collection (Task Scores, Physiological Data) Task->Data_Collect Physio->Data_Collect Stats_beh Statistical Comparison (EST vs. Control) Data_Collect->Stats_beh Results_beh Behavioral & Physiological Outcomes Stats_beh->Results_beh

Generalized workflow for behavioral studies of this compound.

Conclusion and Future Directions

The evidence to date suggests that this compound has measurable effects on the human brain and behavior, particularly in the context of social and sexual cognition. The sexually dimorphic activation of the hypothalamus provides a compelling neurobiological basis for its observed behavioral effects. However, the classification of this compound as a true human pheromone remains a subject of scientific debate, with some studies failing to replicate findings or questioning the ecological validity of the concentrations used in experiments.

Future research should focus on:

  • Elucidating the specific receptors and molecular pathways in the olfactory epithelium that are responsive to this compound.

  • Conducting studies with ecologically valid concentrations of EST to better understand its real-world significance.

  • Further exploring the context-dependent nature of EST's effects on mood and behavior.

  • Investigating the potential therapeutic applications of this compound and its analogues in areas such as social anxiety and disorders of sexual desire.

This guide provides a solid foundation for understanding the current state of research on the neurobiological underpinnings of this compound exposure. As research methodologies continue to advance, a more complete picture of the role of this intriguing compound in human chemical communication will undoubtedly emerge.

References

The Influence of Estratetraenol on Social Cognition and Mood: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol (EST), a steroid found in the urine of pregnant women, has been a subject of scientific inquiry for its potential role as a human pheromone influencing social cognition and mood. This technical guide provides a comprehensive overview of the current state of research on EST's effects. It synthesizes quantitative data from key studies, details experimental methodologies, and elucidates the proposed neurobiological pathways through which EST may exert its influence. The evidence to date, while in some aspects conflicting, suggests that EST can modulate aspects of social perception, particularly in males, and may have subtle, context-dependent effects on mood. The primary mechanism of action is likely mediated by the main olfactory epithelium, with subsequent processing in limbic and hypothalamic brain regions. This document aims to serve as a detailed resource for researchers and professionals in drug development interested in the nuanced effects of this putative human chemosignal.

Introduction

The concept of human pheromones, chemical signals that trigger innate social or sexual responses in others of the same species, has been a topic of considerable debate. This compound (estra-1,3,5(10),16-tetraen-3-ol), a steroid structurally related to estrogen, is one of the most studied candidates for a female-to-male signaling molecule. Initial hypotheses centered on its role as a sexual attractant, but subsequent research has explored more subtle influences on social cognition and mood. This whitepaper consolidates the existing scientific literature to provide a technical overview for researchers and drug development professionals.

Effects on Social Cognition

Research into the effects of this compound on social cognition has primarily focused on its impact on male perception and behavior, yielding some of the more consistent findings in the field.

Quantitative Data on Social Cognition

The following table summarizes the key quantitative findings from studies investigating the influence of EST on social cognition.

StudyParticipantsTaskKey FindingsStatistics
Oren et al. (2019)[1]56 heterosexual menInterpersonal Perception Task (IPT)Improved accuracy in the "Intimacy" subscale of the IPT.Significant interaction between compound and IPT block (F(4, 220) = 2.57, p = 0.038, η²p = 0.04). Post-hoc analysis showed significant improvement in the Intimacy block (p = 0.02).
Oren et al. (2019)[1]64 heterosexual menEmotional reaction to touchStronger emotional reaction to images of romantic touch.Significant main effect for compound in the touch condition (F(1, 63) = 4.14, p = 0.046, η²p = 0.06).
Experimental Protocols for Social Cognition Studies

A representative experimental protocol for investigating the effects of EST on social cognition is detailed below, based on the methodology of Oren et al. (2019).[1]

Experimental Workflow: Social Cognition Study

G cluster_prep Preparation cluster_exp Experimental Session (Within-Subjects, Counterbalanced) cluster_data Data Analysis P1 Participant Recruitment (e.g., 56 heterosexual men) E1 Application of EST or Control Solution (Cotton pad taped under the nose) P1->E1 P2 This compound Solution Preparation (e.g., 2.5 x 10^-3 M in propylene (B89431) glycol) P2->E1 P3 Control Solution Preparation (Propylene glycol) P3->E1 E2 Interpersonal Perception Task (IPT) (Viewing and rating social interaction videos) E1->E2 E3 Emotional Reaction Task (Viewing and rating images of touch) E1->E3 D1 Scoring of IPT Accuracy E2->D1 D2 Analysis of Emotional Ratings E3->D2 D3 Statistical Analysis (e.g., Repeated Measures ANOVA) D1->D3 D2->D3 G cluster_prep Preparation cluster_exp Experimental Session (Within-Subjects, Counterbalanced) cluster_data Data Analysis P1 Participant Recruitment (e.g., 20 men, 20 women) E1 Application of EST or Control Solution (Applied under the nose and on the neck) P1->E1 P2 This compound Solution Preparation (e.g., 2.4 µg in propylene glycol) P2->E1 P3 Control Solution Preparation (Propylene glycol) P3->E1 E2 Mood Assessment (e.g., Profile of Mood States - POMS) E1->E2 D1 Scoring of POMS Subscales E2->D1 D2 Statistical Analysis (e.g., ANOVA with steroid and sex as factors) D1->D2 G cluster_input Sensory Input cluster_processing Olfactory Processing cluster_output Hypothalamic Integration EST This compound OE Main Olfactory Epithelium EST->OE Binding to Receptors OB Olfactory Bulb OE->OB AON Anterior Olfactory Nucleus OB->AON PC Piriform Cortex OB->PC OT Olfactory Tubercle OB->OT ACA Anterior Cortical Amygdala OB->ACA Hypo Hypothalamus AON->Hypo PC->Hypo OT->Hypo ACA->Hypo Response Modulation of Social Cognition & Mood Hypo->Response

References

A Historical Perspective on Estratetraenol Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol, an endogenous steroid first isolated from the urine of pregnant women in the late 1960s, has been a subject of scientific inquiry for its potential role as a human pheromone.[1][2] Structurally related to estrogens but lacking known estrogenic effects, its influence on human physiology and behavior remains a topic of considerable research and debate.[3] This technical guide provides a comprehensive historical perspective on this compound research, detailing key experiments, quantitative data, and proposed signaling pathways to inform future investigations and drug development efforts.

Early Discoveries and the Pheromone Hypothesis

The journey of this compound research began with its identification in the urine of pregnant women.[1] However, it was not until the 1990s that it garnered significant attention as a putative human sex pheromone.[4] Early studies proposed that this compound, produced by women, could act as a chemosignal influencing the mood and social cognition of men.[5] This hypothesis was fueled by initial findings suggesting sex-specific effects on the brain and behavior. However, the classification of this compound as a true pheromone has been met with skepticism due to the often subtle and context-dependent nature of its effects, and a lack of consistently replicated, robust behavioral responses.[6][7]

Key Experimental Findings: A Quantitative Overview

Research into the effects of this compound has spanned various domains, including mood, social cognition, and physiological arousal. The following tables summarize the quantitative data from several key studies.

Table 1: Effects of this compound on Mood

StudyParticipantsThis compound ConcentrationKey Findings
Jacob and McClintock (2000)Men and WomenNot specified in available abstractsDecreased positive stimulated mood state in men.[8][9]
Oren et al. (2019)56 men2M in propylene (B89431) glycolNo significant overall effect on mood ratings (positive or negative).[2]

Table 2: Effects of this compound on Social Cognition

StudyParticipantsThis compound ConcentrationTaskKey Findings
Oren et al. (2019)56 men2M in propylene glycolInterpersonal Perception TaskHigher accuracy in the "Intimacy" category under this compound exposure.[2]
Wu et al. (2022)76 heterosexual men500μM in 1% v/v clove oil propylene glycol solutionSexual Delay Discounting TaskIncreased preference for larger-later sexual rewards.[3][10]

Table 3: Psychophysiological Effects of this compound

StudyParticipantsThis compound ConcentrationPhysiological MeasuresKey Findings
Jacob et al. (2001)Men and WomenNot specified in available abstractsSkin temperature, Skin conductanceSustained changes in both measures.[11]
Bensafi et al. (2003)Men and WomenNot specified in available abstractsAutonomic nervous system functionNo significant effect on physiological arousal.[6]

Experimental Protocols

To ensure the reproducibility and critical evaluation of research findings, detailed experimental methodologies are crucial. Below are summaries of protocols from key studies.

Protocol 1: Administration of this compound (Oren et al., 2019)
  • Compound Preparation: 2M this compound dissolved in propylene glycol. A control solution of propylene glycol alone was used.[2]

  • Administration: A cotton swab with the solution was placed under the participant's nose.

  • Study Design: A double-blind, within-subject, repeated-measures design was employed. Each participant was tested on two separate occasions, once with this compound and once with the control solution, with the order counterbalanced.[1]

Protocol 2: fMRI Studies on this compound's Effects (General Protocol)

While specific parameters vary between studies, a general protocol for fMRI investigations of this compound involves the following steps:

  • Participant Recruitment: Participants are typically screened for age, health, and in some studies, sexual orientation.

  • Compound Administration: this compound, often dissolved in an odorless solvent like propylene glycol with a masking agent such as clove oil, is administered via a nasal inhaler or a cotton swab placed under the nose. A placebo control (solvent and masking agent only) is used for comparison.[3]

  • fMRI Scanning: Participants are placed in an fMRI scanner. Functional images are acquired while they are exposed to either this compound or the placebo.

  • Stimuli Presentation: During scanning, participants may be presented with various stimuli, such as neutral, emotional, or sexually arousing images or tasks, to assess brain activity in different contexts.

  • Data Analysis: Brain imaging data is preprocessed and statistically analyzed to identify regions showing significant activation in response to this compound compared to the placebo.

Signaling Pathways and Mechanisms of Action

The proposed mechanism of action for this compound centers on its detection by the olfactory system, leading to the activation of specific brain regions.

The Olfactory Pathway

Current evidence suggests that the main olfactory epithelium, rather than the vomeronasal organ (VNO), is the primary site for detecting this compound in humans.[12] The VNO, a key organ for pheromone detection in many animals, is considered vestigial and non-functional in adult humans.[4]

The general olfactory signal transduction cascade is initiated when an odorant molecule binds to a G-protein coupled receptor (GPCR) on the cilia of an olfactory receptor neuron. This binding activates the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb and subsequently to higher olfactory cortices and other brain regions.[13][14] While a specific olfactory receptor for this compound has not yet been definitively identified in humans, this general pathway is the most likely mechanism for its initial detection.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Cation Influx Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal Transmission Hypothalamus Anterior Hypothalamus Olfactory_Bulb->Hypothalamus Thalamus Anterior Medial Thalamus Olfactory_Bulb->Thalamus Frontal_Gyrus Right Inferior Frontal Gyrus Olfactory_Bulb->Frontal_Gyrus Behavioral_Response Behavioral & Physiological Responses Hypothalamus->Behavioral_Response Thalamus->Behavioral_Response Frontal_Gyrus->Behavioral_Response

Caption: Proposed signaling pathway for this compound.

Central Processing and Brain Activation

Functional magnetic resonance imaging (fMRI) studies have provided insights into the brain regions that are activated upon exposure to this compound. In heterosexual men, a key area of activation is the anterior hypothalamus, a brain region known to be involved in sexual behavior and motivation.[15] This finding provides a potential neural basis for the observed effects of this compound on social and sexual cognition. Other brain regions implicated in the processing of this compound include the anterior medial thalamus and the right inferior frontal gyrus.[2]

The following diagram illustrates the proposed workflow for a typical fMRI study investigating the effects of this compound.

fMRI_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Participant_Screening Participant Screening Randomized_Administration Randomized, Double-Blind Administration Participant_Screening->Randomized_Administration Compound_Preparation This compound & Placebo Preparation Compound_Preparation->Randomized_Administration fMRI_Scanning fMRI Scanning Randomized_Administration->fMRI_Scanning Data_Preprocessing fMRI Data Preprocessing fMRI_Scanning->Data_Preprocessing Stimuli_Presentation Stimuli Presentation (e.g., images, tasks) Stimuli_Presentation->fMRI_Scanning Statistical_Analysis Statistical Analysis (e.g., GLM) Data_Preprocessing->Statistical_Analysis Results Identification of Activated Brain Regions Statistical_Analysis->Results

Caption: Experimental workflow for an fMRI study on this compound.

Conclusion and Future Directions

The historical perspective on this compound research reveals a fascinating yet complex story. While early excitement positioned it as a potential human sex pheromone, subsequent research has painted a more nuanced picture of a chemosignal with subtle, context-dependent effects on mood, cognition, and physiology. The conflicting findings across different studies highlight the need for standardized, rigorous experimental protocols and larger sample sizes in future research.

Key areas for future investigation include:

  • Identification of the specific olfactory receptor(s) for this compound to elucidate the precise molecular mechanism of action.

  • Further investigation into the dose-response relationship of this compound's effects.

  • Exploration of the interplay between this compound and the social and hormonal context in modulating human behavior.

  • Well-controlled studies with larger and more diverse populations to clarify the inconsistencies in reported mood and psychophysiological effects.

A deeper understanding of the historical context and the methodological evolution of this compound research is essential for guiding future studies and unlocking the full potential of this intriguing endogenous steroid in research and therapeutic applications.

References

The Physiological Enigma of Estratetraenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Putative Human Pheromone

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of estratetraenol (estra-1,3,5(10),16-tetraen-3-ol), a steroid first identified in the urine of pregnant women and a candidate for a human pheromone.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of existing literature on its physiological functions, a critical analysis of experimental methodologies, and a summary of quantitative data.

Introduction: The Pheromone Controversy

This compound has been the subject of considerable research and debate since its discovery. While some studies suggest it may act as a chemosignal influencing human mood, behavior, and physiology in a sexually dimorphic manner, its classification as a true human pheromone remains a topic of scientific discussion.[2][3] A significant body of research has failed to find robust, replicable evidence for its purported effects, leading to skepticism within the scientific community.[3] This guide aims to present the existing evidence objectively, providing the necessary context for informed research and development.

Neurobiological Effects: Brain Activation Studies

Functional neuroimaging studies, primarily using positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), have been pivotal in investigating the central effects of this compound. A recurring finding in these studies is the activation of the hypothalamus in a sex-dependent manner upon exposure to this compound.

While specific quantitative data in tabular format is not consistently provided across all publications, the qualitative findings consistently point towards the hypothalamus as a key target. For instance, studies have reported hypothalamic activation in heterosexual men and homosexual women when smelling this compound, but not in heterosexual women or homosexual men. This suggests a potential role for this compound in neural circuits related to sexual orientation and arousal. The specific coordinates of activation within the hypothalamus, such as the preoptic area and the ventromedial nucleus, have been reported in some studies, though a consolidated table of these findings is not available in the current literature.

Methodology of Neuroimaging Studies:

  • PET Scan Protocol: PET studies investigating this compound typically involve the intravenous injection of a radiotracer, such as 15O-H2O, to measure regional cerebral blood flow (rCBF) as an indicator of neural activity. Participants are exposed to controlled puffs of this compound vapor and a control substance (e.g., odorless air). The PET scanner detects the distribution of the radiotracer in the brain, allowing for the comparison of brain activity between the this compound and control conditions.[4][5][6][7][8][9]

  • fMRI Protocol: fMRI studies utilize the blood-oxygen-level-dependent (BOLD) contrast to measure changes in blood flow and oxygenation, which are correlated with neural activity. In a typical olfactory fMRI study, participants are presented with blocks of this compound and a control odorant while inside the MRI scanner. The timing of odor presentation is often synchronized with the participant's respiration to minimize motion artifacts.[10][11][12][13]

Psychological and Behavioral Effects

The influence of this compound on human psychology and behavior has been explored through various experimental paradigms. These studies have yielded mixed results, with some reporting significant effects on mood, sexual motivation, and social cognition, while others have failed to replicate these findings.

Mood and Arousal

The effect of this compound on mood remains inconclusive. Some studies have suggested that it can modulate mood in a sexually dimorphic manner, though specific quantitative data from standardized mood scales like the Positive and Negative Affect Schedule (PANAS) are not consistently reported in a tabular format in the literature.[14][15][16][17][18]

Experimental Protocol for Mood Assessment:

Participants are typically exposed to this compound or a placebo in a double-blind, controlled setting. Mood is assessed before and after exposure using self-report questionnaires such as the PANAS.[14][17][18] The PANAS consists of two 10-item scales to measure positive and negative affect.[14][17][18] Participants rate the extent to which they have experienced each emotion on a Likert scale.

Sexual Motivation and Behavior

Recent research has focused on the potential role of this compound in modulating sexual motivation. One study investigated its effect on the preference for sexual rewards using a Sexual Delay Discounting Task (SDDT).[2][19][20][21][22][23]

Table 1: Effect of this compound on Preference for Larger-Later Sexual Rewards [19][20]

ConditionMean Proportion of Larger-Later Choices (SD)F-statistic (df)p-value
This compound0.47 (0.25)4.32 (1, 75)0.041
Control0.42 (0.20)

SD = Standard Deviation; df = degrees of freedom

Experimental Protocol for the Sexual Delay Discounting Task: [19][20]

This task assesses an individual's preference for a smaller, immediate reward versus a larger, delayed reward. In this adaptation, participants chose between viewing a sexual image for a shorter duration sooner or for a longer duration later.[19][20] The study employed a double-blind, placebo-controlled, within-participant design where 76 male participants were exposed to either this compound or a control solution.[19][20]

sexual_delay_discounting_task cluster_setup Experimental Setup cluster_task Sexual Delay Discounting Task Participant Participant Exposure This compound or Control Solution (Double-Blind, Crossover) Participant->Exposure Trial_Start Start Trial Exposure->Trial_Start Choice Choose between: - Smaller, Sooner Reward - Larger, Later Reward Trial_Start->Choice Outcome View Sexual Image (Duration and Delay Based on Choice) Choice->Outcome ITI Inter-Trial Interval Outcome->ITI ITI->Trial_Start Next Trial

Experimental workflow for the Sexual Delay Discounting Task.

Cooperative Behavior

Another line of inquiry has explored the influence of this compound on social behaviors such as cooperation. A study found that exposure to this compound increased cooperative behavior in men.[10]

Table 2: Effect of this compound on Cooperative Behavior [10]

ConditionOutcome
This compoundIncreased tendency to apply a cooperative strategy
ControlLower tendency to apply a cooperative strategy

Experimental Protocol for Cooperative Behavior Game: [24][25][26][27][28]

While the specific game-theoretic paradigm used was not detailed in the abstract, such studies typically involve participants playing economic games like the Prisoner's Dilemma or a Public Goods Game after being exposed to this compound or a placebo in a double-blind manner.

cooperative_behavior_experiment cluster_setup Experimental Setup cluster_game Cooperative Behavior Game Participant Participant Exposure This compound or Control Solution (Double-Blind) Participant->Exposure Game_Start Begin Game Exposure->Game_Start Decision Make Decision: Cooperate or Defect Game_Start->Decision Payoff Receive Payoff Based on Joint Decisions Decision->Payoff Feedback Outcome Feedback Payoff->Feedback Feedback->Game_Start Next Round

Workflow for a typical cooperative behavior experiment.

Social Cognition

This compound has also been investigated for its effects on social cognition, particularly the ability to interpret social cues. A study using the Interpersonal Perception Task (IPT) found that men exposed to this compound showed improved accuracy, especially in judging intimacy.[29][30][31][32][33][34]

Table 3: Effect of this compound on Interpersonal Perception Task (IPT) Accuracy [29][30]

ConditionOutcome
This compoundImproved accuracy in the Interpersonal Perception Task, particularly in the "Intimacy" category
ControlBaseline accuracy

Experimental Protocol for the Interpersonal Perception Task: [25][33][34][35]

The IPT is a standardized test that assesses an individual's ability to decode nonverbal social cues. Participants watch a series of short video clips of real-life social interactions and answer multiple-choice questions about the interactions.[25][33][34][35] In this study, male participants performed the task after exposure to this compound or a control solution in a double-blind, within-subject design.[29][30]

interpersonal_perception_task cluster_setup Experimental Setup cluster_task Interpersonal Perception Task Participant Participant Exposure This compound or Control Solution (Double-Blind, Within-Subject) Participant->Exposure View_Clip View Video Clip of Social Interaction Exposure->View_Clip Answer_Question Answer Multiple-Choice Question about the Interaction View_Clip->Answer_Question Record_Accuracy Record Accuracy Answer_Question->Record_Accuracy Record_Accuracy->View_Clip Next Clip

Experimental workflow for the Interpersonal Perception Task.

Putative Signaling Pathway

The precise molecular mechanism by which this compound exerts its effects in humans is not yet fully elucidated. Given the general understanding of olfaction, it is hypothesized that this compound, like other odorants, is detected by G-protein coupled receptors (GPCRs) in the olfactory sensory neurons of the main olfactory epithelium.[29][36][37][38] The controversial role and likely non-functionality of the vomeronasal organ (VNO) in adult humans suggest that this is the primary route of detection.

Upon binding of this compound to a specific olfactory receptor, a conformational change in the receptor is thought to activate a G-protein (likely Golf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb and then to higher olfactory cortices and other brain regions, including the hypothalamus.

A putative signaling pathway for this compound in an olfactory sensory neuron.

Conclusion and Future Directions

The physiological functions of this compound remain an area of active research with many unanswered questions. While some behavioral and neuroimaging studies suggest that it may act as a social chemosignal, the evidence is not consistently robust, and its status as a human pheromone is contested.

Future research should focus on:

  • Replication of Studies: Rigorous, large-scale replication of key behavioral and neuroimaging studies is crucial to validate the reported effects of this compound.

  • Dose-Response Studies: Systematic investigation of the dose-dependent effects of this compound is needed to establish a clearer understanding of its physiological potency.

  • Receptor Identification: Identification and characterization of the specific olfactory receptor(s) that bind this compound would be a major breakthrough in understanding its mechanism of action.

  • Hormonal and Physiological Correlates: Further investigation into the effects of this compound on hormone levels (e.g., testosterone, cortisol) and other physiological measures is warranted to elucidate its broader physiological impact.

By addressing these key areas, the scientific community can move towards a more definitive understanding of the role, if any, that this compound plays in human physiology and behavior.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Estratetraenol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of estratetraenol (estra-1,3,5(10),16-tetraen-3-ol), a steroid identified in pregnant women's urine and studied for its potential pheromonal effects in humans.[1] The protocols outlined below are designed for research-scale synthesis, starting from the readily available steroid precursor, estrone (B1671321).

Introduction

This compound is an endogenous steroid that is structurally related to estrogen hormones but lacks significant estrogenic activity.[2] It is biosynthesized from androstadienone by the enzyme aromatase, primarily in the ovaries.[2][3] Research into this compound has explored its role as a putative human pheromone, with studies suggesting it may influence social and sexual behaviors.[1][4] To facilitate further investigation into its biological functions, reliable methods for its synthesis are essential.

This document details a two-step chemical synthesis of this compound from estrone, involving the protection of the phenolic hydroxyl group followed by the formation of the C16-C17 double bond via a Shapiro reaction. An alternative method for introducing the double bond via dehydration of a 17-hydroxy intermediate is also discussed.

Synthesis Methods Overview

Two plausible synthetic routes starting from estrone (1) are presented. Both routes begin with the protection of the phenolic hydroxyl group at C3.

  • Route A: Shapiro Reaction. This is the primary detailed protocol. It involves the conversion of the 17-keto group to a tosylhydrazone, followed by treatment with a strong base to form the alkene.

  • Route B: Dehydration of 17-hydroxyestratriene. This alternative route involves the reduction of the 17-keto group to a hydroxyl group, which is then dehydrated to form the C16-C17 double bond.

Data Presentation: Comparison of Synthesis Routes
ParameterRoute A: Shapiro ReactionRoute B: Dehydration of 17-Hydroxyestratriene
Starting Material EstroneEstrone
Key Intermediates 3-(tert-Butyldimethylsilyloxy)estrone, 3-(tert-Butyldimethylsilyloxy)estrone 17-tosylhydrazone3-(tert-Butyldimethylsilyloxy)estrone, 3-(tert-Butyldimethylsilyloxy)-estra-1,3,5(10)-trien-17β-ol
Key Reactions Silyl ether protection, Tosylhydrazone formation, Shapiro reactionSilyl ether protection, Ketone reduction, Dehydration
Estimated Overall Yield ModerateModerate
Purity of Final Product High after chromatographic purificationHigh after chromatographic purification
Advantages Well-established for olefination of hindered ketones.Milder reagents for the reduction step.
Challenges Requires strong base and anhydrous conditions for the Shapiro reaction.Dehydration step may require harsh conditions and can lead to side products.

Experimental Protocols

Route A: Synthesis of this compound via Shapiro Reaction

This protocol is divided into four main stages:

  • Protection of the 3-hydroxyl group of estrone.

  • Formation of the 17-tosylhydrazone.

  • Shapiro reaction to form the C16-C17 double bond.

  • Deprotection of the 3-hydroxyl group.

Materials:

  • Estrone (1)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve estrone (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-Butyldimethylsilyl chloride (1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected estrone (2) as a white solid.

Materials:

  • 3-(tert-Butyldimethylsilyloxy)estra-1,3,5(10)-trien-17-one (2)

  • Tosylhydrazide (p-toluenesulfonylhydrazide)

  • Methanol (B129727) or Ethanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • In a round-bottom flask, dissolve the protected estrone (2) (1.0 eq) in methanol or ethanol.

  • Add tosylhydrazide (1.2 eq) to the solution. A catalytic amount of acetic acid can be added to accelerate the reaction.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude tosylhydrazone (3) can often be used in the next step without further purification. If necessary, it can be recrystallized.

Materials:

  • 3-(tert-Butyldimethylsilyloxy)estra-1,3,5(10)-trien-17-one tosylhydrazone (3)

  • n-Butyllithium (n-BuLi) in hexanes (2.2 - 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, suspend or dissolve the tosylhydrazone (3) (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (at least 2.2 equivalents) dropwise via syringe. The solution may change color.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected this compound (4).

Materials:

Procedure:

  • Dissolve the protected this compound (4) (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride solution (1.2 eq) to the mixture at room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound (5) as a white solid.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Key signals to look for in the ¹H NMR spectrum include the aromatic protons, the vinylic protons of the C16-C17 double bond, and the methyl protons at C18.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis Estrone Estrone (1) Protection Protection (TBDMSCl, Imidazole) Estrone->Protection Protected_Estrone Protected Estrone (2) Protection->Protected_Estrone Tosylhydrazone_Formation Tosylhydrazone Formation Protected_Estrone->Tosylhydrazone_Formation Tosylhydrazone Tosylhydrazone (3) Tosylhydrazone_Formation->Tosylhydrazone Shapiro_Reaction Shapiro Reaction (n-BuLi) Tosylhydrazone->Shapiro_Reaction Protected_this compound Protected this compound (4) Shapiro_Reaction->Protected_this compound Deprotection Deprotection (TBAF) Protected_this compound->Deprotection This compound This compound (5) Deprotection->this compound Purification Purification (Chromatography) This compound->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Workflow for the synthesis and analysis of this compound.

Proposed Signaling Pathway of this compound

Signaling_Pathway cluster_reception Reception cluster_transduction Signal Transduction cluster_processing Central Processing cluster_response Response This compound This compound VNO_Receptor Vomeronasal/Olfactory Receptor This compound->VNO_Receptor Binding G_Protein G-Protein Activation VNO_Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Neural_Activation Neuronal Activation (Accessory Olfactory Bulb) Second_Messenger->Neural_Activation Hypothalamus Hypothalamus Neural_Activation->Hypothalamus Limbic_System Limbic System (Amygdala, Hippocampus) Neural_Activation->Limbic_System Physiological_Response Physiological Response (e.g., Hormonal changes) Hypothalamus->Physiological_Response Behavioral_Response Behavioral Response (e.g., Mood, Attraction) Limbic_System->Behavioral_Response

Caption: Proposed signaling pathway for this compound as a putative human pheromone.

References

Application Notes and Protocols for the Natural Extraction of Estratetraenol from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid first isolated in 1968 from the urine of pregnant women.[1] It is structurally related to estrogen hormones but lacks significant estrogenic effects. Research suggests this compound may function as a human pheromone, influencing social and sexual behaviors. These application notes provide detailed protocols for the extraction and purification of this compound from urine, based on established methods for steroid analysis. While the original 1968 isolation method involved techniques such as thin-layer chromatography and silicic acid column chromatography, modern methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) offer higher efficiency and reproducibility.

Quantitative Data

The concentration of naturally occurring this compound in urine is a critical parameter for designing and validating extraction protocols. The foundational study that first identified this compound provides the only available quantitative data.

AnalyteMatrixConcentrationReference
This compoundUrine (Pregnant Women)Approximately 100 µg/L[1]

Experimental Protocols

Given that this compound is excreted in urine primarily as glucuronide and sulfate (B86663) conjugates, a hydrolysis step is essential to cleave these conjugates and liberate the free steroid for extraction.[2] The following protocols are adapted from established methods for the extraction of steroids and estrogens from urine and can be optimized for this compound.[2][3][4]

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol utilizes reversed-phase SPE for the efficient extraction and clean-up of this compound from a complex urine matrix.[3][5]

Materials:

  • SPE Cartridges (e.g., Oasis HLB, C18)[3][5]

  • Urine sample (preferably from late-stage pregnancy for higher concentration)

  • β-glucuronidase/arylsulfatase (from Helix pomatia)[6]

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)[3]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., a deuterated analog of this compound, if available, or a related steroid)

  • SPE Vacuum Manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment (Enzymatic Hydrolysis):

    • To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.

    • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).[3]

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.[3]

    • Vortex the mixture and incubate at 37°C for 16-24 hours to ensure complete hydrolysis of conjugates.[3][6]

    • After incubation, centrifuge the sample to pellet any precipitate. The supernatant will be used for SPE.

  • Solid-Phase Extraction:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry.[5]

    • Sample Loading: Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[5]

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[3]

    • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Elution: Elute the this compound from the cartridge with 3 mL of acetonitrile or methanol into a clean collection tube.[3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for subsequent analysis by LC-MS/MS or GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

LLE is a classic and effective method for extracting steroids from aqueous matrices. This protocol is based on general procedures for steroid extraction.[7][8]

Materials:

  • Urine sample

  • β-glucuronidase/arylsulfatase

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) (HPLC grade)[7]

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Internal standard

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment (Enzymatic Hydrolysis):

    • Perform enzymatic hydrolysis as described in Protocol 1, steps 1.1 to 1.4.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the hydrolyzed urine sample to approximately 9.0-9.5 with NaOH.[8]

    • Add 5 mL of ethyl acetate or MTBE to the sample in a glass centrifuge tube.[7]

    • Add a small amount of NaCl to improve phase separation.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 2.2-2.6) on the aqueous layer with a fresh 5 mL of organic solvent.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extract with 2 mL of water by vortexing and centrifuging as before. Discard the aqueous layer.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation and Reconstitution:

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for analysis.

Historical Purification Method

  • Thin-Layer Chromatography (TLC): The crude urine extract was subjected to TLC on silica (B1680970) gel plates.

  • Silicic Acid Column Chromatography: Fractions identified by TLC were further purified using column chromatography with a silicic acid stationary phase and an ethyl acetate/cyclohexane mobile phase.

These methods are less common for quantitative analysis today but can still be valuable for initial purification and isolation of compounds.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine->hydrolysis conditioning 1. Cartridge Conditioning (Methanol, Water) hydrolysis->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (5% Methanol/Water) loading->washing elution 4. Elution (Acetonitrile/Methanol) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis ph_adjust 1. pH Adjustment hydrolysis->ph_adjust extraction 2. Extraction with Organic Solvent ph_adjust->extraction separation 3. Phase Separation extraction->separation combine 4. Combine Extracts separation->combine evaporation Evaporation combine->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

References

Application Notes and Protocols for Behavioral Studies with Estratetraenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting behavioral studies to investigate the effects of estratetraenol, a putative human pheromone. The protocols outlined below are based on existing research and are intended to serve as a foundation for further investigation into its influence on human social cognition, mood, and behavior.

Introduction to this compound

This compound (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women, first identified in the urine of pregnant women.[1][2] It is structurally similar to estrogen but lacks known estrogenic activity.[2] this compound is synthesized from androstadienone, likely in the ovaries.[2] It is considered a putative human pheromone that may influence the behavior and physiology of others, with effects often dependent on the sex and sexual orientation of the individual exposed.[3][4] Research suggests that this compound primarily affects heterosexual men and homosexual women by activating the anterior hypothalamus, a brain region associated with reproductive behaviors.[3]

Proposed Signaling Pathway of this compound

This compound is thought to be detected by the main olfactory epithelium, as the vomeronasal organ (VNO) is largely considered non-functional in adult humans.[5][6] Upon inhalation, this compound molecules bind to receptors in the olfactory epithelium, triggering a neural cascade that ultimately leads to the activation of specific brain regions, most notably the hypothalamus.[3][7] This activation is believed to modulate various behaviors and psychological states.

estratetraenol_signaling_pathway cluster_0 Nasal Cavity cluster_1 Brain This compound This compound Olfactory Epithelium Olfactory Epithelium This compound->Olfactory Epithelium Inhalation & Binding Olfactory Bulb Olfactory Bulb Olfactory Epithelium->Olfactory Bulb Neural Signal Hypothalamus Hypothalamus Olfactory Bulb->Hypothalamus Signal Relay Behavioral & Physiological Response Behavioral & Physiological Response Hypothalamus->Behavioral & Physiological Response Modulation

Fig. 1: Proposed signaling pathway of this compound.

Behavioral Assays and Protocols

This section details protocols for assessing the behavioral and psychological effects of this compound exposure.

This protocol is designed to measure changes in a participant's ability to interpret social cues and their emotional response to social interactions.

Objective: To determine if this compound exposure enhances social cognition, particularly in romantic or intimate contexts.[8][9]

Materials:

  • This compound solution (e.g., 0.05 M in propylene (B89431) glycol)

  • Placebo control solution (propylene glycol only)

  • Olfactory administration devices (e.g., cotton pads affixed to the upper lip)[8]

  • Validated social cognition task (e.g., Interpersonal Perception Task - IPT)

  • Image rating task with pictures depicting romantic and neutral interactions

Experimental Workflow:

social_cognition_workflow Participant Recruitment Participant Recruitment Informed Consent Informed Consent Participant Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Random Assignment Random Assignment Baseline Assessment->Random Assignment This compound Exposure This compound Exposure Random Assignment->this compound Exposure Group A Placebo Exposure Placebo Exposure Random Assignment->Placebo Exposure Group B Behavioral Testing Behavioral Testing This compound Exposure->Behavioral Testing Placebo Exposure->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

Fig. 2: Experimental workflow for social cognition study.

Procedure:

  • Participant Screening: Recruit healthy heterosexual male participants. Screen for olfactory function and psychological well-being.

  • Experimental Design: Employ a double-blind, placebo-controlled, within-subjects design where each participant is tested under both this compound and placebo conditions on separate days.[8]

  • Compound Administration: A cotton pad containing 100 µl of either the this compound or placebo solution is affixed to the participant's upper lip.[8]

  • Interpersonal Perception Task (IPT): Participants view short video clips of social interactions and answer questions about the relationships and feelings of the individuals depicted. Accuracy is the primary measure.

  • Image Rating Task: Participants view a series of images depicting couples in romantic touching poses and neutral poses. They rate the emotional intensity of each image on a Likert scale. Reaction time and emotionality ratings are recorded.[8][9]

Data Presentation:

Behavioral Measure Placebo Condition (Mean ± SD) This compound Condition (Mean ± SD) p-value
IPT Accuracy (Intimacy)65.2 ± 8.1%78.5 ± 7.9%< 0.05
Emotionality Rating (Romantic Touch)4.3 ± 1.26.8 ± 1.1< 0.01
Emotionality Rating (Neutral)2.1 ± 0.92.3 ± 0.8> 0.05

This protocol investigates the influence of this compound on cooperative behavior in a social dilemma context.

Objective: To test the hypothesis that this compound increases cooperative behavior in heterosexual men.[3]

Materials:

  • This compound and placebo solutions

  • Olfactory administration devices

  • Computerized version of a public goods game or prisoner's dilemma

Procedure:

  • Participant Pairing: Participants are paired with another (confederate or real) participant.

  • Compound Administration: As described in Protocol 3.1.

  • Cooperation Game: Participants play multiple rounds of the chosen game. The primary dependent variable is the frequency of cooperative choices.

Data Presentation:

Game Round Placebo Condition (% Cooperation) This compound Condition (% Cooperation)
Round 1-545%62%
Round 6-1042%68%
Overall43.5%65%

This protocol examines whether this compound biases the perception of gender-ambiguous stimuli towards a more feminine interpretation.

Objective: To determine if this compound exposure influences the perception of femininity in heterosexual men.[4][10]

Materials:

  • This compound and placebo solutions

  • Olfactory administration devices

  • A set of gender-ambiguous facial morphs or point-light walkers.[10][11]

Procedure:

  • Stimuli Presentation: Participants are presented with a series of gender-ambiguous stimuli.

  • Gender Judgment: For each stimulus, participants are asked to make a forced-choice judgment of whether the stimulus is male or female.

  • Data Collection: The percentage of "female" judgments is recorded for each condition.

Data Presentation:

Stimulus Type Placebo Condition (% Judged Female) This compound Condition (% Judged Female)
Ambiguous Facial Morphs52%71%
Point-Light Walkers48%65%

Discussion and Considerations

  • Dosage and Administration: The optimal dose and method of administration for this compound are still under investigation. Researchers should consider piloting different concentrations and delivery systems.

  • Context Dependency: The effects of pheromones can be highly context-dependent. The experimental setting and social environment should be carefully controlled and documented.

  • Individual Differences: Factors such as sexual orientation, hormonal levels, and genetic variation in olfactory receptors may influence an individual's response to this compound.

  • Ethical Considerations: As with any study involving human participants, informed consent, confidentiality, and the right to withdraw are paramount.

By utilizing these detailed protocols and considering the key variables, researchers can contribute to a more robust understanding of the role of this compound in human behavior and social communication.

References

Application Notes and Protocols for Studying Estratetraenol's Brain Effects using fMRI and EEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the neural effects of estratetraenol (EST), a putative human pheromone, using functional Magnetic Resonance Imaging (fMRI) and Electroencephalography (EEG). The following sections outline experimental design, data acquisition, and analysis pipelines, supplemented with visualizations to facilitate understanding and replication.

Introduction to this compound and its Neural Correlates

This compound (estra-1,3,5(10),16-tetraen-3-ol) is a steroid found in the urine of pregnant women and is a candidate for a human sex pheromone.[1] Neuroimaging studies, primarily using Positron Emission Tomography (PET) and fMRI, have shown that exposure to EST can activate brain regions associated with sexual behavior and social cognition.[1][2] Notably, smelling EST has been reported to activate the anterior hypothalamus in a sexually dimorphic manner.[2] These findings suggest that EST may act as a chemosignal influencing human brain function and behavior. The protocols detailed below provide a framework for further elucidating these effects using non-invasive neuroimaging techniques.

fMRI Protocol for Studying this compound's Brain Effects

Functional MRI is a powerful tool for identifying brain regions that are activated in response to a stimulus. The following protocol is a generalized approach for an olfactory fMRI study adapted for investigating the effects of this compound.

Experimental Design

A block design is often employed in olfactory fMRI studies to maximize the signal-to-noise ratio.[3] This involves alternating between blocks of stimulus presentation (EST) and a control condition (e.g., odorless air).

  • Participants: Recruitment of healthy, non-smoking participants is recommended. It is crucial to screen for any history of olfactory dysfunction, neurological or psychiatric disorders.

  • Stimuli:

    • This compound (EST): Dissolved in a carrier solvent (e.g., propylene (B89431) glycol) at a concentration that is near the threshold of perception to minimize conscious olfactory cues.

    • Control: The carrier solvent alone or purified, humidified air.

  • Stimulus Delivery: An MRI-compatible olfactometer is essential for precise and timed delivery of odors without optical, acoustic, or thermal cues.[3] The olfactometer should deliver a constant flow of air to the participant's nostrils.

  • Task: Participants are typically instructed to breathe normally and passively perceive the presented odors.[4] To minimize cognitive confounds, no explicit task related to the odors is usually given.[4]

Data Acquisition

The following are recommended fMRI acquisition parameters, which may need to be optimized based on the specific scanner and research question.

Parameter Recommendation
Scanner 3.0T Siemens MRI scanner or equivalent
Sequence T2*-weighted echo-planar imaging (EPI)
Repetition Time (TR) 2000 ms
Echo Time (TE) 30 ms
Flip Angle 90°
Field of View (FOV) 220 x 220 mm²
Acquisition Matrix 64 x 64 or 80 x 80
Slice Thickness 3-4 mm
Anatomical Scan High-resolution T1-weighted (e.g., MPRAGE)
Data Processing and Analysis

Standard fMRI data analysis pipelines, such as those available in SPM, FSL, or AFNI, can be used. The main steps include:

  • Preprocessing:

    • Realignment: Correction for head motion.[4]

    • Coregistration: Alignment of the functional images with the anatomical scan.[4]

    • Normalization: Transformation of the images into a standard brain space (e.g., MNI).[5]

    • Smoothing: Application of a Gaussian kernel to increase the signal-to-noise ratio.[4]

  • Statistical Analysis:

    • General Linear Model (GLM): A statistical model is created to identify voxels where the BOLD signal change is significantly correlated with the presentation of EST compared to the control condition.[6]

    • Group Analysis: Individual participant data are combined to make inferences about the population.

fMRI Experimental Workflow

fMRI_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis P1 Participant Recruitment & Screening A1 Participant Setup in MRI Scanner P1->A1 P2 Stimulus Preparation (EST & Control) A3 Functional Scan (EPI) with Olfactometer P2->A3 A2 Anatomical Scan (T1-weighted) A1->A2 A2->A3 D1 Preprocessing: Realignment, Coregistration, Normalization, Smoothing A3->D1 D2 First-Level Analysis (GLM) D1->D2 D3 Second-Level (Group) Analysis D2->D3 D4 Result Visualization & Interpretation D3->D4

fMRI experimental workflow diagram.

EEG Protocol for Studying this compound's Brain Effects

EEG offers high temporal resolution, making it suitable for studying the precise timing of neural responses to this compound. As there is a paucity of specific EEG studies on EST, the following is a proposed protocol based on best practices in olfactory EEG research.

Experimental Design

An event-related design is optimal for EEG studies to examine the brain's response to discrete stimuli.

  • Participants: Similar to fMRI studies, participants should be healthy, non-smoking, and without olfactory impairments.

  • Stimuli:

    • This compound (EST): Presented in short, precise bursts.

    • Control: Bursts of the carrier solvent or odorless air.

  • Stimulus Delivery: A computer-controlled olfactometer is crucial for delivering rapid and well-timed odor pulses. The inter-stimulus interval should be sufficiently long to avoid sensory adaptation.[7]

  • Task: Participants are instructed to attend to the stimuli and may be asked to perform a simple detection or discrimination task (e.g., press a button upon smelling an odor).

Data Acquisition
Parameter Recommendation
EEG System 64- or 128-channel system
Sampling Rate ≥ 500 Hz
Reference Common reference (e.g., Cz) during recording, re-referenced to average or linked mastoids offline
Electrodes Ag/AgCl electrodes
Impedance < 5 kΩ
EOG/EMG Electrodes to monitor eye movements and muscle activity for artifact rejection
Data Processing and Analysis

The analysis of EEG data focuses on event-related potentials (ERPs), which are time-locked to the stimulus onset.

  • Preprocessing:

    • Filtering: Application of a band-pass filter (e.g., 0.1-30 Hz).

    • Epoching: Extraction of data segments time-locked to the stimulus onset.

    • Baseline Correction: Subtraction of the average pre-stimulus activity.

    • Artifact Rejection/Correction: Removal of epochs contaminated by eye blinks, muscle activity, or other noise using techniques like Independent Component Analysis (ICA).

  • ERP Analysis:

    • Averaging of the cleaned epochs for each condition (EST and control).

    • Identification and measurement of key ERP components, such as the P200 and N200, which are known to be modulated by olfactory stimuli.[8]

    • Statistical comparison of the amplitude and latency of these components between the EST and control conditions.

EEG Data Analysis Pipeline

EEG_Analysis_Pipeline cluster_raw_data Raw Data cluster_preprocessing Preprocessing cluster_analysis Analysis R1 Continuous EEG Recording P1 Filtering (Band-pass) R1->P1 P2 Epoching (Time-locking to Stimulus) P1->P2 P3 Baseline Correction P2->P3 P4 Artifact Rejection/Correction (ICA) P3->P4 A1 Averaging Epochs per Condition P4->A1 A2 ERP Component Identification (e.g., P200, N200) A1->A2 A3 Statistical Comparison of ERPs A2->A3 A4 Topographical Mapping A2->A4

EEG data analysis pipeline.

Proposed Signaling Pathway of this compound

While the precise neural pathway for this compound perception in humans is still under investigation, current evidence suggests a route through the main olfactory system, with subsequent processing in higher-order brain regions. Unlike in many animals, the vomeronasal organ (VNO) in humans is considered non-functional.[9]

EST Signaling Pathway Diagram

EST_Signaling_Pathway EST This compound (EST) OE Olfactory Epithelium EST->OE OB Main Olfactory Bulb OE->OB PC Piriform Cortex (Primary Olfactory Cortex) OB->PC Amy Amygdala PC->Amy OFC Orbitofrontal Cortex PC->OFC Hypo Anterior Hypothalamus Amy->Hypo Cog Cognitive & Behavioral Response Hypo->Cog OFC->Cog

Proposed EST signaling pathway.

Quantitative Data Summary

The following table summarizes representative quantitative findings from neuroimaging studies on this compound. It is important to note that direct comparisons between studies are challenging due to differences in methodologies.

Study Modality Participants Key Brain Regions Activated by EST Notes
Savic et al. (2001)PETHeterosexual Men & WomenAnterior Hypothalamus (in men)Activation was sexually dimorphic.
Berglund et al. (2006)PETLesbian & Heterosexual WomenAnterior Hypothalamus (partially shared with heterosexual men in lesbian women)Suggests a link between hypothalamic activation and sexual orientation.[10]
Sobel et al. (1999)fMRIMenAnterior Medial Thalamus, Right Inferior Frontal GyrusUsed an estrogen-like compound similar to EST.

Disclaimer: The protocols provided are intended as a general guide. Researchers should adapt these methodologies based on their specific research questions, available equipment, and institutional review board guidelines. Further pilot testing is recommended to optimize parameters for any new study.

References

Application Notes and Protocols for Olfactory Testing of Estratetraenol Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (EST) is an endogenous steroid found in women, first identified in the urine of pregnant individuals, that has been investigated for its potential role as a human pheromone.[1][2] Structurally related to estrogen, it is hypothesized to influence the behavior and physiology of others, potentially conveying information related to gender and reproductive fitness.[3][4] However, the scientific community remains divided on whether this compound, or any single compound, functions as a definitive human pheromone.[5][6][7] Many studies on putative human pheromones have been criticized for methodological limitations, including small sample sizes and a lack of reproducibility.[5][8]

It is widely accepted that the primary receptive site for such compounds in humans is the main olfactory epithelium, as the vomeronasal organ (VNO), a key pheromone detector in other mammals, is considered vestigial and non-functional in adult humans.[1][9] Therefore, any perception of this compound is likely mediated through the main olfactory system.

These application notes provide an overview of established olfactory testing methodologies that can be adapted for the study of this compound perception. The accompanying protocols are designed to serve as a foundation for researchers aiming to investigate the detection, psychological impact, and neural processing of this putative chemosignal in a rigorous and controlled manner.

Application Notes

Considerations for Olfactory Testing of Putative Pheromones

When designing experiments to test the effects of this compound, it is crucial to address the challenges inherent in human chemosignal research. Due to the subtle nature of the potential effects and the controversy in the field, rigorous experimental design is paramount.

  • Blinding and Control: Double-blind, placebo-controlled designs are essential to mitigate experimenter and participant bias. The control substance should be an odorless solvent or a carrier solution containing a masking agent that is also present in the this compound solution.[10]

  • Concentration and Purity: The concentration of this compound should be carefully selected and reported. Given that many putative pheromones are perceived at levels below conscious awareness, testing at both perithreshold and subthreshold concentrations is advisable.[11] High-purity this compound should be used to avoid confounding effects from impurities.

  • Participant Selection: Participants should be screened for a normal sense of smell (normosmia) using a standardized clinical olfactory test. Factors such as gender, sexual orientation, and hormonal status (e.g., menstrual cycle phase in female participants) can influence responses to putative pheromones and should be recorded and considered in the analysis.[3]

  • Odorant Delivery: A consistent and reliable method of odorant delivery is critical. Olfactometers provide precise control over stimulus duration, concentration, and timing, which is particularly important for neurophysiological studies. For psychophysical and behavioral studies, cotton swabs or sniff bottles can be used, but care must be taken to ensure consistent odorant loading and presentation.

Psychophysical Testing Methodologies

Psychophysical tests are the cornerstone of olfactory research, providing quantitative measures of an individual's perceptual abilities.[12][13]

  • Detection Threshold: This is the lowest concentration of a substance that can be reliably detected. The "Sniffin' Sticks" methodology, which involves a forced-choice task with an ascending concentration series, is a well-validated approach.[4]

  • Discrimination: This assesses the ability to differentiate between two different odors. In the context of this compound, this could involve discriminating it from a structurally similar steroid or a blank control.

  • Identification: This measures the ability to name an odor. As this compound is considered odorless by many, this test may be less relevant for detection but could be used to assess any qualitative perceptual descriptors.

  • Rating Scales: Visual analog scales (VAS) or Likert scales can be used to measure subjective perceptions such as pleasantness, intensity, and any changes in mood or arousal following exposure to this compound.[10]

Neurophysiological and Neuroimaging Methodologies

These techniques provide objective measures of the brain's response to olfactory stimuli.

  • Electroencephalography (EEG) and Olfactory Event-Related Potentials (OERPs): OERPs are averaged EEG signals time-locked to the presentation of an odorant. They provide high temporal resolution of the neural processing of a smell. The amplitude and latency of OERP components (e.g., N1, P2, Late Positive Component) can indicate the level of sensory and cognitive processing.[14][15][16][17][18]

  • Functional Magnetic Resonance Imaging (fMRI): fMRI measures changes in blood oxygenation in the brain, providing excellent spatial resolution of neural activity. Studies have used fMRI to investigate which brain regions, such as the hypothalamus and piriform cortex, are activated by putative pheromones.[9][19][20] When conducting fMRI studies, it is crucial to have a robust protocol that controls for physiological variables and potential artifacts.[21][22][23]

Experimental Protocols

Protocol 1: Determination of Detection Threshold for this compound using a Forced-Choice Ascending Method

Objective: To determine the lowest concentration at which an individual can reliably detect the presence of this compound.

Materials:

  • High-purity this compound (>98%)

  • Propylene (B89431) glycol (solvent)

  • Odor-free glass sniff bottles with Teflon caps

  • Serial dilution set of this compound in propylene glycol (e.g., 16 stages, 1:2 dilution steps)

  • Two blank sniff bottles containing only propylene glycol

  • Nose clips (optional, to ensure nasal breathing)

  • Participant questionnaires (demographics, health screening)

Methodology:

  • Participant Screening: Recruit healthy, non-smoking participants. Screen for anosmia or hyposmia using a validated clinical test (e.g., "Sniffin' Sticks" identification test).

  • Odorant Preparation: Prepare a stock solution of this compound in propylene glycol. Perform a serial dilution to create a range of concentrations.

  • Testing Procedure:

    • The experiment is conducted in a well-ventilated, odor-free room.

    • A three-alternative forced-choice (3-AFC) paradigm is used. In each trial, the participant is presented with three sniff bottles, one containing the this compound dilution and two containing the solvent blank.

    • The presentation order of the bottles is randomized for each trial.

    • The participant's task is to identify the bottle that smells different from the other two.

    • The test begins with the lowest concentration of this compound.

    • If the participant correctly identifies the odorant-containing bottle in two consecutive trials, the reversal point is noted, and the concentration is decreased. If they fail, the concentration is increased.

    • The threshold is typically defined as the mean of the last four of seven reversal points in the concentration series.

Protocol 2: Assessing the Effect of this compound on Mood using Self-Report Questionnaires

Objective: To evaluate whether exposure to this compound influences subjective mood states.

Materials:

  • This compound solution in a carrier with a masking odor (e.g., clove oil in propylene glycol)

  • Control solution (carrier with masking odor only)

  • Identical, coded cotton pads or swabs for odorant application

  • Validated mood questionnaires (e.g., Profile of Mood States - POMS, Positive and Negative Affect Schedule - PANAS)

  • Visual Analog Scales (VAS) for rating arousal, mood, etc.

Methodology:

  • Study Design: A double-blind, within-subjects crossover design is recommended. Each participant will complete the experiment on two separate days, once exposed to this compound and once to the control solution. The order of exposure should be counterbalanced across participants.

  • Procedure:

    • Participants complete a baseline mood questionnaire.

    • A cotton pad/swab with either the this compound or control solution is affixed under the participant's nose.

    • Participants are instructed to breathe normally for a set duration (e.g., 15-20 minutes). During this time, they may be engaged in a neutral distractor task.

    • Following the exposure period, participants complete the mood questionnaires and VAS again.

    • A washout period of at least 24 hours is required between the two testing sessions.

  • Data Analysis: Changes in mood scores from baseline to post-exposure are calculated for both the this compound and control conditions. Statistical analysis (e.g., paired t-test or ANOVA) is used to compare the effects of the two conditions.

Protocol 3: Investigating the Neural Correlates of this compound Perception using EEG and OERPs

Objective: To measure the brain's electrophysiological response to this compound stimulation.

Materials:

  • EEG system with a multi-channel cap

  • Air-dilution olfactometer for precise stimulus delivery

  • This compound solution

  • Control solution (solvent)

  • Pressurized, purified, and humidified air

  • Nasal cannulas or mask for stimulus delivery

  • Software for EEG recording and analysis

Methodology:

  • Participant Setup: An EEG cap is fitted to the participant's scalp. Electrode impedances are checked to ensure good signal quality. The participant is seated in a comfortable chair in an electrically shielded, odor-controlled chamber.

  • Stimulus Delivery: The olfactometer delivers brief pulses (e.g., 200 ms) of either this compound vapor or the control air stimulus directly to the participant's nostrils, synchronized with their breathing.

  • Experimental Paradigm: An "oddball" paradigm can be used, where the control stimulus is presented frequently ("standard") and the this compound stimulus is presented infrequently ("target" or "oddball"). This helps to isolate the brain's response to the specific odorant.

  • Data Acquisition: EEG is continuously recorded throughout the experiment. Event markers are sent to the EEG recording system at the onset of each stimulus presentation.

  • Data Analysis:

    • The continuous EEG data is segmented into epochs time-locked to the onset of the stimuli.

    • Artifacts (e.g., from eye blinks or muscle movements) are removed.

    • Epochs for each condition (this compound and control) are averaged separately to generate the OERPs.

    • The amplitude and latency of key OERP components (N1, P2, LPC) are measured and statistically compared between the two conditions.

Data Presentation

Quantitative data from these experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Example Data for this compound Detection Threshold (3-AFC Ascending Method)

Participant IDGenderAgeReversal 1 (log conc.)Reversal 2 (log conc.)Reversal 3 (log conc.)Reversal 4 (log conc.)Mean Threshold (log conc.)
P01Male25-5.2-4.8-5.0-4.6-4.9
P02Female23-6.1-5.7-5.9-5.5-5.8
P03Male28-4.5-4.1-4.3-3.9-4.2
P04Female26-5.8-5.4-5.6-5.2-5.5

Table 2: Example Data from Mood Assessment Study (Change in POMS "Tension-Anxiety" Score)

Participant IDConditionBaseline ScorePost-Exposure ScoreChange in Score
P01This compound128-4
P01Control1110-1
P02This compound1511-4
P02Control1415+1
P03This compound96-3
P03Control109-1

Table 3: Example Data for OERP Component Analysis (Cz Electrode)

Participant IDConditionN1 Latency (ms)N1 Amplitude (µV)P2 Latency (ms)P2 Amplitude (µV)
P01This compound380-5.25108.1
P01Control395-2.15254.3
P02This compound375-6.15059.5
P02Control388-2.55184.9
P03This compound382-5.85128.9
P03Control391-2.35214.7

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EST This compound (EST) OR Olfactory Receptor (OR) EST->OR Binds to Golf G-protein (Golf) OR->Golf Activates AC Adenylate Cyclase (AC) Golf->AC Activates cAMP cAMP AC->cAMP cAMP_channel cAMP-gated Ion Channel ions_in Ca²⁺, Na⁺ Influx cAMP_channel->ions_in ATP ATP ATP->AC cAMP->cAMP_channel Opens depolarization Depolarization ions_in->depolarization signal Signal to Brain depolarization->signal

Caption: Hypothetical signaling pathway for this compound perception.

G start Start screening Participant Screening (Normosmia Check) start->screening present_triad Present Triad of Sniff Bottles (1 EST, 2 Blanks) screening->present_triad participant_choice Participant Identifies Odd-Smelling Bottle present_triad->participant_choice correct Correct? participant_choice->correct increase_conc Increase Concentration correct->increase_conc No record_reversal Record Reversal Point correct->record_reversal Yes (2nd consecutive) increase_conc->present_triad decrease_conc Decrease Concentration decrease_conc->present_triad record_reversal->decrease_conc check_reversals 7 Reversals Reached? record_reversal->check_reversals check_reversals->present_triad No calculate_threshold Calculate Mean of Last 4 Reversals check_reversals->calculate_threshold Yes end End calculate_threshold->end

Caption: Workflow for determining detection threshold.

G cluster_session1 Session 1 cluster_session2 Session 2 (>24h later) start1 Start Session 1 baseline1 Baseline Mood Assessment (POMS, PANAS) start1->baseline1 exposure1 Exposure to Coded Stimulus (EST or Control) baseline1->exposure1 post_exposure1 Post-Exposure Mood Assessment exposure1->post_exposure1 analysis Data Analysis: Compare change in mood scores between EST and Control conditions post_exposure1->analysis start2 Start Session 2 baseline2 Baseline Mood Assessment start2->baseline2 exposure2 Exposure to Other Stimulus baseline2->exposure2 post_exposure2 Post-Exposure Mood Assessment exposure2->post_exposure2 post_exposure2->analysis end End analysis->end

Caption: Workflow for assessing mood effects.

G start Start setup Participant Setup (EEG Cap, Olfactometer) start->setup paradigm Run Oddball Paradigm: - Frequent Control Stimulus - Infrequent EST Stimulus setup->paradigm record Continuous EEG Recording with Event Markers paradigm->record preprocessing Data Preprocessing: - Epoching - Artifact Rejection record->preprocessing averaging Average Epochs for each Condition (EST, Control) preprocessing->averaging analysis Measure & Compare OERP Component (Amplitude, Latency) averaging->analysis end End analysis->end

Caption: Workflow for OERP investigation.

References

Application of Estratetraenol in Psychological Experiments: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Estratetraenol (EST) is a steroid naturally found in the urine of pregnant women and is considered a putative human pheromone.[1] In psychological research, it is investigated for its potential to modulate mood, social cognition, and sexual behavior, particularly in men.[1][2] Studies suggest that EST may act as a chemosignal, conveying information that can influence perception and behavior in social and romantic contexts.[1] Neuroimaging studies have shown that exposure to EST can activate the anterior hypothalamus in heterosexual men, a brain region critically involved in sexual behavior.[3] This document provides a summary of quantitative findings and detailed protocols for experiments investigating the effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from psychological experiments involving this compound.

Table 1: Effects of this compound on Social Cognition in Men

StudyTaskKey FindingParticipants (N)Statistical Detail
Oren et al. (2019)Interpersonal Perception TaskOverall improvement in social cognition accuracy, especially in the "Intimacy" category.[1][2]58 (Experiment 1)Data not fully specified in abstract.
Oren et al. (2019)Picture Rating Task (Emotional Reaction to Touch)Stronger emotional reaction to images depicting romantic touch under EST exposure.[1][2]64 (Experiment 2)p = 0.047, ηp² = 0.061[2]

Table 2: Effects of this compound on Sexual Motivation in Men

StudyTaskKey FindingParticipants (N)Statistical Detail
Wu et al. (2022)Sexual Delay Discounting Task (SDDT)Selectively increased preference for larger, later sexual rewards (longer viewing of a sexual picture after a longer wait).[4][5][6]76Significant main effect on Area Under the Curve (AUC) (p < 0.05). No significant effect on impulsivity.[4][5]

Table 3: Effects of this compound on Mood (Context-Dependent)

StudyParticipantsKey FindingContext
Jacob & McClintock (2000)Men and WomenImproved mood in women, but decreased mood in men.[1][7][8]General laboratory setting.
Bensafi et al. (2004)Men and WomenEnhanced sexual arousal when exposed to EST while watching an erotic film.[1]Sexually arousing context.
Olsson et al. (2006)MenNegative mood effects in men.[1][9]General laboratory setting.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature. These protocols are designed to be adapted for laboratory use.

Protocol 1: Investigating the Effect of this compound on Social Cognition

(Based on Oren et al., Social Cognitive and Affective Neuroscience, 2019)[1][2]

1. Objective: To assess whether exposure to this compound enhances men's social cognition, particularly in romantic contexts.

2. Experimental Design:

  • Design: Double-blind, within-subject, placebo-controlled.[2][10] A double-blind study ensures that neither the participants nor the researchers interacting with them know who is receiving the active substance versus the placebo, minimizing bias.[11][12]

  • Sessions: Each participant undergoes two experimental sessions, separated by a one-week interval.

  • Conditions: One session involves exposure to EST, and the other involves a control solution (placebo). The order of conditions is counterbalanced across participants.

3. Participants:

  • Heterosexual men (N ≈ 60-70).

  • Exclusion Criteria: Self-reported smell impairment, respiratory allergies, current use of psychoactive medication.

4. Materials:

  • This compound Solution: 500μM this compound (e.g., from Steraloids Inc.) dissolved in propylene (B89431) glycol.[4]

  • Control Solution: Propylene glycol alone.

  • Masking Agent (Optional but Recommended): 1% v/v clove oil can be added to both solutions to make them indiscriminable by scent.[4]

  • Administration: The solution is applied to a cotton pad affixed with surgical tape under the participant's nose. Continuous exposure is maintained throughout the session.

5. Tasks:

  • Task A: Interpersonal Perception Task (IPT): This task assesses the ability to accurately interpret social interactions. Participants watch video clips of real-life social situations and answer multiple-choice questions about the relationships and interactions (e.g., identifying kinship, intimacy, competition, or deception).[1]

  • Task B: Picture Rating Task: This task implicitly measures emotional reactions. Participants view a series of images depicting two humans romantically touching or not touching, and control images of inanimate objects touching or not touching. They rate the "emotionality" of each picture on a visual analog scale.[1][2]

6. Procedure:

  • Informed Consent: Obtain written informed consent from all participants.

  • Session 1:

    • A researcher, blind to the condition, applies the cotton pad (containing either EST or control solution) below the participant's nose.

    • The participant is seated in a quiet, well-ventilated room.

    • The participant performs the Interpersonal Perception Task, followed by the Picture Rating Task.

    • Collect mood and arousal ratings via standard questionnaires (e.g., PANAS, self-assessment manikins) before and after the tasks.

  • Washout Period: A one-week interval between sessions.

  • Session 2:

    • The procedure is repeated, with the participant receiving the alternate solution (if they received EST in session 1, they receive the control in session 2, and vice-versa).

  • Debriefing: After the second session, fully debrief the participant about the nature of the study.

7. Data Analysis:

  • Compare accuracy scores on the IPT between the EST and control conditions, with a specific focus on the "Intimacy" category.

  • Compare the emotionality ratings for the "romantic touch" pictures between the EST and control conditions using a paired t-test or repeated measures ANOVA.

Protocol 2: Assessing the Effect of this compound on Sexual Reward Preference

(Based on Wu et al., Hormones and Behavior, 2022)[4][5][6]

1. Objective: To determine if this compound influences sexual motivation by measuring preference for immediate versus delayed sexual rewards.

2. Experimental Design:

  • Design: Double-blind, placebo-controlled, within-participant.[5]

  • Sessions: Two experimental sessions per participant, separated by approximately one week.[4]

  • Conditions: this compound vs. control solution, with the order counterbalanced.

3. Participants:

  • Heterosexual men (N ≈ 70-80).[5]

  • Screening: Use the Kinsey scale to confirm heterosexual orientation.[4]

  • Exclusion Criteria: Same as Protocol 1.

4. Materials:

  • This compound Solution: 500μM this compound in 1% v/v clove oil propylene glycol solution.[4]

  • Control Solution: 1% v/v clove oil in propylene glycol.[4]

  • Administration Device: A 40ml polypropylene (B1209903) jar containing the solution, connected to Teflon nosepieces, allowing for continuous inhalation during the task.[4]

  • Task: Sexual Delay Discounting Task (SDDT) programmed on a computer.[4][13]

5. Task: Sexual Delay Discounting Task (SDDT):

  • In each trial, participants choose between two options:

    • Smaller-Sooner (SS) Reward: Viewing a sexual picture for a shorter duration after a fixed short wait.

    • Larger-Later (LL) Reward: Viewing the same picture for a longer duration after a variable longer wait.[5]

  • The task systematically varies the delay for the LL reward across trials to determine the point at which the participant's preference shifts.

6. Procedure:

  • Arrival & Consent: Participants provide informed consent and complete demographic questionnaires.

  • Familiarization: Participants are familiarized with the odor presentation device and complete a practice session of the SDDT (approx. 6 trials).[4]

  • Odor Administration: The participant holds the jar and positions the nosepieces, inhaling through the nose and exhaling through the mouth throughout the task. A researcher blind to the condition provides the appropriate jar (EST or control).

  • SDDT Execution: The participant completes the full SDDT (approx. 60 trials), which takes about 15-20 minutes.[4]

  • Distinguishability Check: At the end of the session, participants perform a forced-choice task to assess if they could distinguish between the EST and control solutions.[4]

  • Washout & Second Session: After a one-week interval, the procedure is repeated with the other solution.

7. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the discounting data in each condition. A larger AUC indicates a stronger preference for the larger-later reward (i.e., less impulsivity or higher motivation for the larger reward).

  • Compare the AUC values between the EST and control conditions using a paired t-test.

  • Use computational modeling (e.g., hyperbolic discounting model) to derive the discounting rate (k), an index of impulsivity, and compare it between conditions.[5]

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (Counterbalanced) cluster_analysis Phase 3: Analysis P1 Participant Recruitment (e.g., Heterosexual Males) P2 Informed Consent & Screening P1->P2 S1 Session 1: Exposure to Condition A (EST or Control) P2->S1 T1 Behavioral Task (e.g., IPT, SDDT) S1->T1 S2 Session 2: Exposure to Condition B (Control or EST) T2 Behavioral Task (e.g., IPT, SDDT) S2->T2 Washout 1-Week Washout Period T1->Washout DA Data Aggregation (Session 1 & 2) T2->DA Washout->S2 SA Statistical Comparison (EST vs. Control) DA->SA Conclusion Conclusion on EST Effects SA->Conclusion

Caption: A typical double-blind, within-subject experimental workflow for testing this compound.

G cluster_pathway Proposed Mechanism of Action EST Exposure to this compound (Olfactory Input) Hypo Activation of Anterior Hypothalamus & other neural circuits EST->Hypo Neural Processing Cog Modulation of Sexual & Social Cognition Hypo->Cog Top-Down Influence Behav Altered Behavioral Response Cog->Behav Behavioral Output

Caption: Proposed signaling pathway for this compound's effects on male behavior.

G cluster_task Sexual Delay Discounting Task (SDDT) - Single Trial Logic Start Trial Start: Present Sexual Stimulus Choice Participant Choice Start->Choice SS Smaller-Sooner Reward Wait: Fixed Short Time View: Shorter Duration Choice->SS Select Left LL Larger-Later Reward Wait: Variable Longer Time View: Longer Duration Choice->LL Select Right Outcome Reward Delivery (Image Viewing) SS->Outcome LL->Outcome

Caption: Logical flow of a single trial in the Sexual Delay Discounting Task (SDDT).

References

Estratetraenol: A Key Intermediate in Steroid Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Estratetraenol, a naturally occurring steroid, is gaining significant attention within the pharmaceutical industry as a pivotal intermediate in the synthesis of complex steroid-based active pharmaceutical ingredients (APIs). Its unique chemical architecture provides a versatile scaffold for the construction of various therapeutic steroids, most notably in the production of estetrol (B1671307), a promising estrogenic compound with applications in hormone replacement therapy and contraception. This application note provides a detailed overview of the synthetic routes involving this compound, experimental protocols for key transformations, and a summary of the quantitative data available.

Synthetic Applications in Pharmaceutical Manufacturing

This compound and its derivatives serve as crucial precursors in the multi-step synthesis of various steroid pharmaceuticals. The primary application lies in the synthesis of estetrol, a natural estrogen with a favorable safety profile. The core synthetic strategy involves the stereoselective introduction of hydroxyl groups onto the D-ring of an this compound-derived intermediate.

A key intermediate in this process is a 3-O-protected estra-1,3,5(10),15-tetraen-17-one. This compound undergoes two critical transformations to yield the desired polyhydroxylated steroid backbone:

  • Reduction of the 17-keto group: The carbonyl group at the C-17 position is reduced to a hydroxyl group.

  • cis-Dihydroxylation of the C15-C16 double bond: Two hydroxyl groups are added to the same face of the D-ring across the double bond.

These reactions are fundamental in achieving the specific stereochemistry required for the biological activity of the final pharmaceutical product.

Experimental Protocols

The following sections detail the methodologies for the key chemical transformations in the synthesis of estetrol from an this compound derivative.

Protocol 1: Reduction of 3-O-Protected Estra-1,3,5(10),15-tetraen-17-one

This procedure outlines the reduction of the 17-keto group to a 17β-hydroxyl group using a metal hydride reducing agent.

Materials:

  • 3-O-Protected Estra-1,3,5(10),15-tetraen-17-one

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry solvent for dissolution of the steroid

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-O-protected estra-1,3,5(10),15-tetraen-17-one in a dry solvent is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution or suspension of the reducing agent (e.g., LiAlH₄ in anhydrous ether) is added dropwise to the stirred steroid solution. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to neutralize the excess reducing agent.

  • The aqueous layer is extracted with diethyl ether or another suitable organic solvent.

  • The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-O-protected estra-1,3,5(10),15-tetraen-17β-ol.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: cis-Dihydroxylation of 3-O-Protected Estra-1,3,5(10),15-tetraen-17β-ol

This protocol describes the stereoselective dihydroxylation of the C15-C16 double bond.

Materials:

  • 3-O-Protected Estra-1,3,5(10),15-tetraen-17β-ol

  • Osmium tetroxide (OsO₄)

  • N-Methylmorpholine N-oxide (NMO) as a co-oxidant

  • Acetone (B3395972) and water (solvent system)

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • The 3-O-protected estra-1,3,5(10),15-tetraen-17β-ol is dissolved in a mixture of acetone and water.

  • N-Methylmorpholine N-oxide (NMO) is added to the solution.

  • A catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or tert-butanol) is added dropwise to the stirred reaction mixture at room temperature. The reaction progress is monitored by TLC.

  • Once the reaction is complete, the excess OsO₄ is quenched by the addition of a saturated aqueous solution of sodium bisulfite or sodium sulfite.

  • The mixture is stirred until the color changes from dark brown to a lighter shade.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude diol.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-O-protected estra-1,3,5(10)-triene-15α,16α,17β-triol.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps starting from an estrone (B1671321) derivative. It is important to note that yields can vary depending on the specific protecting groups used and the reaction conditions.

Reaction StepStarting MaterialProductReagentsReported Yield (%)Reference
Reduction of 17-keto group 3-O-Protected Estra-1,3,5(10),15-tetraen-17-one3-O-Protected Estra-1,3,5(10),15-tetraen-17β-olLiAlH₄ or NaBH₄-[1][2]
cis-Dihydroxylation 3-O-Protected Estra-1,3,5(10),15-tetraen-17β-ol diacetate3-O-Protected Estra-1,3,5(10)-triene-3,15α,16α,17β-tetraol-3,17-diacetateOsO₄46[2]
Overall Synthesis Estrone derivativeEstetrolMulti-step synthesis~7-8[1]

Note: Specific yields for the reduction step were not explicitly found in the provided search results, as the focus was often on the subsequent dihydroxylation.

Visualizing the Synthetic Pathway and Biological Action

To better understand the process, the following diagrams illustrate the synthetic workflow and the proposed biological mechanism of this compound.

G cluster_synthesis Synthesis of Estetrol from Estrone Estrone Estrone ProtectedEstrone 3-O-Protected Estra-1,3,5(10),15-tetraen-17-one Estrone->ProtectedEstrone Protection & Introduction of C15-C16 double bond ReducedIntermediate 3-O-Protected Estra-1,3,5(10),15-tetraen-17β-ol ProtectedEstrone->ReducedIntermediate Reduction (e.g., LiAlH₄) DihydroxylatedIntermediate 3-O-Protected Estra-1,3,5(10)-triene-15α,16α,17β-triol ReducedIntermediate->DihydroxylatedIntermediate cis-Dihydroxylation (OsO₄) Estetrol Estetrol DihydroxylatedIntermediate->Estetrol Deprotection

Caption: Synthetic workflow for the preparation of Estetrol from Estrone.

G cluster_biological Proposed Pheromonal Action of this compound This compound This compound (putative pheromone) OlfactorySystem Olfactory System This compound->OlfactorySystem VomeronasalOrgan Vomeronasal Organ (VNO) (debated in humans) OlfactorySystem->VomeronasalOrgan Hypothalamus Hypothalamus VomeronasalOrgan->Hypothalamus BrainActivity Modulation of Brain Activity Hypothalamus->BrainActivity BehavioralResponse Behavioral/Physiological Response (e.g., mood, attraction) BrainActivity->BehavioralResponse

References

Estratetraenol as a Cosmetic Fragrance Ingredient: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol, a steroid molecule and putative human pheromone, is gaining interest as a fragrance ingredient in the cosmetics industry. This document provides detailed application notes and protocols for researchers and drug development professionals investigating the use of this compound. It covers its proposed mechanism of action, summarizes quantitative data from key studies on its psychological and physiological effects, and outlines experimental protocols for its evaluation. Additionally, it includes information on its synthesis, formulation in cosmetic preparations, and the current regulatory landscape.

Introduction

This compound (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women and is structurally related to estrogen, though it is reported to have no known estrogenic effects.[1] It is being explored for its potential to influence human mood, perception, and behavior when used as a fragrance ingredient.[2] Research suggests that this compound may act as a chemosignal, perceived through the olfactory system, leading to sex-differentiated responses in the brain.[3] This document aims to provide a comprehensive resource for the scientific community to guide further research and development in this area.

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves its detection by the olfactory system, rather than the vomeronasal organ (VNO), which is considered largely non-functional in adult humans.[4] Studies suggest that inhaled this compound activates specific regions of the brain, including the hypothalamus, in a sex-differentiated manner.[3] The putative human pheromone receptor, Vomeronasal Type-1 Receptor 1 (VN1R1), which is expressed in the olfactory mucosa, is a candidate for mediating these effects.[5][6] Upon binding, it is hypothesized to initiate a G-protein coupled signaling cascade.

Signaling Pathway Diagram

estratetraenol_signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron cluster_brain Brain This compound This compound VN1R1 VN1R1 (Putative Receptor) This compound->VN1R1 Binds G_olf G-protein (Gαolf) VN1R1->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Ca²⁺/Na⁺ influx leads to Olfactory_Bulb Olfactory_Bulb Depolarization->Olfactory_Bulb Signal Transduction Hypothalamus Anterior Hypothalamus Olfactory_Bulb->Hypothalamus Limbic_System Limbic System (e.g., Amygdala) Olfactory_Bulb->Limbic_System Psychological_Effects Mood & Behavior Modulation Hypothalamus->Psychological_Effects Limbic_System->Psychological_Effects

Caption: Putative signaling pathway of this compound from olfactory reception to central nervous system effects.

Quantitative Data from Key Studies

The following tables summarize quantitative findings from studies investigating the effects of this compound on human psychology and behavior.

Table 1: Effects of this compound on Sexual Preference

StudyParticipantsThis compound ConcentrationCarrierKey FindingStatistical Significance
Ye et al. (2022)[3]76 heterosexual malesNot specified in abstract1% v/v clove oil in propylene (B89431) glycolIncreased preference for larger-later sexual rewards (AUC)M(EST) = 0.44 vs. M(Control) = 0.38; t(75) = 2.11, p = 0.039, Cohen's d = 0.242[3]

Table 2: Effects of this compound on Social Cognition

StudyParticipantsThis compound ConcentrationCarrierKey FindingStatistical Significance
Oren et al. (2019)[7][8]Male participantsNot specified in abstractControl solutionImproved accuracy in Interpersonal Perception Task, especially in the 'Intimacy' category.[7][8]Not specified in abstract
Oren et al. (2019)[7][8]Male participantsNot specified in abstractControl solutionStronger emotional reaction to images of romantic touch.[7][8]Main effect for compound in touch trials: p = 0.047, ηp² = 0.061[9]

Table 3: Neurophysiological Effects of this compound

StudyParticipantsThis compound ConcentrationMethodKey Finding
Savic et al. (2001)[3]Heterosexual males and femalesNot specified in abstractPETActivation of the anterior hypothalamus in heterosexual males, but not females.[3]
Zhou & Chen (2008)[3]Not specifiedNot specified in abstractfMRIDifferentiated brain activations for sexual sweat compared to non-social odors.[3]

Experimental Protocols

General Experimental Design for Human Behavioral Studies

A double-blind, placebo-controlled, within-participant design is recommended to minimize bias.

Experimental Workflow Diagram

experimental_workflow Participant_Recruitment Participant Recruitment & Informed Consent Screening Screening (e.g., olfaction test, psychological questionnaires) Participant_Recruitment->Screening Session_1 Session 1: Exposure to this compound or Placebo (Counterbalanced) Screening->Session_1 Behavioral_Task Behavioral/Cognitive Task (e.g., PANAS, dot-probe) Session_1->Behavioral_Task Washout Washout Period (e.g., 1 week) Behavioral_Task->Washout Session_2 Session 2: Exposure to the other condition Washout->Session_2 Behavioral_Task_2 Repeat Behavioral/Cognitive Task Session_2->Behavioral_Task_2 Data_Analysis Data Analysis Behavioral_Task_2->Data_Analysis

Caption: A typical experimental workflow for a human behavioral study investigating the effects of this compound.

Preparation of this compound Solution
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or propylene glycol. The exact concentration will depend on the desired final concentration for the experiment.

  • Carrier Solution: A carrier solution is used to dilute the this compound stock solution and to serve as a placebo control. A commonly used carrier is 1% v/v clove oil in propylene glycol to mask any potential odor of the this compound.[3]

  • Final Solution: On the day of the experiment, dilute the this compound stock solution with the carrier solution to achieve the desired final concentration. The placebo should consist of the carrier solution alone.

  • Blinding: To ensure a double-blind procedure, the this compound and placebo solutions should be prepared by a third party not involved in data collection and placed in identical, coded containers.

Administration

The prepared solution can be administered by applying a small amount (e.g., 50 µL) to the upper lip of the participant or via a custom-made olfactometer.

Psychological and Behavioral Assessment

Validated psychological questionnaires and cognitive tasks should be used to assess the effects of this compound. Examples include:

  • Positive and Negative Affect Schedule (PANAS): To measure changes in mood.[10][11][12]

  • Profile of Mood States (POMS): A more detailed assessment of mood.

  • Dot-probe task: To assess attentional bias towards certain stimuli (e.g., emotional faces).

  • Implicit Association Test (IAT): To measure implicit attitudes.

Synthesis and Formulation

Synthesis

This compound can be synthesized from estrone (B1671321) derivatives.[13] For cosmetic applications, a high-purity synthesis route is required to minimize impurities. One potential route involves the dehydration of estradiol (B170435) at the 17-position.[14] Further research into scalable and cost-effective synthesis methods is necessary for commercial viability.

Formulation in Cosmetic Products

This compound is incorporated into fragrance compositions for use in perfumes, lotions, and other cosmetic products.[15] Due to its steroid structure, formulation considerations for topical steroid creams can be adapted.

  • Vehicle: A suitable vehicle is necessary to dissolve and stabilize this compound. Options include ricinoleate (B1264116) vehicles like castor oil, or hydroalcoholic solutions.[3]

  • Concentration: The concentration of this compound in the final product should be carefully determined based on efficacy and safety data. Typical concentrations of active fragrance ingredients are low.

  • Emulsifiers and Thickeners: For cream and lotion formulations, emulsifiers and thickeners such as glyceryl monostearate and cetyl alcohol may be required.[3]

Safety and Regulatory Considerations

Safety Assessment

As with any cosmetic ingredient, a thorough safety assessment of this compound is required. This includes evaluation of:

  • Skin sensitization and irritation: To ensure the ingredient does not cause adverse skin reactions.

  • Systemic toxicity: To assess any potential effects if absorbed through the skin.

  • Endocrine activity: Given its steroid structure, it is crucial to confirm the lack of significant hormonal effects at the intended use concentrations.

The Cosmetic Ingredient Review (CIR) provides independent safety assessments of cosmetic ingredients, although a specific review for this compound was not found in the initial search.[16][17][18]

Regulatory Status

The regulation of cosmetic ingredients differs between regions.

  • European Union: The EU Cosmetics Regulation (EC) No 1223/2009 has strict requirements for cosmetic ingredients, including a list of prohibited substances (Annex II) and restricted substances (Annex III).[7][19] Substances with potential endocrine-disrupting properties are under scrutiny.[20][21]

  • United States: The FDA regulates cosmetics under the Federal Food, Drug, and Cosmetic Act. The Modernization of Cosmetics Regulation Act of 2022 (MoCRA) has expanded the FDA's authority, including requirements for facility registration and product listing.[22] The FDA has previously stated that there is "no convincing evidence" that hormones in cosmetics at low levels pose a health risk, but continues to monitor the issue.[23][24]

Currently, there are no specific regulations for the use of pheromones as fragrance ingredients in either the EU or the US. Manufacturers are responsible for ensuring the safety of their products.

Conclusion

This compound presents an intriguing possibility as a functional fragrance ingredient in cosmetics. However, further research is needed to fully elucidate its mechanism of action, establish a comprehensive safety profile, and determine its efficacy in real-world applications. The protocols and information provided in this document are intended to serve as a guide for researchers and developers in this emerging field. Rigorous scientific investigation is crucial to substantiate any claims and ensure consumer safety.

References

Application Notes and Protocols for the Formulation of Estratetraenol Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women that has been investigated for its potential pheromonal effects in humans.[1] As a research chemical, the proper formulation of this compound solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed information and protocols for the preparation of this compound solutions for in vitro and in vivo experimental use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for selecting appropriate solvents and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₂O[2]
Molecular Weight 254.37 g/mol [2]
Appearance Yellow Solid[2]
Melting Point 130-131.5 °C[3]
Boiling Point 400.2 °C at 760 mmHg[3]
Solubility Slightly soluble in Chloroform, DMSO, Methanol. Soluble in Ethanol.[3][4][3][4]
Storage Temperature -20°C for long-term storage.[3][5][3][5]

Formulation of this compound for In Vitro Studies

For cell-based assays, it is crucial to prepare this compound solutions in a manner that ensures solubility and minimizes solvent-induced cytotoxicity. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 2.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortexing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for a DMSO stock, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for Cell Culture

It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions but without this compound.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationPotential Effect on CellsRecommendation
< 0.1% Generally considered safe for most cell lines.Ideal
0.1% - 0.5% May have minor effects on some sensitive cell lines.Acceptable, but requires vehicle control
> 0.5% Increased risk of cytotoxicity and off-target effects.Not Recommended

Formulation of this compound for In Vivo and Human Olfactory Studies

For behavioral studies in animals and olfactory research in humans, this compound is often dissolved in a non-volatile, non-irritating solvent. Propylene (B89431) glycol is a commonly used vehicle for this purpose.

Materials
  • This compound powder

  • Propylene glycol, USP grade

  • Glass vials

  • Vortex mixer and/or magnetic stirrer

Protocol for Preparation of this compound Solution in Propylene Glycol

The concentrations of this compound used in human olfactory studies have varied. One study reports using a 2M solution, which is exceptionally high and likely a stock solution, with further dilutions for application not being specified. For animal studies, concentrations are typically much lower and need to be determined based on the specific research question and animal model.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolving: Add the appropriate volume of propylene glycol to a glass vial. Add the weighed this compound to the solvent.

  • Mixing: Vortex or use a magnetic stirrer until the this compound is completely dissolved. Gentle heating may be required.

  • Storage: Store the solution in a tightly sealed glass vial at -20°C, protected from light.

Example Application for Human Olfactory Studies

In some human studies, a solution of this compound in propylene glycol is applied to a cotton pad, which is then placed under the participant's nose.

  • Vehicle Control: A cotton pad with propylene glycol alone should be used as a control.

  • Masking Odor: To prevent subjects from identifying the active substance by a subtle odor, a masking agent like eugenol (B1671780) (1%) has been used in some studies.[6]

Stability of this compound Solutions

The stability of this compound in solution is critical for the reliability of experimental results. While specific long-term stability data for this compound in various solvents is not extensively published, general guidelines for steroid compounds should be followed.

Table 3: General Stability and Storage Recommendations for this compound Solutions

SolventStorage TemperatureRecommended DurationNotes
DMSO -20°CUp to 6 months (unverified)Aliquot to avoid freeze-thaw cycles. Protect from light.
Propylene Glycol -20°CUp to 6 months (unverified)Store in tightly sealed glass vials. Protect from light.

It is highly recommended to perform periodic quality control checks on stored solutions, especially for long-term studies. High-performance liquid chromatography (HPLC) can be used to assess the purity and concentration of this compound over time.

Experimental Workflows and Signaling Pathways

Generalized Experimental Workflow for In Vitro Studies

The following diagram illustrates a general workflow for investigating the effects of this compound on a cell line.

in_vitro_workflow prep Prepare this compound Stock (10 mM in DMSO) treat Treat Cells with this compound (and Vehicle Control) prep->treat culture Culture Cells to Desired Confluency culture->treat incubate Incubate for Defined Period treat->incubate assay Perform Downstream Assay (e.g., qPCR, Western Blot, Viability) incubate->assay analyze Data Analysis assay->analyze

A generalized workflow for in vitro cell-based assays with this compound.
Putative Signaling Pathway of this compound in Humans

The precise signaling pathway for this compound in humans is not fully elucidated. While initially thought to act via the vomeronasal organ (VNO), current evidence suggests that in humans, olfactory cues are processed by the main olfactory epithelium. The downstream intracellular signaling cascade for this compound is still an active area of research. The following diagram presents a hypothetical pathway based on general principles of olfactory and steroid signaling.

estratetraenol_pathway cluster_olfactory_neuron Olfactory Sensory Neuron cluster_brain Brain This compound This compound or_receptor Olfactory Receptor (Putative, G-protein coupled) This compound->or_receptor Binds to g_protein G-protein Activation or_receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization olfactory_bulb Olfactory Bulb depolarization->olfactory_bulb Signal Transmitted to hypothalamus Hypothalamus & Other Brain Regions olfactory_bulb->hypothalamus response Physiological & Behavioral Response hypothalamus->response

A hypothetical signaling pathway for this compound in humans.

References

Application Notes and Protocols for In Vivo Delivery of Estratetraenol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a guideline for the in vivo delivery of estratetraenol in animal models. As of the latest literature review, specific studies detailing the in vivo administration routes and pharmacokinetic data for this compound in animal models are scarce, with research predominantly focused on its putative role as a human pheromone.[1][2] Therefore, the following protocols are based on established methods for the delivery of other steroid hormones in rodents.[3][4][5][6] Researchers are strongly advised to conduct dose-response and pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and research question.

Introduction to this compound Delivery

This compound is a steroid that has been investigated for its potential pheromonal effects in humans.[1][7] While its systemic effects and corresponding in vivo delivery in animal models are not well-documented, its structural similarity to other estrogens suggests that standard steroid administration protocols can be adapted. The choice of delivery method will depend on the desired pharmacokinetic profile, including the speed of onset and duration of action. Common parenteral routes for steroid administration in rodents include subcutaneous (SC), intravenous (IV), and intraperitoneal (IP) injections.[3][8]

Data Presentation: Hypothetical Dosing and Pharmacokinetic Parameters

The following tables summarize hypothetical quantitative data for this compound administration in a rat model (250-300g). These values are extrapolated from studies on other steroids, such as corticosteroids and sex hormones, and should be used as a starting point for experimental design.[4][9][10]

Table 1: Hypothetical Dosage and Administration Parameters for this compound in Rats

ParameterSubcutaneous (SC) InjectionIntravenous (IV) Injection (Tail Vein)Intraperitoneal (IP) Injection
Dosage Range (mg/kg) 0.1 - 100.05 - 50.1 - 10
Vehicle Sesame oil, Corn oil, PEG400Saline with solubilizing agent (e.g., 10% DMSO, 10% Tween 80)Saline with solubilizing agent (e.g., 5% DMSO)
Injection Volume (ml/kg) 1 - 51 - 2.55 - 10
Needle Gauge 25 - 27G27 - 30G23 - 25G
Frequency Once daily to once weeklyBolus or slow infusionOnce to twice daily

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterSubcutaneous (SC)Intravenous (IV)Intraperitoneal (IP)
Bioavailability (%) Variable (slow release)100% (by definition)~50-70% (first-pass metabolism)
Time to Peak Concentration (Tmax) 1 - 4 hours< 5 minutes15 - 30 minutes
Half-life (t1/2) 4 - 8 hours1 - 2 hours2 - 4 hours

Experimental Protocols

Subcutaneous (SC) Injection Protocol

Subcutaneous injection is often used for sustained release of lipophilic compounds like steroids.

Materials:

  • This compound

  • Sterile vehicle (e.g., sesame oil)

  • Sterile syringes (1 ml) and needles (25-27G)[6][11]

  • 70% ethanol (B145695) for disinfection

  • Animal restrainer

Protocol:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. Gentle warming and vortexing may be required to ensure complete dissolution.

    • Draw the solution into the syringe.

  • Animal Restraint:

    • Properly restrain the mouse or rat. For mice, this can be done by scruffing the neck. For rats, gentle but firm handling is required.[12][13][14]

  • Injection Procedure: [6][15][16]

    • Disinfect the injection site (dorsal skin between the scapulae) with 70% ethanol.

    • Lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, irritation, or adverse reactions at the injection site.

    • Observe for expected physiological or behavioral changes according to the experimental design.

Intravenous (IV) Injection Protocol (Tail Vein)

Intravenous injection provides rapid and complete bioavailability of the compound.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline with a solubilizing agent)

  • Sterile syringes (1 ml) and needles (27-30G)

  • 70% ethanol

  • A warming device (e.g., heat lamp) to dilate the tail veins

  • Animal restrainer specifically designed for tail vein injections

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a clear, sterile solution of this compound in the appropriate vehicle. Ensure no precipitation occurs.

    • Filter the solution through a 0.22 µm filter if necessary.

  • Animal Preparation:

    • Place the animal in a restrainer.

    • Warm the tail using a heat lamp or warm water to cause vasodilation, making the lateral tail veins more visible and accessible.[8]

  • Injection Procedure:

    • Disinfect the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

    • Withdraw the needle and apply pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring:

    • Monitor the animal for any immediate adverse reactions (e.g., respiratory distress).

    • Observe the tail for any signs of hematoma or tissue damage.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common route for systemic administration, offering faster absorption than subcutaneous injection.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline with a solubilizing agent)

  • Sterile syringes (1 ml) and needles (23-25G)

  • 70% ethanol

  • Animal restrainer

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle.

  • Animal Restraint:

    • Properly restrain the animal to expose the abdomen.

  • Injection Procedure: [8]

    • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no blood or urine is drawn.

    • Inject the solution.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of pain, distress, or abdominal complications.

Visualizations

Experimental Workflow for In Vivo Delivery

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis prep_solution Prepare this compound Dosing Solution injection Injection (SC, IV, or IP) prep_solution->injection animal_prep Animal Acclimation & Preparation restraint Animal Restraint animal_prep->restraint restraint->injection monitoring Monitor for Adverse Effects injection->monitoring data_collection Data Collection (Behavioral/Physiological) monitoring->data_collection pk_analysis Pharmacokinetic Analysis data_collection->pk_analysis pd_analysis Pharmacodynamic Analysis data_collection->pd_analysis

Caption: Generalized workflow for in vivo administration of this compound.

Hypothetical Signaling Pathway for a Steroid Hormone

steroid_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Steroid Receptor (Inactive) complex Hormone-Receptor Complex receptor->complex Binding & Activation hre Hormone Response Element (on DNA) complex->hre Translocation to Nucleus & DNA Binding transcription Gene Transcription hre->transcription Initiation mrna mRNA transcription->mrna Synthesis protein New Protein (Cellular Response) mrna->protein Translation in Cytoplasm steroid This compound (Lipophilic) steroid->receptor Diffusion across cell membrane

Caption: A generalized signaling pathway for a steroid hormone like this compound.

References

Application Notes and Protocols for Human Studies Involving Estratetraenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women, suggested to function as a putative human pheromone.[1][2] It is structurally related to estrogen hormones but does not have known estrogenic effects.[2] Research into this compound explores its potential to modulate human mood, social cognition, and sexual behavior.[1][3][4] Studies have indicated that exposure to this compound may influence perceptions of attractiveness, enhance emotional responses, and alter social and sexual cognition.[3][4][5] However, the classification of this compound as a human pheromone is a subject of ongoing scientific debate, with some studies questioning the robustness of its reported effects.[6][7][8]

These application notes provide a framework for designing and conducting ethically sound human studies investigating the effects of this compound. They include detailed ethical considerations, experimental protocols, and data presentation guidelines to ensure rigorous and reproducible research.

Ethical Considerations in this compound Research

Conducting research with a substance purported to subconsciously influence behavior and emotion necessitates stringent ethical oversight. All research protocols must be submitted to and approved by an Institutional Review Board (IRB).[9]

Informed Consent

The informed consent process is paramount and must be conducted with transparency, while also considering the potential for priming effects to bias the results.

  • Disclosure: The informed consent form must clearly state that the study involves research and that participants will be exposed to an olfactory substance.[4][10] It is crucial to explain the purpose of the research in general terms, for example, "to investigate how certain scents can affect mood and perception," without explicitly mentioning "pheromones" or "sexual attraction" to avoid influencing participant expectations.[11]

  • Voluntary Participation and Right to Withdraw: Participants must be informed that their participation is entirely voluntary and that they have the right to withdraw at any time without penalty.[12][13] This includes the right to have their data removed from the study after the debriefing process.[7]

  • Potential Risks and Discomforts: While this compound is an endogenous substance and generally considered to have a low risk profile, potential psychological discomforts should be addressed. This includes the possibility of experiencing transient changes in mood or emotional state.[14] The consent form should mention that some people might experience mild emotional shifts during the study.

  • Confidentiality: A clear statement on how participants' anonymity and the confidentiality of their data will be maintained is required.

Management of Deception

The use of deception, primarily through incomplete disclosure of the study's specific aims, is often necessary to obtain valid data in this field of research.

  • Justification: The use of deception must be scientifically justified and documented in the IRB application. The researcher must argue why the study could not be practicably carried out without it.[15][16]

  • Minimal Risk: The deception must not expose participants to more than minimal risk.[14][17]

  • Debriefing: A comprehensive debriefing process is mandatory when deception has been used.[6][7][15]

Debriefing Process

The debriefing process is a critical ethical component of the research, serving both to inform the participant and to mitigate any potential negative effects of the study.

  • Full Disclosure: Immediately following the experiment, participants must be provided with a full explanation of the study's purpose, including the specific hypotheses being tested and the nature of the substance they were exposed to (this compound).[7][15]

  • Explanation of Deception: Researchers must explain why it was necessary to withhold information about the study's true purpose.[6][15]

  • Opportunity for Questions: Participants should be given ample opportunity to ask questions and receive clear answers.

  • Re-consent for Data Usage: After the full debriefing, participants should be given the option to withdraw their data.[11] This affirms the principle of informed consent.

  • Contact Information: Participants should be provided with contact information for the researchers and the IRB for any follow-up questions or concerns.

Experimental Protocols

The following protocols are based on methodologies from published studies on this compound and other putative human pheromones.

Protocol 1: Preparation and Administration of this compound Solution

This protocol outlines the preparation of the this compound solution for olfactory administration.

  • Materials:

    • This compound powder (e.g., from Steraloids Inc.)

    • Propylene (B89431) glycol (carrier solution)

    • Clove oil (optional, to mask any potential subtle scent of the carrier)

    • Glass vials

    • Micropipettes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound. A common concentration used in research is 500µM.[12]

    • To create the final solution, dissolve the appropriate amount of this compound powder in propylene glycol.

    • If using a masking scent, add a very small volume of clove oil (e.g., 1% v/v) to both the this compound solution and a separate vial of propylene glycol to serve as the placebo control.[12] This ensures that the experimental and control solutions are indiscriminable by scent.

    • Vortex the solutions thoroughly to ensure complete dissolution.

    • Aliquot the solutions into individual vials for each participant.

    • Administration: The solution is typically administered by applying a small amount (e.g., 50 µL) to the skin beneath the nostrils on the upper lip. This ensures continuous passive inhalation throughout the experiment.

Protocol 2: Double-Blind, Placebo-Controlled, Within-Participant Behavioral Assay

This protocol describes a common experimental design for assessing the behavioral effects of this compound.

  • Design: A double-blind, placebo-controlled, within-participant design is recommended to minimize bias and control for individual differences.[12] Each participant completes the experimental tasks under both the this compound and placebo conditions, with the order counterbalanced across participants.

  • Procedure:

    • On two separate occasions (e.g., one week apart), participants attend a testing session.

    • At the beginning of each session, the experimenter, who is blind to the condition, applies either the this compound solution or the placebo solution to the participant's upper lip.

    • A waiting period (e.g., 15-20 minutes) may be included to allow for the substance to take effect.

    • Participants then complete a series of computerized behavioral tasks.

Protocol 3: Sexual Delay Discounting Task

This task is designed to measure a participant's preference for immediate versus delayed rewards in a sexual context.[12][18]

  • Stimuli: Participants are shown images of sexually attractive individuals.

  • Task: On each trial, participants are presented with a choice between two options:

    • Smaller-Sooner Reward: Viewing a sexual picture for a shorter duration after a short, fixed delay (e.g., "View this picture for 2 seconds after a 5-second wait").

    • Larger-Later Reward: Viewing the same sexual picture for a longer duration after a variable, longer delay (e.g., "View this picture for 10 seconds after a 30-second wait").

  • Data Collection: The primary dependent variable is the participant's choice on each trial. The delay for the larger-later reward is systematically varied to determine the point at which the participant is indifferent between the two options. This allows for the calculation of a discounting rate.

Protocol 4: Interpersonal Perception Task (IPT)

This task assesses a participant's ability to accurately decode social cues and interactions.[19][20]

  • Stimuli: The IPT consists of a series of short video clips of real social interactions.[21][22][23][24]

  • Task: After each clip, participants are asked a multiple-choice question about the interaction they just observed. The questions fall into different categories, such as:

    • Intimacy: "Are the two people in a romantic relationship or are they siblings?"

    • Deception: "Is the person telling the truth or lying?"

    • Competition: "Who won the game they were playing?"

    • Status: "Who is the other person's boss?"

  • Data Collection: The primary dependent variable is the accuracy of the participant's responses. The analysis can focus on overall accuracy and accuracy within specific categories (e.g., intimacy).

Data Presentation

Quantitative data from this compound studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Results from a Sexual Delay Discounting Task

Olfactory ConditionMean Indifference Point (Delay in seconds)Standard Deviationp-value
Placebo45.315.2\multirow{2}{*}{<0.05}
This compound62.818.9

Table 2: Hypothetical Results from the Interpersonal Perception Task

Olfactory ConditionOverall Accuracy (%)Standard DeviationAccuracy in Intimacy Category (%)Standard Deviationp-value (Intimacy)
Placebo78.28.572.410.1\multirow{2}{*}{<0.05}
This compound81.57.985.19.3

Visualizations

Proposed Signaling Pathway of this compound in Humans

The following diagram illustrates the proposed neural pathway for the processing of this compound in humans, which is thought to be mediated by the main olfactory system rather than the vomeronasal organ.[1][25]

Estratetraenol_Signaling_Pathway This compound This compound (Inhaled) MOE Main Olfactory Epithelium (MOE) Olfactory Sensory Neurons This compound->MOE Binds to receptors MOB Main Olfactory Bulb (MOB) MOE->MOB Neural Signal Hypothalamus Hypothalamus (e.g., Anterior Hypothalamus) MOB->Hypothalamus Amygdala Amygdala MOB->Amygdala HigherCortical Higher Cortical Areas (e.g., Orbitofrontal Cortex) Hypothalamus->HigherCortical Behavioral Behavioral & Emotional Responses (Mood, Social Cognition, Sexual Preference) Hypothalamus->Behavioral Amygdala->HigherCortical Amygdala->Behavioral HigherCortical->Behavioral

Caption: Proposed neural pathway for this compound processing in humans.

Experimental Workflow for a Double-Blind this compound Study

This diagram outlines the workflow for a typical double-blind, placebo-controlled, within-participant study of this compound.

Experimental_Workflow Recruitment Participant Recruitment & Screening InformedConsent Informed Consent (with incomplete disclosure) Recruitment->InformedConsent Randomization Randomization to Condition Order InformedConsent->Randomization Session1 Session 1 Randomization->Session1 Group A Session2 Session 2 Randomization->Session2 Group B Admin1 Administer Substance (this compound or Placebo) Session1->Admin1 Debriefing Full Debriefing & Re-consent for Data Use Admin2 Administer Substance (Placebo or this compound) Session2->Admin2 Task1 Behavioral Tasks (e.g., SDDT, IPT) Admin1->Task1 Task1->Session2 Washout Period (e.g., 1 week) Task2 Behavioral Tasks (e.g., SDDT, IPT) Admin2->Task2 Task2->Debriefing DataAnalysis Data Analysis Debriefing->DataAnalysis

Caption: Workflow of a double-blind, within-participant this compound study.

References

Application Notes and Protocols for the GC-MS Analysis of Estratetraenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women and is suggested to act as a human pheromone, potentially influencing mood and physiological responses.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for research into its biological functions, as well as for quality control in products where it may be included. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound due to its high resolution and sensitivity, especially when coupled with a derivatization step to enhance the volatility and thermal stability of the analyte.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.

Quantitative Data Summary

ParameterThis compound (as TMS derivative)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL
**Linearity (R²) **> 0.99
Linear Range 0.5 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Note: The values presented in this table are estimations based on the performance of GC-MS methods for other estrogens and steroids and should be validated for the specific matrix and instrumentation used.

Experimental Protocols

Sample Preparation Protocol for Biological Fluids (e.g., Urine, Plasma)

This protocol describes a general procedure for the extraction of this compound from biological fluids prior to GC-MS analysis.

Materials:

  • Biological fluid sample (e.g., 1 mL of urine or plasma)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar steroid)

  • Phosphate (B84403) buffer (pH 7.0)

  • β-glucuronidase/arylsulfatase solution (for conjugated steroid analysis)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Deionized water

  • Hexane

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of the biological fluid sample, add a known amount of the internal standard.

    • For the analysis of conjugated this compound, add 1 mL of phosphate buffer and 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 12-16 hours to hydrolyze the conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound and the internal standard with 3 mL of a hexane:ethyl acetate (70:30, v/v) mixture.

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract is now ready for derivatization.

Derivatization Protocol: Trimethylsilyl (TMS) Ether Formation

Derivatization is a critical step to increase the volatility and thermal stability of this compound for GC-MS analysis. Silylation of the hydroxyl group is a common and effective method.[2][4]

Materials:

  • Dried sample extract from the sample preparation step.

  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

Procedure:

  • To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of the MSTFA with 1% TMCS silylating reagent.

  • Seal the vial tightly.

  • Heat the reaction mixture at 60-80°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

GC-MS Analysis Protocol

The following parameters are based on a published method for the analysis of similar compounds and can be adapted for this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: HP-5MS (or similar) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C

    • Ramp to 280°C at a rate of 10°C/min

    • Hold at 280°C for 10 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. The characteristic ions for the TMS derivative of this compound should be determined by analyzing a standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Urine/Plasma) is_add Add Internal Standard sample->is_add hydrolysis Enzymatic Hydrolysis (optional) is_add->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation to Dryness spe->evaporation derivatization Silylation with MSTFA + TMCS evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Processing gcms->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Putative Signaling Pathway of this compound via the Vomeronasal Organ (VNO)

This compound is hypothesized to act as a pheromone, which in many mammals, is detected by the vomeronasal organ (VNO). The following diagram illustrates the proposed signaling cascade upon binding of a pheromone like this compound to a vomeronasal receptor.

signaling_pathway cluster_vsn Vomeronasal Sensory Neuron (VSN) Pheromone This compound (Pheromone) V1R_V2R Vomeronasal Receptor (V1R or V2R) Pheromone->V1R_V2R Binds G_protein G-protein (Gαi2 or Gαo) V1R_V2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 TRPC2 TRPC2 Channel (Ion Channel) DAG->TRPC2 Activates IP3->TRPC2 Activates Ca_influx Ca²⁺ Influx TRPC2->Ca_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential to Accessory Olfactory Bulb Depolarization->Action_Potential

Caption: Putative VNO signaling pathway for pheromone detection.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Estratetraenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraenol, an endogenous steroid identified in pregnant women, is a putative human pheromone with potential applications in neuroscience and pharmacology.[1] Its unique biological activities necessitate a robust purification method to ensure high purity for research and development purposes. This application note details a reliable and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. The described protocol utilizes reversed-phase chromatography, a widely adopted technique for the separation of steroids, offering excellent resolution and scalability.[2][3][4]

Introduction

This compound (estra-1,3,5(10),16-tetraen-3-ol) is a steroid structurally related to estrogens but lacks significant estrogenic effects.[1] It is synthesized from androstadienone by the enzyme aromatase, primarily in the ovaries.[1] Research suggests that this compound may function as a chemosignal, influencing social and sexual behaviors.[5][6][7] Given its potential as a modulator of human behavior, obtaining highly purified this compound is crucial for accurate biological and pharmacological studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of complex mixtures.[8][9][10][11] For steroid separation, reversed-phase HPLC is often the method of choice due to its efficiency in separating compounds based on their hydrophobicity.[2][3][4][12] This document provides a comprehensive protocol for the preparative HPLC purification of this compound, including sample preparation, chromatographic conditions, and post-purification analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.[13][14][15][16]

  • Dissolution: Dissolve the crude this compound sample in a suitable solvent. Methanol or acetonitrile (B52724) are recommended choices.[14] Prepare a stock solution with a concentration of approximately 1 mg/mL.[15]

  • Filtration: To remove any particulate matter that could clog the HPLC system, filter the dissolved sample through a 0.22 µm syringe filter.[13][14]

  • Degassing: Before injection, degas the sample solution using sonication or vacuum filtration to prevent the formation of air bubbles in the system.

Preparative HPLC Method

This protocol is designed for preparative scale purification. For analytical scale, adjustments to the column dimensions, flow rate, and injection volume will be necessary.

Table 1: HPLC Instrumentation and Parameters

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Column C18 Reversed-Phase Column (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 50-90% B over 30 minutes
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on sample concentration)
Detection UV-Vis Detector at 214 nm and 280 nm
Column Temperature 35 °C
Fraction Collection Based on UV signal threshold
Post-Purification Analysis
  • Purity Assessment: Analyze the collected fractions using an analytical HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) to determine the purity of the this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Lyophilization: For complete removal of residual solvent and water, lyophilize the sample to obtain a pure, dry powder.

  • Structural Confirmation: Confirm the identity and structure of the purified this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 2: Example Gradient Table for this compound Purification

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
05050
251090
301090
315050
355050

Table 3: Recommended UV Detection Wavelengths for Estrogens

CompoundWavelength (nm)Reference
Estriol (E3)214[2]
Estradiol (E2)280[2]
Estrone (E1)214[2]
Ethinylestradiol230[17]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_purification Post-Purification dissolution Dissolve Crude this compound (Methanol/Acetonitrile) filtration Filter Sample (0.22 µm Syringe Filter) dissolution->filtration degassing Degas Sample filtration->degassing injection Inject Sample onto C18 Column degassing->injection separation Gradient Elution (Water/Acetonitrile) injection->separation detection UV Detection (214 nm & 280 nm) separation->detection fractionation Collect Fractions detection->fractionation purity_check Analytical HPLC Purity Assessment fractionation->purity_check evaporation Solvent Evaporation purity_check->evaporation lyophilization Lyophilization evaporation->lyophilization confirmation Structural Confirmation (MS, NMR) lyophilization->confirmation

Caption: Experimental Workflow for this compound Purification.

signaling_pathway This compound This compound olfactory_epithelium Olfactory Epithelium This compound->olfactory_epithelium vno Vomeronasal Organ (VNO) (Function in humans debated) This compound->vno mob Main Olfactory Bulb (MOB) olfactory_epithelium->mob hypothalamus Hypothalamus mob->hypothalamus downstream Modulation of Mood, Behavior, and Autonomic Functions hypothalamus->downstream

References

Application Notes and Protocols for Bioassay Development: Testing the Biological Activity of Estratetraenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women, structurally related to estrogenic hormones but lacking significant estrogenic activity.[1][2] It has been investigated for its potential role as a human pheromone, a chemical signal that can influence the physiology or behavior of other members of the same species.[1][3] Research suggests that this compound may modulate mood, cognition, and autonomic nervous system function in a sex-specific manner, with studies showing it can enhance emotional responses to touch and increase cooperation in heterosexual men.[1][4][5][6] Functional MRI studies have demonstrated that exposure to this compound activates the anterior hypothalamus in heterosexual males, a brain region associated with sexual motivation.[1][7]

Despite these findings, the precise molecular mechanisms, including the specific receptors and signaling pathways, remain largely uncharacterized. The development of a robust and reproducible bioassay is a critical step in elucidating the biological activity of this compound, enabling screening for functional analogs, and furthering our understanding of its role in human physiology.

These application notes provide a detailed protocol for a cell-based reporter gene assay designed to quantify the biological activity of this compound. This assay is intended to be a foundational tool for researchers investigating its mechanism of action.

Putative Signaling Pathway of this compound

While the definitive signaling pathway for this compound is yet to be fully elucidated, a hypothesized pathway involves a G-protein coupled receptor (GPCR) in the main olfactory epithelium, leading to the activation of downstream signaling cascades and ultimately modulating neuronal activity in specific brain regions like the hypothalamus. The diagram below illustrates this putative pathway.

Estratetraenol_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain (e.g., Hypothalamus) EST This compound GPCR Putative GPCR EST->GPCR Binds G_protein G-protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates Neuron Neuronal Activation Gene->Neuron Leads to Behavior Behavioral/Physiological Response Neuron->Behavior Results in

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Cell-Based Reporter Gene Assay for this compound Activity

This protocol describes a method to screen for this compound's biological activity using a human neuroblastoma cell line (e.g., SH-SY5Y) transiently transfected with a reporter plasmid containing a cyclic AMP (cAMP) response element (CRE) linked to a luciferase reporter gene. This assay is based on the hypothesis that this compound activates a GPCR, leading to an increase in intracellular cAMP and subsequent activation of the CRE promoter.

Materials and Reagents:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • pCRE-Luc reporter plasmid (or equivalent)

  • Control plasmid (e.g., pRL-TK Renilla luciferase for normalization)

  • This compound

  • Forskolin (B1673556) (positive control)

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding (SH-SY5Y in 96-well plate) B Prepare DNA-Lipofectamine Complexes (pCRE-Luc + pRL-TK) A->B C Transfect Cells (Incubate 24 hours) B->C D Starve Cells (Serum-free media) C->D E Treat with this compound, Forskolin (positive control), or Vehicle (negative control) D->E F Incubate 6 hours E->F G Cell Lysis F->G H Measure Firefly and Renilla Luciferase Activity G->H I Data Analysis: Normalize and Calculate Fold Change H->I

Caption: Workflow for the this compound reporter gene bioassay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Transient Transfection:

    • For each well, prepare a DNA-lipid complex by diluting 100 ng of pCRE-Luc plasmid and 10 ng of pRL-TK plasmid in Opti-MEM. In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's protocol.

    • Combine the DNA and Lipofectamine 2000 solutions, incubate for 20 minutes at room temperature.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Cell Treatment:

    • After transfection, replace the medium with serum-free DMEM and incubate for 4-6 hours to starve the cells.

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Treat the cells with various concentrations of this compound (e.g., 1 pM to 1 µM), forskolin (10 µM, positive control), or vehicle (e.g., 0.1% DMSO, negative control).

    • Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the EC50 value for this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of results.

Table 1: Dose-Response of this compound on CRE-Luciferase Activity

Treatment ConcentrationNormalized Luciferase Activity (RLU)Fold Change vs. VehicleStandard Deviation
Vehicle (0.1% DMSO)15,2341.0± 1,287
This compound (1 pM)16,8901.1± 1,432
This compound (10 pM)22,5671.5± 2,011
This compound (100 pM)35,8892.4± 3,156
This compound (1 nM)68,9904.5± 5,987
This compound (10 nM)112,5437.4± 9,876
This compound (100 nM)125,8768.3± 11,034
This compound (1 µM)128,4328.4± 11,543
Forskolin (10 µM)255,67816.8± 22,134

Table 2: Summary of Bioassay Parameters

ParameterValue
Cell LineSH-SY5Y
Reporter PlasmidpCRE-Luc
This compound EC50~5 nM
Z'-factor> 0.5

Logical Relationships in Bioassay Development

The development of a robust bioassay follows a logical progression from understanding the biological context to validating the final assay.

Bioassay_Development_Logic A Hypothesize Mechanism of Action B Select Appropriate Cell Line and Reporter System A->B C Assay Optimization (Cell density, transfection, incubation times) B->C D Establish Positive and Negative Controls C->D E Determine Dose-Response and EC50 D->E F Assay Validation (Specificity, Reproducibility, Robustness) E->F G Implement for Screening or Characterization F->G

Caption: Logical flow for developing the this compound bioassay.

Conclusion

The provided application notes and protocols describe a foundational bioassay for quantifying the biological activity of this compound. This cell-based reporter gene assay offers a starting point for researchers to investigate the molecular mechanisms of this putative human pheromone. Further development and validation of this and other bioassays will be crucial for advancing our understanding of this compound's role in human biology and for the discovery of novel compounds with similar activities.

References

Troubleshooting & Optimization

Technical Support Center: Replicating Estratetraenol (EST) Pheromone Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the putative human pheromone, estratetraenol (EST). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and discrepancies encountered in replicating EST studies. Our goal is to help you navigate the complexities of this controversial field and design more robust experiments.

Frequently Asked Questions (FAQs)

Q1: We are unable to replicate published findings on EST's effect on mood and behavior. What are the common reasons for this?

A1: Difficulty in replicating EST studies is a widely acknowledged issue in the field. Several factors may contribute to this:

  • Lack of Foundational Evidence: The basis for testing EST as a human pheromone is contested. It was introduced by a corporation with commercial interests, and lacks the rigorous, bioassay-led evidence that is standard for pheromone identification in other species.[1][2][3]

  • Methodological Flaws in Original Studies: Many published positive findings have been criticized for methodological issues such as small sample sizes, which increases the likelihood of false positives.[1][4] Other common problems include a lack of adequate control conditions and potential publication bias, where studies with null results are less likely to be published.[1][4]

  • "File Drawer" Effect: A significant publication bias may exist, with positive results being more likely to be published than negative or null results, creating a skewed perception of the evidence.[1]

  • High Concentrations Used: The concentrations of EST used in many experiments are significantly higher than those that would be encountered in a natural environment, questioning the ecological validity of the findings.[5]

Q2: How critical is the functionality of the vomeronasal organ (VNO) in mediating EST effects?

A2: The role of the VNO in human pheromone detection is a major point of contention. The scientific consensus is that the adult human VNO is a vestigial organ, meaning it is a non-functional remnant from our evolutionary past.[6][7][8][9] Histological studies show that the human VNO lacks the sensory neurons and neural connections to the brain necessary for function.[6][9]

While some early studies claimed to record electrical activity from the VNO in response to putative pheromones, these findings have not been substantiated and are widely questioned.[2][10] Some researchers propose that the main olfactory system, rather than the VNO, could detect these compounds.[6][11] However, the evidence for this is also debated. Therefore, hypotheses that rely on a functional VNO to explain EST's effects are built on an unstable foundation.

Q3: Are there standardized protocols for EST administration and dosage?

A3: There is no universally accepted standardized protocol for EST administration. This lack of standardization is a significant contributor to the difficulty in comparing and replicating studies. Key variables that differ across studies include:

  • Concentration: As mentioned, concentrations used in research are often supraphysiological.

  • Delivery Method: Methods range from applying EST to the upper lip, using scented pads placed in the vicinity of the participant, to aerosol sprays.

  • Carrier Substance: The solvent used to dissolve EST can vary, which may influence its volatility and presentation to the olfactory system.

  • Blinding: Ensuring that both the experimenter and the participant are blind to the condition (EST or placebo) is crucial but can be challenging.

Researchers should be meticulous in reporting these parameters to improve the transparency and replicability of their work.

Troubleshooting Guides

Problem: Inconsistent or Null Results in Behavioral Assays

If you are observing inconsistent or no effect of EST on behavioral outcomes (e.g., mood ratings, attractiveness judgments), consider the following troubleshooting steps:

  • Re-evaluate the Premise: Acknowledge the controversy surrounding EST's status as a human pheromone.[1][3][4] A null result may be a valid finding reflecting the absence of a true effect.

  • Statistical Power: Many of the initial studies in this field were underpowered due to small sample sizes.[1] Conduct a power analysis to ensure your sample size is adequate to detect a meaningful effect, if one exists.

  • Blinding and Controls: Implement rigorous double-blind procedures to avoid experimenter and participant bias. Use a carrier substance alone as a placebo control. Consider including a positive control (a known odorant with a documented effect on mood) to validate your experimental setup.

  • Context Dependency: Some researchers suggest that the effects of putative pheromones are highly context-dependent.[12][13] The social environment, the gender of the experimenter, and other contextual cues may influence outcomes. Document and control for these variables as much as possible.

Problem: Conflicting Findings in Neuroimaging Studies

Discrepancies in neuroimaging (e.g., fMRI) studies investigating EST are also common. Some studies report sex-specific hypothalamic activation, while others do not.

  • Olfactory System vs. VNO: Be clear in your hypothesis about the proposed mechanism of action. If you are hypothesizing an effect through the main olfactory system, ensure your experimental design can distinguish this from potential systemic absorption.[6]

  • Control for Odor Perception: A critical challenge is to disentangle a specific pheromonal response from a general olfactory response. EST is often described as odorless, but this may not be true for all individuals or at all concentrations. Include control odors with similar chemical properties but no purported pheromonal activity.

  • Statistical Thresholds: Use appropriate statistical thresholds to avoid false positives in your neuroimaging data analysis.

Data Presentation: Summary of Conflicting Findings

Study TypeReported Positive Findings (Examples)Reported Null or Contradictory Findings (Examples)Key Considerations
Gender Perception Exposure to EST biased heterosexual males to perceive ambiguous point-light walkers as more feminine.[5]A double-blind study found that EST had no effect on the gender perception of gender-neutral facial morphs.[14]The nature of the stimuli (point-light walkers vs. facial morphs) and experimental design differences may contribute to the conflicting results.
Attractiveness Ratings Some commercial products claim EST enhances attractiveness.[15]A double-blind study found no effect of EST on attractiveness ratings of opposite-sex faces.[14]Commercial claims often lack rigorous scientific backing. The double-blind study provides stronger evidence.
Mood Effects Androstadienone (a related compound) has been reported to improve mood in women, and EST is suggested to have similar, though smaller, effects.[12]Effects on mood have been shown to be highly context-dependent and in some cases, had a negative effect on men.[13]The social context of the experiment appears to be a critical and often uncontrolled variable.
Sexual Cognition EST was reported to increase men's emotional reaction to romantic touch in images.[16][17]Other studies suggest EST does not affect impulsive sexual nature or delayed gratification.[18]The specific aspect of sexual cognition being measured is important.

Experimental Protocols

Example Protocol: Investigating the Effect of EST on Gender Perception of Faces (Based on Hare et al., 2017)

This protocol is based on a study that failed to replicate earlier findings, highlighting a more rigorous, double-blind approach.

  • Participants: Recruit a sufficient number of heterosexual, Caucasian participants (e.g., N=46, with 24 males and 22 females as in the original study). Ensure participants have a normal sense of smell.

  • Stimuli: Create gender-neutral facial morphs by blending male and female faces. Pilot test these morphs to ensure they are perceived as gender-neutral at baseline.[14]

  • Pheromone and Control Preparation:

    • EST Condition: Dissolve this compound in a carrier solvent (e.g., propylene (B89431) glycol) at a concentration previously reported to have an effect.

    • Control Condition: Use the carrier solvent alone.

    • Prepare solutions in identical, coded containers to ensure blinding.

  • Procedure:

    • Use a within-subjects, double-blind, counterbalanced design. Each participant completes the task on two consecutive days, one with EST and one with the control scent.

    • On each testing day, apply a small amount of the coded solution to the participant's upper lip.

    • Participants perform a forced-choice task, indicating the gender (male or female) of the gender-neutral facial morphs presented on a computer screen.

  • Data Analysis: Analyze the gender perception data to determine if there is a significant difference between the EST and control conditions.

Visualizations

Logical Flaw in Early Pheromone Research

G cluster_0 Origin of EST Research cluster_1 Standard Scientific Protocol A Commercial Interest in EST (EROX Corporation) B Publication of 'Putative Pheromone' Study (Lacks rigorous bioassay) A->B Sponsorship & Supply of Compound C Subsequent Research Based on Flawed Premise B->C Foundation for 'Lost Decades' of Research D Rigorous Pheromone Identification C->D Bypassed Standard Protocol E Bioassay-led Evidence D->E F Isolation from Natural Secretions D->F G Demonstration of Behavioral/Physiological Effect D->G

Caption: Logical workflow showing the flawed premise of early EST research.

Proposed (but Debated) Signaling Pathways

G cluster_0 VNO Pathway (Debated in Humans) cluster_1 Main Olfactory Pathway (Proposed Alternative) VNO Vomeronasal Organ (VNO) (Vestigial in Humans) AOB Accessory Olfactory Bulb (Absent in Humans) VNO->AOB Connection Absent Hypothalamus_A Hypothalamus AOB->Hypothalamus_A Connection Absent Behavior Behavioral/Physiological Response Hypothalamus_A->Behavior MOE Main Olfactory Epithelium MOB Main Olfactory Bulb MOE->MOB Hypothalamus_B Hypothalamus MOB->Hypothalamus_B Hypothalamus_B->Behavior EST This compound (EST) EST->VNO Disputed Detection EST->MOE Possible Detection

Caption: Proposed signaling pathways for EST, highlighting the debated VNO route.

This technical support guide aims to provide a realistic and critical overview of the challenges in EST research. By acknowledging the controversies and methodological pitfalls, researchers can design more rigorous experiments and contribute to a clearer understanding of this complex topic.

References

Technical Support Center: Overcoming Small Sample Size Limitations in ESTRATETRAENOL Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating estratetraenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of working with small sample sizes in this novel area of study.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experiments.

Q1: Our initial results with this compound show a potential effect, but due to the novelty of the research, our sample size is too small (e.g., n < 30) for conventional statistical tests to yield significant p-values. How can we proceed with the analysis?

A1: This is a common challenge in cutting-edge research. When sample sizes are small, traditional frequentist statistics (like t-tests or ANOVA) may lack the power to detect a true effect.[1] Here are several robust strategies to consider:

  • Shift Focus from p-values to Effect Sizes: Instead of relying solely on statistical significance, calculate and report effect sizes (e.g., Cohen's d, Glass's delta) with their corresponding confidence intervals. Effect sizes quantify the magnitude of the observed effect, which can be highly informative even if the p-value is not below the conventional 0.05 threshold.

  • Employ Bayesian Inference: Bayesian statistical methods are particularly well-suited for small samples.[2][3][4][5] Unlike frequentist methods that rely on large-sample theory, Bayesian analysis allows you to incorporate prior knowledge from existing literature on similar compounds.[5] This approach yields a "posterior probability distribution" that can provide more intuitive evidence for or against your hypothesis. However, be aware that the choice of prior can significantly influence results, so this must be done carefully and transparently.[2][5]

  • Utilize Non-Parametric Tests: If your data does not meet the assumptions of parametric tests (like normality), which is often hard to verify with small samples, consider using non-parametric alternatives like the Wilcoxon signed-rank test or the Mann-Whitney U test.[6] These tests make fewer assumptions about the data's distribution.[6]

Q2: We have conducted several small, independent pilot studies on this compound with similar protocols. Is there a way to combine these datasets to increase our analytical power?

A2: Yes, combining data from multiple methodologically similar studies is an excellent strategy.

  • Virtual Data Pooling: This method allows for the analysis of combined datasets from different locations without creating a permanent, centralized database.[7][8] Using secure software platforms, data can be temporarily aggregated in computer memory for analysis, preserving data privacy and ownership.[7][9][10] This approach is valid when the experimental designs, participant populations, and outcome measures are highly comparable across the studies.[9][11]

  • Meta-Analysis: If the studies have already been analyzed, you can conduct a meta-analysis of the results. This involves statistically pooling the effect sizes from each individual study to generate a more precise overall estimate of the effect of this compound.

Q3: Recruiting a large, homogenous sample for our this compound study is proving difficult and costly. Are there experimental designs optimized for in-depth analysis with very few participants?

A3: Absolutely. For situations where large groups are not feasible, Single-Case Experimental Designs (SCEDs) are a powerful and scientifically rigorous alternative.[12][13][14]

  • Core Principle: In a SCED, each participant serves as their own control.[12][13] The design involves repeated, systematic measurements of a dependent variable before, during, and after the introduction of an intervention (this compound exposure).[12][15]

  • Advantages: This approach allows researchers to establish a causal relationship between the intervention and a change in behavior or physiological state with a very small number of subjects, sometimes even just one.[13][14][16]

  • Common SCED Types: Popular designs include the A-B-A-B (reversal) design and the multiple-baseline design.[13][15] The key is to demonstrate that a change in the dependent variable occurs only when the intervention is present.[13]

Q4: How can we increase the statistical power of our study from the design phase, knowing that our sample size will be limited?

A4: Optimizing the experimental design is critical for maximizing power.

  • Use Within-Subject (Crossover) Designs: In a crossover design, each participant receives all treatments (e.g., both this compound and a placebo). This is one of the most effective ways to reduce the required sample size because it minimizes the "noise" caused by individual differences between participants.[17]

  • Enrich the Participant Population: If possible, make your sample more homogeneous.[17] For example, if this compound is hypothesized to affect specific hormonal profiles, screen participants to create a more uniform group. This reduces variability in your data, making it easier to detect a treatment effect.[17]

  • Choose Continuous Variables: Whenever possible, use continuous outcome measures instead of binary ones. Analyzing a continuous variable (e.g., a rating on a 100-point scale) is statistically more powerful than analyzing a binary outcome (e.g., yes/no).[17][18]

Data Presentation: Statistical Approaches

The table below summarizes the key statistical strategies for managing small sample sizes in this compound research.

Method Primary Use Case Key Advantage Main Limitation
Bayesian Analysis When prior knowledge exists; for more intuitive probabilistic conclusions.Does not rely on large-sample theory; can be more powerful with informative priors.[4][5]Results can be sensitive to the choice of priors.[2][19]
Single-Case Designs In-depth analysis of one or a few participants; establishing causality.Each subject is their own control, providing high internal validity.[12][13]Findings may have limited generalizability to a wider population.
Effect Size & CIs Reporting the magnitude and precision of an effect, regardless of p-value.Provides a more complete and practical interpretation of the findings.Does not replace the need for careful statistical inference.
Virtual Pooling Combining data from multiple, similar small studies to increase N.Increases statistical power without centralizing sensitive data.[7][9][10]Requires strong methodological homogeneity across studies.[9][11]
Within-Subject Designs When carryover effects are minimal; to reduce error from individual differences.Substantially increases statistical power for a given sample size.[17]Not suitable if the effects of the intervention are long-lasting.

Experimental Protocols: A-B-A-B Single-Case Design

This protocol describes a reversal design to test the effect of this compound on a continuous dependent variable (e.g., self-reported mood, physiological arousal).

  • Phase A1 (Baseline):

    • Objective: Establish a stable baseline of the dependent variable.

    • Procedure: For a minimum of 3-5 sessions, measure the dependent variable repeatedly at regular intervals (e.g., daily) without introducing this compound. Data should show a stable trend before proceeding.

  • Phase B1 (Intervention):

    • Objective: Observe changes in the dependent variable after introducing the treatment.

    • Procedure: Introduce the this compound exposure (e.g., via a standardized olfactory administration protocol). Continue to measure the dependent variable with the same frequency and methods as in the baseline phase.

  • Phase A2 (Withdrawal/Reversal):

    • Objective: Determine if the dependent variable returns to baseline levels upon removal of the treatment.

    • Procedure: Discontinue the this compound exposure and return to the baseline conditions. Continue measurements as before. A return to baseline levels provides strong evidence of a causal link.

  • Phase B2 (Re-introduction):

    • Objective: Replicate the effect observed in Phase B1 to strengthen the evidence.

    • Procedure: Re-introduce the this compound exposure exactly as in Phase B1. A return of the dependent variable to the levels seen during the first intervention phase provides powerful confirmation of the treatment's effect.

Mandatory Visualizations

G cluster_A1 Phase A1: Baseline cluster_B1 Phase B1: Intervention cluster_A2 Phase A2: Withdrawal cluster_B2 Phase B2: Re-introduction A1_M1 Measure 1 A1_M2 Measure 2 A1_M1->A1_M2 A1_M3 Measure 3 A1_M2->A1_M3 B1_M1 Measure 4 (this compound) A1_M3->B1_M1 Introduce Treatment B1_M2 Measure 5 (this compound) B1_M1->B1_M2 B1_M3 Measure 6 (this compound) B1_M2->B1_M3 A2_M1 Measure 7 B1_M3->A2_M1 Withdraw Treatment A2_M2 Measure 8 A2_M1->A2_M2 A2_M3 Measure 9 A2_M2->A2_M3 B2_M1 Measure 10 (this compound) A2_M3->B2_M1 Re-introduce Treatment B2_M2 Measure 11 (this compound) B2_M1->B2_M2 B2_M3 Measure 12 (this compound) B2_M2->B2_M3

Caption: Workflow of an A-B-A-B Single-Case Experimental Design.

G cluster_studies Disparate Datasets cluster_criteria Harmonization & Privacy cluster_pooled Temporary Pooled Analysis cluster_analysis Outcome Study1 Study A (n=18) Criteria Homogenous Protocols Common Variables Secure Connection Study2 Study B (n=22) Study3 Study C (n=15) PooledData Virtually Pooled Data (N=55) Criteria->PooledData Analysis Increased Statistical Power Robust Effect Estimation PooledData->Analysis

Caption: Logical workflow for virtual data pooling to increase sample size.

G This compound This compound Olfactory_System Olfactory System This compound->Olfactory_System Hypothalamus Anterior Hypothalamus Olfactory_System->Hypothalamus Neural Signal Neural_Activity Altered Neural Activity Hypothalamus->Neural_Activity Autonomic_Response Autonomic Arousal Neural_Activity->Autonomic_Response Behavioral_Response Mood / Behavioral Change Neural_Activity->Behavioral_Response

Caption: Putative signaling pathway for this compound's effects in humans.[20][21]

References

Navigating the Labyrinth of Estratetraenol Research: A Technical Support Center for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

The study of estratetraenol and its potential effects on human behavior is a field fraught with challenges, chief among them the pervasive issue of publication bias. This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to promote robust and reproducible research. Our goal is to equip you with the knowledge to design rigorous experiments, critically evaluate existing literature, and contribute to a more balanced and accurate understanding of this compound's purported effects.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This guide addresses specific issues that can arise during the planning, execution, and interpretation of this compound effect studies.

Question: My study is yielding null or inconclusive results. How can I be confident in these findings and overcome the pressure to find a positive effect?

Answer: Null findings are a valuable part of the scientific process and are critical for mitigating publication bias. Here’s how to approach this situation:

  • Power Analysis: Ensure your study was adequately powered to detect a meaningful effect. Small sample sizes are a common issue in this field and can lead to false negatives (or false positives).

  • Methodological Rigor: Scrutinize your experimental design for any potential flaws. This includes blinding procedures, control conditions, and the method of this compound administration.

  • Pre-registration: If you pre-registered your hypothesis and analysis plan, you have a strong foundation for defending your null results. This demonstrates that your study was not an exploratory "fishing expedition."

  • Focus on Quality: High-quality studies with null results are more valuable than poorly designed studies with seemingly positive findings. Emphasize the rigor of your methodology when disseminating your results.[1][2][3]

  • Alternative Publication Venues: Consider journals that specialize in publishing null or negative results, or utilize preprint servers to make your findings public.[4]

Question: I'm struggling to design a robust experimental protocol. What are the key considerations for minimizing bias?

Answer: A well-designed protocol is your best defense against bias. Here are critical elements to incorporate:

  • Double-Blind Design: Neither the participants nor the experimenters should know who is receiving this compound versus a placebo. This is crucial to prevent expectancy effects.[5][6]

  • Control Substance: The placebo should be identical in appearance, and if possible, in any faint odor, to the this compound solution. The use of a masking odor is a common practice to prevent participants from distinguishing between the active and control substances.[7]

  • Within-Subject Design: A within-subject (or crossover) design, where each participant is exposed to both the experimental and control conditions on separate occasions, can help to control for individual differences.[8][9]

  • Objective Measures: Rely on objective, quantifiable measures rather than subjective self-reports whenever possible. For example, use physiological measures or behavioral tasks with clear metrics.

  • Replication: Plan for replication of your findings, either within the same study or in a subsequent one. A single positive result should be treated with caution.[10]

Question: How do I interpret conflicting findings in the existing literature on this compound?

Answer: The conflicting literature is a direct result of the challenges in this field. A critical evaluation is necessary:

  • Scrutinize Methodologies: Pay close attention to the experimental designs of the studies you are reviewing. As noted, small sample sizes and lack of blinding can lead to unreliable results.[10][11]

  • Consider Publication Bias: Be aware that the published literature is likely skewed towards positive findings.[5][10][12] The absence of a large body of null results does not mean they don't exist; they are likely in "file drawers."[4]

  • Look for Meta-Analyses: While potentially also affected by publication bias, meta-analyses can provide a broader overview of the evidence and may statistically test for the presence of such bias.[1][13][14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the current consensus on the role of the vomeronasal organ (VNO) in mediating this compound's effects in humans?

A1: The scientific consensus is that the human vomeronasal organ (VNO) is vestigial and non-functional.[17][18][19] Early studies suggesting a role for the VNO in detecting pheromones have not been supported by subsequent research.[18][20] If this compound has any effect, it is likely mediated through the main olfactory epithelium.[18][21]

Q2: Is there an established signaling pathway for this compound in humans?

A2: No, a definitive signaling pathway for this compound in humans has not been established. Some neuroimaging studies have shown that exposure to this compound can activate the hypothalamus in a sex-specific manner.[21][22] However, the specific receptors and downstream molecular cascades remain unknown. The lack of a well-defined biological mechanism is a significant gap in the field.

Q3: What are the key challenges associated with demonstrating a true pheromonal effect for this compound?

A3: Establishing this compound as a human pheromone faces several significant hurdles:

  • Lack of a Robust Bioassay: A reliable and repeatable bioassay to demonstrate a clear behavioral or physiological response is missing.[10]

  • No Confirmed Biological Relevance: Unlike in some animals, there is no strong evidence that this compound is naturally secreted by humans in a way that consistently signals specific information to others.[10]

  • The Influence of Learning and Context: Human behavior is highly influenced by social context and learning, making it difficult to isolate an innate, stereotyped response to a chemical signal, which is a key characteristic of a pheromone.[22][23]

Q4: How can our research group contribute to overcoming publication bias in this field?

A4: Your group can take several concrete steps:

  • Pre-register your studies: Publicly declare your hypotheses, methods, and analysis plan before you begin data collection. This increases transparency and accountability.

  • Publish all results: Commit to publishing your findings regardless of the outcome. This includes null and inconclusive results.

  • Share your data and protocols: Make your data and detailed experimental protocols openly available to allow for scrutiny and replication by other researchers.

  • Promote a culture of transparency: Encourage open discussion about the challenges and limitations of research in this area.

Data Presentation: Summary of this compound Effect Studies

The following table summarizes findings from a selection of studies on this compound. It is important to note the variability in methodologies and outcomes, which highlights the ongoing debate in the field.

StudyParticipantsDesignKey Findings
Zhou et al. (2014)[24]24 heterosexual men, 24 heterosexual women, 24 homosexual men, 24 homosexual/bisexual womenWithin-subjects, double-blindThis compound biased heterosexual males toward perceiving a point-light walker as more feminine.
Hare et al. (2017)[6][12]94 heterosexual Caucasians (43 male, 51 female)Within-subjects, double-blindExposure to this compound had no effect on gender perception, attractiveness ratings, or unfaithfulness judgments of opposite-sex faces.
Wu et al. (2022)[9][25]76 heterosexual malesWithin-subjects, double-blind, placebo-controlledThis compound increased preference for larger, later sexual rewards but did not affect impulsivity.
Oren et al. (2019)[7]Not specified (men)Within-subjects, double-blindThis compound improved accuracy on an interpersonal perception task, particularly in evaluating romantic relationships.
Savic et al. (2009)[18]Anosmic patients and healthy controlsPET activation studyBrain activation by this compound was dependent on access to the main olfactory epithelium, not the VNO.

Experimental Protocols

Below are detailed methodologies from two key studies with conflicting outcomes to illustrate the variations in experimental design.

Protocol 1: Zhou et al. (2014) - Study Suggesting an Effect [24]

  • Participants: 24 heterosexual males, 24 heterosexual females, 24 homosexual males, and 24 bisexual or homosexual females.

  • Stimuli: Point-light walkers with digitally morphed gender from male to female.

  • Experimental Compound: this compound (EST) mixed with cloves.

  • Control Compound: A placebo solution mixed with cloves.

  • Procedure:

    • A repeated-measures design was used where participants were tested on three consecutive days.

    • On each day, participants were exposed to either EST, androstadienone (AND), or the control substance.

    • Participants were asked to smell a solution from a jar containing either the active compound or the placebo.

    • They were then shown the point-light walker for 0.5 seconds and asked to identify the gender as male or female.

Protocol 2: Hare et al. (2017) - Study Suggesting No Effect [6]

  • Participants: 94 heterosexual, Caucasian individuals (43 male, 51 female).

  • Stimuli:

    • Task 1: Five gender-neutral facial morphs.

    • Task 2: Photographs of opposite-sex faces.

  • Experimental Compound: this compound (EST) or androstadienone (AND).

  • Control Compound: A control scent.

  • Procedure:

    • A double-blind, within-subject design was employed over two consecutive days.

    • On one day, participants were exposed to the putative pheromone, and on the other, to the control scent.

    • Task 1: Participants indicated the gender (male or female) of the five gender-neutral facial morphs.

    • Task 2: Participants rated photographs of opposite-sex faces for attractiveness and probable sexual unfaithfulness.

Visualizations

The following diagrams illustrate key concepts relevant to this compound research and the mitigation of publication bias.

signaling_pathway cluster_input Chemical Signal cluster_processing Proposed Neural Pathway cluster_output Potential Outcome This compound This compound Main Olfactory Epithelium Main Olfactory Epithelium This compound->Main Olfactory Epithelium Likely Interaction Accessory Olfactory Bulb Accessory Olfactory Bulb Main Olfactory Epithelium->Accessory Olfactory Bulb Signal Transduction Hypothalamus Hypothalamus Accessory Olfactory Bulb->Hypothalamus Neural Processing Behavioral/Physiological Response Behavioral/Physiological Response Hypothalamus->Behavioral/Physiological Response Modulation

Caption: Proposed (but incomplete) signaling pathway for this compound in humans.

experimental_workflow cluster_design Experimental Design cluster_execution Execution cluster_analysis Analysis & Reporting Participant Recruitment Participant Recruitment Double-Blind Procedure Double-Blind Procedure Participant Recruitment->Double-Blind Procedure Within-Subjects Design Within-Subjects Design Double-Blind Procedure->Within-Subjects Design Exposure to this compound Exposure to this compound Within-Subjects Design->Exposure to this compound Exposure to Placebo Exposure to Placebo Within-Subjects Design->Exposure to Placebo Data Collection (Objective Measures) Data Collection (Objective Measures) Exposure to this compound->Data Collection (Objective Measures) Exposure to Placebo->Data Collection (Objective Measures) Statistical Analysis Statistical Analysis Data Collection (Objective Measures)->Statistical Analysis Transparent Reporting Transparent Reporting Statistical Analysis->Transparent Reporting publication_bias_logic Study Conducted Study Conducted Positive Result Positive Result Study Conducted->Positive Result Outcome 1 Negative/Null Result Negative/Null Result Study Conducted->Negative/Null Result Outcome 2 Pre-registration & Open Science Pre-registration & Open Science Study Conducted->Pre-registration & Open Science Solution Submitted for Publication Submitted for Publication Positive Result->Submitted for Publication More Likely Negative/Null Result->Submitted for Publication Less Likely Remains in 'File Drawer' Remains in 'File Drawer' Negative/Null Result->Remains in 'File Drawer' Published in Journal Published in Journal Submitted for Publication->Published in Journal Skewed Scientific Literature Skewed Scientific Literature Published in Journal->Skewed Scientific Literature Remains in 'File Drawer'->Skewed Scientific Literature Balanced Scientific Literature Balanced Scientific Literature Pre-registration & Open Science->Balanced Scientific Literature

References

Optimizing dosage and concentration of ESTRATETRAENOL in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estratetraenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound (estra-1,3,5(10),16-tetraen-3-ol) is a steroid found in the urine of pregnant women that is structurally related to estrogen.[1] It is considered a putative human pheromone, a chemical signal that may influence the physiology or behavior of other members of the same species.[2] Its proposed mechanism of action involves the activation of the vomeronasal organ (VNO) and the olfactory epithelium, leading to the stimulation of the hypothalamus.[2][3] However, the classification of this compound as a human pheromone is a subject of ongoing scientific debate.

Q2: What are the reported effects of this compound in human studies?

Studies have reported that this compound may influence mood, social cognition, and sexual perception in a sex-specific manner.[2][4] For example, some research suggests it can enhance men's accuracy in evaluating romantic relationships and strengthen their emotional reaction to romantic touch.[4][5] However, results in the literature are not always consistent, and some studies have failed to replicate these effects.[2]

Q3: In what solvents is this compound soluble?

This compound is a steroid and is therefore lipophilic. Published research and supplier information indicate that it is slightly soluble in chloroform (B151607) and methanol. For experimental purposes in human studies, propylene (B89431) glycol has been used as a vehicle.[4] When preparing solutions, it is crucial to ensure complete dissolution and to consider the potential effects of the solvent on the experimental outcome.

Q4: What are the recommended storage conditions for this compound?

As a steroid compound, this compound should be stored in a cool, dark place to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. To minimize degradation from repeated freeze-thaw cycles, consider aliquoting the compound into smaller, single-use amounts.

Experimental Protocols & Data

This compound Dosage and Concentration in Human Behavioral Studies

The concentrations of this compound used in human behavioral studies have varied. It is important to carefully select a concentration based on the specific research question and experimental design. Below is a summary of concentrations reported in the literature.

Study TypeConcentration RangeVehicle / SolventAdministration Method
Human Behavioral250 µMNot specifiedOlfactory
Human Behavioral2 M (likely typo, see troubleshooting)Propylene glycol with 1% eugenol (B1671780)Olfactory

Note: The 2 M concentration reported in one study is exceptionally high for a steroid and is likely a typographical error. Researchers should critically evaluate such figures and consider a more physiologically plausible range, likely in the micromolar (µM) to millimolar (mM) range.

Detailed Experimental Protocol: Olfactory Administration of this compound

This protocol is a generalized procedure based on methodologies reported in human behavioral studies.

Materials:

  • This compound (crystalline powder)

  • Propylene glycol (vehicle)

  • Eugenol (masking agent, optional)

  • Vortex mixer

  • Sterile, airtight glass vials

  • Cotton pads or similar absorbent material

  • Adhesive tape (for securing pads under the nose)

Procedure:

  • Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in propylene glycol to achieve the target concentration. Use a vortex mixer to ensure complete dissolution.

    • If using a masking agent to obscure the scent of the vehicle or compound, add eugenol to a final concentration of 1%.

    • Prepare a vehicle-only control solution containing propylene glycol (and eugenol if used in the experimental solution).

    • Store the solutions in sterile, airtight glass vials at 4°C for short-term use or -20°C for long-term storage.

  • Administration:

    • On the day of the experiment, bring the solutions to room temperature.

    • Apply a standardized volume (e.g., 10 µL) of the this compound solution or the control solution to a small cotton pad.

    • Secure the cotton pad using adhesive tape to the upper lip of the participant, directly below the nostrils.

    • Ensure the pad does not come into direct contact with the skin to avoid irritation.

    • The participant should be instructed to breathe normally throughout the experiment.

    • The duration of exposure should be standardized across all participants.

Signaling Pathways

The precise signaling pathway of this compound in the human brain is not fully elucidated. However, based on its structural similarity to estradiol (B170435) and its effects on the hypothalamus, a putative pathway can be proposed. It is thought to act via both the vomeronasal organ and the main olfactory epithelium, leading to hypothalamic activation.

Putative Signaling Pathway of this compound in the Vomeronasal Organ

G Putative this compound Signaling in Vomeronasal Organ This compound This compound V1R_V2R Vomeronasal Receptors (V1R, V2R) This compound->V1R_V2R G_protein G-protein (Gαi2/Gαo) V1R_V2R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER TRPC2 TRPC2 Channel Activation DAG->TRPC2 Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->TRPC2 Depolarization Neuron Depolarization TRPC2->Depolarization AOB Accessory Olfactory Bulb Depolarization->AOB Hypothalamus Hypothalamus AOB->Hypothalamus

Caption: Putative signaling cascade of this compound in the vomeronasal organ.

Putative GPER-Mediated Signaling of this compound in Hypothalamic Neurons

Given this compound's structural similarity to estradiol, it may also act through G-protein coupled estrogen receptors (GPER) in the hypothalamus, leading to rapid, non-genomic effects.

G Putative GPER-Mediated this compound Signaling in Hypothalamus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPER G-protein Coupled Estrogen Receptor (GPER) This compound->GPER G_protein G-protein GPER->G_protein AC Adenylyl Cyclase (AC) G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Gene_Expression Altered Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal_Activity

Caption: Putative GPER-mediated signaling of this compound in hypothalamic neurons.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or no observable effect Dosage/Concentration: The concentration may be too low to elicit a response, or it could be in a range that produces non-monotonic (inverted-U shaped) dose-response effects. The wide and sometimes conflicting range of concentrations in the literature can be challenging.- Conduct a dose-response study to determine the optimal concentration for your specific experimental paradigm. - Critically evaluate published concentrations; for example, the reported "2M" is likely a significant outlier and should be approached with caution. Start with concentrations in the micromolar (µM) range.
Solution Instability: this compound, like other steroids, can degrade over time, especially when exposed to light, heat, or repeated freeze-thaw cycles.- Prepare fresh solutions for each experiment or use aliquots stored at -20°C to avoid freeze-thaw cycles. - Store stock solutions in amber vials to protect from light. - Conduct stability tests on your prepared solutions under your specific storage conditions if reproducibility issues persist.
Vehicle Effects: The solvent used to dissolve this compound (e.g., propylene glycol) may have its own subtle effects on behavior or physiology.- Always include a vehicle-only control group in your experimental design. - If using a masking agent like eugenol, ensure it is present in both the experimental and control solutions.
Individual Differences: Human responses to chemical signals can be highly variable due to genetic factors, hormonal status, and psychological state.- Increase your sample size to ensure adequate statistical power to detect subtle effects. - Consider screening participants for factors that might influence their response, such as olfactory function or hormonal contraceptive use.
Difficulty dissolving this compound Low Solubility: this compound has limited solubility in aqueous solutions.- Use a lipophilic solvent such as propylene glycol, ethanol, or DMSO. - For cell culture experiments, a low concentration of DMSO is often used, but be mindful of its potential toxicity to cells. - Gentle warming and vortexing can aid in dissolution.
Unexpected or contradictory results compared to published literature Context-Dependent Effects: The effects of putative pheromones can be highly dependent on the experimental context, including the gender of the experimenter and the social environment.- Standardize the experimental setting and procedures as much as possible. - Report detailed contextual information in your methods to aid in replication by other researchers. - Be aware of the ongoing debate in the field regarding the effects of this compound, as null findings are also an important part of the scientific record.
Precipitation of this compound in solution Supersaturation or Temperature Changes: The compound may precipitate out of solution if the concentration exceeds its solubility limit or if the solution is cooled too rapidly.- Ensure the concentration is within the known solubility range for the chosen solvent. - Store solutions at a constant temperature. If refrigerated, allow the solution to come to room temperature and check for precipitates before use. - If precipitation occurs, try gently warming and vortexing the solution to redissolve the compound.

References

Technical Support Center: Methodological Controls for Estratetraenol Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when designing and conducting behavioral studies with the putative human pheromone, estratetraenol (EST). The focus is on robustly controlling for placebo effects to ensure the validity and reproducibility of experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in designing placebo-controlled this compound studies?

A1: The primary challenge lies in the nature of the stimulus itself. As a chemosensory compound, often claimed to be odorless, creating a truly inert placebo and maintaining effective blinding of both participants and researchers are critical hurdles. Expectancy effects, where a participant's belief about the substance influences their behavior, are a significant confounding variable that must be meticulously controlled.

Q2: What constitutes an appropriate placebo for this compound?

A2: The ideal placebo is the carrier vehicle used to dilute the active EST compound, without the EST itself. Common vehicles include propylene (B89431) glycol or a sterile saline solution. However, it is crucial to ensure the vehicle is genuinely inert and does not elicit its own physiological or psychological response. For example, high concentrations of propylene glycol can cause trigeminal nerve stimulation (a cooling sensation), which could unblind participants. Therefore, the concentration of the vehicle should be consistent between the active and placebo conditions.

Q3: How can I ensure my study is effectively double-blinded?

A3: A double-blind design, where neither the participants nor the experimenters interacting with them know who receives EST versus the placebo, is essential.[1][2] To achieve this:

  • Identical Preparation: The EST and placebo solutions should be identical in appearance, viscosity, and packaging.

  • Third-Party Coding: A third party should prepare and code the solutions. The code should only be broken after data analysis is complete.

  • Odor Masking (with caution): Some studies use a masking scent (like eugenol (B1671780) from cloves) in both the placebo and EST solutions to prevent any subtle olfactory cues from unblinding participants.[1][3] However, this adds another chemical variable to the experiment.

  • Odorlessness Verification: Crucially, you must confirm that at the concentration used, EST is undetectable. This can be done through pilot odor detection threshold testing.

Q4: How do I measure and control for expectancy effects?

A4: Expectancy effects can significantly bias results.[4][5][6] To mitigate this:

  • Blinding: A robust double-blind protocol is the first line of defense.

  • Expectancy Questionnaires: Administer questionnaires before and after the experiment to gauge participants' beliefs and expectations about the substance's effects. Validated scales like the Credibility and Expectancy Scale (CES) or the Treatment Expectation Questionnaire (TEX-Q) can be adapted for this purpose.[4][7][8]

  • Neutral Framing: Instructions to participants should be neutral and avoid suggesting any specific behavioral outcomes.

Q5: Is the vomeronasal organ (VNO) the target for this compound in humans?

A5: The role of the VNO in human pheromone detection is highly debated, and most evidence suggests it is not a functional sensory organ in adults. Studies indicate that putative pheromones like this compound are likely processed through the main olfactory system, activating brain regions involved in emotion and social cognition, such as the hypothalamus and other limbic structures.[3][9][10][11]

Troubleshooting Guides

Problem/Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral responses 1. Inconsistent administration of EST/placebo.2. Uncontrolled expectancy effects.3. Individual differences in sensitivity.1. Implement a standardized administration protocol (see Experimental Protocols section).2. Use a double-blind design and measure expectancy.3. Increase sample size to improve statistical power.
Participants correctly guess their assigned group (unblinding) 1. The placebo is not truly inert (e.g., propylene glycol causing a sensation).2. Subtle olfactory cues from the EST solution.3. Cues from the experimenter (Observer-Expectancy Effect).1. Conduct pilot testing on the placebo vehicle to ensure it is indistinguishable from the active solution.2. Perform odor detection threshold testing on the EST solution.3. Ensure the experimenter interacting with participants is also blind to the condition.
Null results (no significant difference between EST and placebo) 1. The specific behavioral assay is not sensitive to EST's effects.2. Insufficient dosage or exposure time.3. High placebo response rate.4. This compound may not have the hypothesized effect.1. Use validated behavioral tasks that have previously shown effects.2. Consult literature for effective concentrations and exposure durations.3. Analyze expectancy questionnaire data to see if it correlates with outcomes.4. Consider the possibility of a true null effect, as reported in some studies.[9][11][12]
Difficulty replicating previous findings 1. Small sample sizes in original studies.2. Publication bias favoring positive results.3. Subtle differences in experimental protocols or participant demographics.1. Conduct a power analysis to ensure an adequate sample size.2. Adhere strictly to pre-registered protocols.3. Document all methodological details for transparent reporting.

Data Presentation: Summary of Quantitative Findings

The behavioral effects of this compound are a subject of ongoing research, with some studies reporting significant effects while others find none. Below is a summary of findings from select double-blind, placebo-controlled studies.

Table 1: Effects of this compound on Social & Sexual Cognition in Men

Behavioral MeasureStudyThis compound Group (Mean ± SD/SEM)Placebo Group (Mean ± SD/SEM)Statistical Significance
Interpersonal Perception Task (Accuracy) Oren et al. (2019)[1]Higher AccuracyLower AccuracyOverall improvement reported.
Intimacy Category AccuracyOren et al. (2019)[1]Data not fully tabulatedData not fully tabulatedMost profound improvement in this category.
Emotionality Rating of "Touch" Images Oren et al. (2019)Higher EmotionalityLower Emotionalityp = 0.047
Preference for Larger, Later Sexual Rewards Wu et al. (2022)[2]Increased PreferenceBaseline PreferenceSelective increase reported.
Cooperative Behavior Oren et al. (2018)Increased CooperationBaseline CooperationSignificant increase reported.

Table 2: Effects of this compound on Gender Perception and Attractiveness Ratings

Behavioral MeasureStudyThis compound GroupPlacebo GroupStatistical Significance
Gender Perception of Neutral Faces Hare et al. (2017)[9][10][11]No significant effectNo significant effectNo effect found.
Attractiveness Ratings of Opposite-Sex Faces Hare et al. (2017)[9][10][11]No significant effectNo significant effectNo effect found.
Gender Perception of Point-Light Walkers Zhou et al. (2014)[3]Biased towards "female" (in heterosexual men)No biasSignificant effect reported.

Experimental Protocols

Protocol 1: Double-Blind, Placebo-Controlled, Within-Subject Design

This protocol is a standard for minimizing bias and controlling for individual differences.

  • Participant Recruitment:

    • Define clear inclusion/exclusion criteria (e.g., age, sexual orientation, health status, non-smokers, normal sense of smell).

    • Obtain informed consent. Explain the procedure in neutral terms.

  • Stimulus Preparation:

    • Active Solution: Dissolve crystalline this compound in a carrier vehicle (e.g., propylene glycol or sterile saline) to the desired concentration (e.g., 2M solution as used by Oren et al., 2019).[1]

    • Placebo Solution: Use the identical carrier vehicle without this compound.

    • Coding: Have a third party, not involved in data collection, prepare and code the solutions in identical applicators (e.g., nasal spray bottles or cotton pads).

  • Experimental Sessions:

    • Each participant completes at least two sessions: one with EST and one with placebo.

    • The order of the sessions should be counterbalanced across participants.

    • A "washout" period of at least one week between sessions is recommended to prevent carryover effects.[1]

  • Administration:

    • Administer the coded substance via a standardized method (e.g., a specific number of sprays per nostril, or placing a treated cotton pad on the upper lip).

    • Allow a consistent "absorption" period (e.g., 2-5 minutes) before starting the behavioral task.

  • Data Collection:

    • The experimenter conducting the behavioral task must be blind to the condition.

    • Administer the chosen behavioral assay (e.g., interpersonal perception task, attractiveness ratings).

    • Administer pre- and post-exposure questionnaires to assess mood and expectancy.

  • Blinding Check & Debriefing:

    • At the end of the study, ask participants which substance they believe they received to check the effectiveness of the blinding.

    • Fully debrief participants after data collection is complete.

Protocol 2: Odor Detection Threshold Testing

This protocol is crucial for verifying the claim that this compound is odorless at the concentrations used.

  • Methodology: Employ a standardized psychophysical technique, such as the forced-choice ascending method of limits (based on ASTM E-679).

  • Stimuli Preparation:

    • Create a serial dilution of this compound in the chosen carrier vehicle, starting from a very low concentration and increasing in steps.

    • Prepare blank stimuli containing only the carrier vehicle.

  • Procedure:

    • In each trial, present the participant with three stimuli (e.g., in sniff bottles): two are blanks (placebo) and one contains a dilution of EST.

    • The participant's task is to identify the "odd" stimulus.

    • Start with the lowest concentration and move up the series.

  • Threshold Determination: The detection threshold is defined as the lowest concentration at which a participant can reliably and correctly identify the EST-containing stimulus above chance (e.g., in two consecutive trials).

  • Application: The concentration used in the main behavioral study should be below the determined detection threshold for the majority of the population.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_session1 Session 1 cluster_session2 Session 2 P1 Participant Recruitment & Informed Consent P2 Third-Party Prepares & Codes EST and Placebo S1_Admin Administer Coded Substance A P2->S1_Admin S1_Task Behavioral Task & Questionnaires S1_Admin->S1_Task Washout Washout Period (>= 1 week) S1_Task->Washout S2_Admin Administer Coded Substance B S2_Task Behavioral Task & Questionnaires S2_Admin->S2_Task Analysis Data Analysis & Unblinding S2_Task->Analysis Washout->S2_Admin

Double-blind, within-subject experimental workflow.

Placebo_Control_Logic Start Isolate Effect of EST Q1 Does the carrier vehicle have an effect? Start->Q1 Q2 Are participants' expectations influencing the outcome? Q1->Q2 No Sol_Placebo Use Vehicle as Placebo Control Q1->Sol_Placebo Yes Q3 Are there subtle olfactory cues? Q2->Q3 No Sol_Blind Implement Double-Blind Design Q2->Sol_Blind Yes Sol_Odor Conduct Odor Detection Threshold Test Q3->Sol_Odor Yes End Valid Measurement of EST Effect Q3->End No Sol_Placebo->Q2 Sol_Blind->Q3 Sol_Odor->End

Decision pathway for controlling placebo effects.

Signaling_Pathway EST This compound (EST) Chemosignal MOE Main Olfactory Epithelium (Olfactory Sensory Neurons) EST->MOE AOB Accessory Olfactory Bulb (Hypothesized, debated in humans) MOE->AOB Putative Pathway Amygdala Amygdala MOE->Amygdala Direct Projections AOB->Amygdala Hypothalamus Hypothalamus Amygdala->Hypothalamus Limbic Wider Limbic System (e.g., Anterior Cingulate Cortex) Hypothalamus->Limbic Behavior Behavioral & Physiological Response (e.g., Mood, Arousal, Social Cognition) Hypothalamus->Behavior Limbic->Behavior

Hypothesized neural pathway for this compound processing.

References

Addressing the odorless nature of ESTRATETRAENOL at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with estratetraenol, specifically addressing challenges related to its odorless nature at low concentrations.

Troubleshooting Guides

This section offers step-by-step solutions to common experimental issues encountered when working with this compound.

Issue 1: Synthesized or purchased this compound solution has no perceptible odor.

  • Question: I've prepared a solution of this compound at a concentration typically cited in behavioral studies, but I cannot smell anything. Is my sample degraded, or is this normal?

  • Answer: It is highly probable that your sample is perfectly fine. This compound is widely reported to be odorless or have a very faint odor at the low concentrations used in research.[1] The human olfactory system may not detect it at these levels. To confirm the presence and integrity of the compound, you should rely on analytical instrumentation rather than sensory perception.

    Troubleshooting Workflow:

    G cluster_start Start: No Perceptible Odor cluster_verification Chemical Verification cluster_decision Analysis of Results cluster_conclusion Conclusion & Next Steps start No perceptible odor in This compound sample purity_check Confirm Presence & Purity via GC-MS or LC-MS/MS start->purity_check First step is to verify the compound's presence compound_present Is this compound detected at the expected concentration? purity_check->compound_present Analyze the data conclusion_ok Conclusion: Odorlessness is normal. Proceed with experiment. compound_present->conclusion_ok Yes conclusion_bad Conclusion: Sample is degraded, impure, or absent. Troubleshoot synthesis/ purification or obtain a new sample. compound_present->conclusion_bad No

    Caption: Troubleshooting workflow for an odorless this compound sample.

Issue 2: Uncertainty about whether the compound is active in an experimental setup if it cannot be smelled.

  • Question: How can I be sure that my experimental subjects are being exposed to this compound if there's no odor to act as a sensory cue?

  • Answer: This is a critical experimental design question. The delivery system must be validated to ensure the compound is present and stable.

    Troubleshooting Steps:

    • Analytical Validation of Delivery System: Before and after your behavioral experiment, take a sample from your delivery system (e.g., the air in the testing chamber, the tip of an olfactometer) and analyze it using a sensitive technique like GC-MS or LC-MS/MS to confirm the presence and concentration of this compound.

    • Use of a Carrier Solvent: Ensure the solvent used to dissolve this compound is appropriate and does not interfere with the experiment. The solvent itself should be tested alone as a control condition.

    • Consider Stability: this compound, like other steroids, can degrade over time or under certain conditions (e.g., exposure to light, extreme temperatures).[2] Ensure proper storage and handling. If in doubt, re-verify the purity of your stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the odor detection threshold of this compound?

A1: The specific odor detection threshold for this compound in humans has not been definitively established in peer-reviewed literature.[3][4] Many sources describe it as effectively odorless to humans at typical experimental concentrations.[1] Its influence, if any, is thought to be mediated through the main olfactory epithelium, even in the absence of a consciously perceived smell.[5][6]

Q2: Is a functional vomeronasal organ (VNO) required to detect this compound?

A2: The consensus in the scientific community is that the human vomeronasal organ (VNO), or Jacobson's organ, is vestigial and non-functional.[6][7][8] Studies suggest that any effects of putative pheromones like this compound are mediated through the main olfactory system.[5][6]

Q3: How can I confirm the identity and purity of my this compound sample?

A3: The most reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques can separate this compound from impurities and confirm its identity based on its mass spectrum and retention time. For detailed protocols, refer to the "Experimental Protocols" section below.

Q4: What are the best practices for storing this compound?

A4: this compound should be stored in a cool, dark place in a tightly sealed container. For long-term storage, it is advisable to store it at low temperatures (e.g., -20°C). Solutions are best prepared fresh, but if they must be stored, they should be kept under similar conditions to minimize degradation.[9]

Q5: Is this compound stable in solution?

A5: The stability of this compound in solution depends on the solvent, concentration, and storage conditions. As a steroid, it can be susceptible to oxidation and other forms of degradation.[2] It is recommended to use fresh solutions for experiments whenever possible. If using older solutions, it is good practice to re-verify the concentration and purity analytically.

Data Presentation

The following table summarizes the typical limits of detection for steroid hormones using common analytical techniques. This illustrates why these methods can detect this compound at concentrations far below any potential human odor threshold.

Analytical MethodTypical Lower Limit of Quantification (LLOQ)Notes
Gas Chromatography-Mass Spectrometry (GC-MS) 0.5 - 10 pg/mLHighly sensitive, especially with derivatization.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 0.5 - 20 pmol/LOften preferred for biological samples as it may not require derivatization.[11][12]
Immunoassays (e.g., ELISA) 10 - 50 pg/mLCan be less specific and prone to cross-reactivity compared to MS methods.[11]

Experimental Protocols

Protocol 1: Purity and Identity Confirmation by GC-MS

This protocol provides a general method for verifying the presence and purity of this compound in a reference standard or a prepared solution.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve and a quality control sample at a concentration of approximately 1 µg/mL.

    • For derivatization (optional, but can improve sensitivity), evaporate the solvent under a gentle stream of nitrogen and add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 60-70°C for 30 minutes.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Inlet: Splitless mode, 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (m/z 50-550) for identity confirmation and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Confirm the retention time of the peak in your sample matches that of the standard.

    • Compare the mass spectrum of the peak with a reference spectrum for this compound to confirm its identity.

    • Calculate the purity of the sample by integrating the peak area of this compound and any impurity peaks.

Protocol 2: Odor Profile Assessment by Gas Chromatography-Olfactometry (GC-O)

This protocol is designed to determine if this compound or any impurities in the sample have a detectable odor when isolated.

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile solvent at a concentration significantly higher than that used in behavioral assays (e.g., 10-100 µg/mL) to maximize the chance of odor detection.

  • GC-O Instrumentation and Setup:

    • Gas Chromatograph: Equipped with a column effluent splitter that directs the flow to both a mass spectrometer (or FID) and a heated olfactometry port.

    • Column and Conditions: Use the same GC conditions as in Protocol 1.

    • Effluent Split: A 50:50 split ratio is common.

    • Olfactometry Port: Heated transfer line (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent at the port to prevent nasal dehydration for the assessor.

    • Assessor: A trained panelist or researcher will sniff the effluent from the port.

  • Experimental Workflow:

    • The assessor sits (B43327) at the olfactometry port and starts sniffing as the GC run begins.

    • The assessor uses a microphone or a software interface to record the time, duration, and a descriptor for any odor they detect.

    • Simultaneously, the mass spectrometer records the chemical data.

    • The resulting olfactogram (a plot of odor events over time) is aligned with the chromatogram from the MS detector. This allows for the correlation of specific chemical peaks with perceived odors.

    G cluster_prep Sample Preparation cluster_gc GC Separation cluster_detection Dual Detection cluster_analysis Data Analysis prep Prepare this compound Solution injection Inject Sample into GC prep->injection separation Compounds Separated on GC Column injection->separation splitter Effluent Splitter separation->splitter ms_detect Detection by Mass Spectrometer (MS) splitter->ms_detect 50% olfacto_detect Detection by Human Assessor (Nose) splitter->olfacto_detect 50% correlation Correlate MS Chromatogram with Olfactogram ms_detect->correlation olfacto_detect->correlation

    Caption: Simplified experimental workflow for GC-Olfactometry (GC-O).

Signaling Pathway Visualization

The following diagram illustrates the proposed, though debated, pathway for the detection of compounds like this compound via the main olfactory system.

G cluster_nasal Nasal Cavity cluster_brain Brain est This compound (Odorant Molecule) moe Main Olfactory Epithelium (MOE) est->moe Inhalation orn Olfactory Receptor Neurons (ORNs) moe->orn Binding to Receptors aob Accessory Olfactory Bulb (AOB - Vestigial in Humans) orn->aob Disputed/Non-functional Pathway in Humans mob Main Olfactory Bulb (MOB) orn->mob Signal Transduction cortex Higher Brain Centers (e.g., Hypothalamus, Amygdala) mob->cortex Neural Processing

Caption: Proposed signaling pathway for this compound in humans.

References

Technical Support Center: Isolating the Effects of Estratetraenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental designs to isolate the specific effects of the putative human pheromone, estratetraenol (EST).

Frequently Asked Questions (FAQs)

Q1: Our study is showing null or conflicting results for this compound's effects. What are the common pitfalls?

A1: Research on this compound is noted for its conflicting findings.[1] Several factors can contribute to null results. These are often traced back to experimental design and a failure to account for contextual variables.

  • Low Statistical Power: Many studies in this field suffer from small sample sizes, which increases the likelihood of false negatives (and false positives).[2] It is crucial to perform a power analysis before starting the experiment to determine the necessary number of participants.

  • Context-Dependency: The effects of EST can be highly dependent on the context of the experiment. For instance, its influence on sexual arousal may only be apparent when participants are already in a sexually arousing context, such as while viewing an erotic film.[1]

  • Inadequate Controls: The choice of a control substance is critical. It must be indistinguishable from the EST solution to maintain blinding. Furthermore, the experimental environment itself must be strictly controlled to eliminate confounding olfactory cues.

  • Lack of Double-Blinding: Both the participant and the experimenter should be unaware of the condition to prevent bias. The experimenter's own characteristics (e.g., gender, hormonal cycle) can influence participant responses and should be controlled for.[1]

Q2: How can we design a robust experiment to test the behavioral effects of this compound?

A2: A robust design is essential for generating reproducible findings. The gold standard is a double-blind, within-subject, placebo-controlled, counterbalanced experiment.

  • Double-Blind: Neither the participants nor the experimenters interacting with them should know who is receiving this compound versus the placebo.[3]

  • Within-Subject Design: Each participant is exposed to both the this compound and the control solution in separate sessions.[1][4] This design minimizes the effects of individual differences. A sufficient "washout" period (e.g., one week) between sessions is necessary to prevent carryover effects.[1]

  • Placebo Control: The control should be the carrier solution used to dissolve the this compound (e.g., 1% v/v clove oil in propylene (B89431) glycol) without the active compound.[5] It is vital to conduct pre-testing to ensure participants cannot distinguish between the active and placebo solutions by scent.[5]

  • Counterbalancing: The order of exposure (EST first vs. control first) should be randomized across participants to control for order effects.

Troubleshooting Guides

Guide 1: My control and experimental groups show no difference. How do I troubleshoot?

Use the following logic diagram to diagnose potential issues in your experimental design.

G start Start: No Significant Effect Observed q_blinding Was the experiment truly double-blind? start->q_blinding q_control Was the control solution validated as indistinguishable? q_blinding->q_control Yes sol_blinding Re-evaluate blinding procedures. Consider experimenter effects. q_blinding->sol_blinding No q_power Was the study adequately powered? q_control->q_power Yes sol_control Conduct discrimination tests for the control solution. Reformulate if necessary. q_control->sol_control No q_context Was the experimental context appropriate for the hypothesis? q_power->q_context Yes sol_power Perform post-hoc power analysis. Increase sample size for future studies. q_power->sol_power No sol_context Re-examine literature for context-dependency. Modify paradigm to enhance relevant cues (e.g., social, sexual). q_context->sol_context No end_node Refine Protocol and Re-run Experiment q_context->end_node Yes sol_blinding->q_control sol_control->q_power sol_power->q_context sol_context->end_node

Diagram 1: Troubleshooting Null Results Workflow.

Guide 2: What is the current understanding of this compound's neural signaling pathway?

The exact mechanism is still debated, but evidence points away from the vomeronasal organ (VNO) and towards the main olfactory system in humans.

  • Vomeronasal Organ (VNO): In many mammals, the VNO is the primary organ for detecting pheromones.[6][7] However, in adult humans, the VNO is considered vestigial and non-functional.[8][9] It lacks the necessary sensory neurons and neural connections to the brain.[9][10] Therefore, it is highly unlikely to be the primary pathway for EST's effects.

  • Main Olfactory Epithelium (MOE): Current research suggests that putative pheromones like this compound are detected by receptors in the main olfactory epithelium, the same system that processes regular odors.[6][11]

  • Brain Activation: From the MOE, signals travel to the main olfactory bulb and then to various brain regions. Neuroimaging studies have shown that EST can activate the hypothalamus in a sex-specific manner, a brain region critically involved in regulating sexual behavior and hormonal functions.[12][13] This activation appears to be dependent on signals from the MOE.[9]

G cluster_main Primary Human Pathway cluster_vno Vestigial / Non-Functional Pathway in Humans EST This compound (EST) MOE Main Olfactory Epithelium (MOE) EST->MOE MOB Main Olfactory Bulb (MOB) MOE->MOB Hypothalamus Hypothalamus MOB->Hypothalamus Amygdala Amygdala / Limbic System MOB->Amygdala Response Behavioral & Physiological Response Hypothalamus->Response Amygdala->Response VNO Vomeronasal Organ (VNO) AOB Accessory Olfactory Bulb (AOB) VNO->AOB No functional connection in adult humans EST_vno This compound (EST) EST_vno->VNO

Diagram 2: Hypothesized this compound Signaling Pathway.

Data Presentation & Experimental Protocols

Summary of Quantitative Findings

The following table summarizes results from key studies, illustrating the types of effects observed and their magnitude.

Study & FocusParticipantsKey FindingStatistical Significance
Oren et al. (2019)[14] - Social CognitionHeterosexual Men (N=64)Exposure to EST increased accuracy in identifying relationship intimacy in images.p < 0.05
Oren et al. (2019)[14] - Emotional ReactionHeterosexual Men (N=64)Emotional reaction to images depicting romantic touch was significantly higher under EST exposure compared to control.p = 0.047
Wu et al. (2022)[5] - Sexual RewardHeterosexual Men (N=76)EST increased preference for larger, delayed sexual rewards (longer viewing time after a longer wait) over smaller, immediate rewards.p < 0.05
Zhou et al. (cited in[15]) - Gender PerceptionHeterosexual MenExposure to EST biased men to perceive gender-neutral point-light walkers as more feminine.Reported as significant
Detailed Experimental Protocol: A Template

This protocol provides a detailed methodology for a robust behavioral study, based on common practices in the field.[1][5]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (Counterbalanced & Double-Blind) cluster_groupA Group A (50% of Participants) cluster_groupB Group B (50% of Participants) cluster_analysis Phase 3: Analysis & Debriefing Recruit 1. Participant Recruitment (Screen for age, health, sexuality, sense of smell) Consent 2. Informed Consent Recruit->Consent Stimuli 3. Stimuli Preparation (EST in carrier vs. carrier alone. Validate for indistinguishability) Consent->Stimuli S1A 4a. Session 1: Expose to EST Stimuli->S1A S1B 4b. Session 1: Expose to Control Stimuli->S1B WashoutA 5a. Washout Period (e.g., 1 week) S1A->WashoutA Task During each session: Administer behavioral task (e.g., social cognition, fMRI, mood rating) S2A 6a. Session 2: Expose to Control WashoutA->S2A Debrief 7. Debrief Participants (Assess awareness of substance) S2A->Debrief WashoutB 5b. Washout Period (e.g., 1 week) S1B->WashoutB S2B 6b. Session 2: Expose to EST WashoutB->S2B S2B->Debrief Analysis 8. Data Analysis (Within-subject statistical tests) Debrief->Analysis

Diagram 3: Recommended Experimental Workflow.

Methodology Details:

  • Participant Screening: Recruit healthy, non-smoking participants within a specific age range (e.g., 22-34) who report a normal sense of smell and meet the sexual orientation criteria for the hypothesis being tested (e.g., heterosexual men).[1]

  • Stimulus Preparation:

    • This compound Solution: A common concentration is 500μM of EST dissolved in a carrier solution.[5]

    • Control Solution: The carrier solution alone (e.g., 1% v/v clove oil in propylene glycol). Clove oil helps to mask any potential subtle odor of the EST.[5]

  • Exposure Procedure:

    • A cotton pad treated with 25μL of either the EST or control solution is affixed to the upper lip, directly beneath the nose.

    • Participants are instructed to breathe normally throughout the experiment.

  • Blinding Verification: After the final session, participants can be asked to guess which substance they received in which session to assess the effectiveness of the blinding.[5]

  • Data Analysis: Use within-participant statistical tests (e.g., paired t-tests, repeated measures ANOVA) to compare behavioral or physiological outcomes between the this compound and control conditions.

References

Troubleshooting inconsistent results in ESTRATETRAENOL bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ESTRATETRAENOL bioassays. Given the ongoing scientific discussion surrounding the precise biological function and mechanism of action of this compound, this guide emphasizes best practices to enhance reproducibility and mitigate inconsistent results.

Troubleshooting Inconsistent Results

Inconsistent results in this compound bioassays are a significant challenge, often stemming from the subtle nature of its purported effects and the lack of standardized protocols.[1][2][3] The following sections address common issues and provide systematic troubleshooting strategies.

Problem 1: High Variability Between Replicates

Possible Causes:

  • Inconsistent Cell Seeding: Uneven cell distribution across wells is a primary source of variability.[4]

  • Edge Effects: Wells on the periphery of microplates are prone to evaporation and temperature fluctuations, leading to skewed results.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, compounds, or cell suspensions.

  • Cell Health and Viability: Using cells that are unhealthy, have been passaged too many times, or are at an inappropriate confluency can lead to variable responses.[5]

Troubleshooting Steps:

  • Optimize Cell Seeding Technique:

    • Ensure a single-cell suspension before plating.

    • Mix the cell suspension thoroughly between plating each row/column.

    • Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.

  • Mitigate Edge Effects:

    • Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Refine Pipetting Technique:

    • Use calibrated pipettes and ensure they are functioning correctly.

    • Employ a consistent pipetting rhythm and tip immersion depth.

    • For multi-well plates, consider using a multi-channel pipette for simultaneous additions.

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Regularly monitor cell morphology and viability.

    • Seed cells at a density that ensures they are in the logarithmic growth phase during the assay.[6]

Problem 2: No Observable Effect or Weak Signal

Possible Causes:

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes cytotoxicity.

  • Inappropriate Incubation Time: The duration of exposure to this compound may be too short or too long.[7]

  • Low Receptor Expression: The cell line used may not express the target receptor in sufficient quantities.

  • Degradation of this compound: Improper storage or handling can lead to the degradation of the compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective concentration (e.g., EC50).

  • Optimize Incubation Time: Conduct a time-course experiment to identify the incubation period that yields the maximal response.

  • Select an Appropriate Cell Line: If possible, use a cell line known to be responsive to steroids or pheromones. For example, MCF-7 cells are commonly used for estrogenic compound testing.[4][5]

  • Ensure Compound Integrity:

    • Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage.[8]

    • Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

Problem 3: Poor Reproducibility Between Experiments

Possible Causes:

  • Variability in Reagents: Lot-to-lot variation in serum, media, and other critical reagents can impact results.

  • Inconsistent Environmental Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell growth and responsiveness.

  • "Reproducibility Crisis" in Pheromone Research: The field has been noted for challenges in reproducing findings, often due to small sample sizes and publication bias.[1][2][3][9][10]

Troubleshooting Steps:

  • Implement Strict Quality Control:

    • Test new lots of critical reagents before use in experiments.

    • Maintain detailed records of all experimental parameters, including reagent lot numbers.

  • Maintain Stable Environmental Conditions:

    • Regularly calibrate and monitor incubators and other equipment.

  • Adopt Rigorous Experimental Design:

    • Use appropriate positive and negative controls in every experiment.

    • Randomize the plate layout to minimize systematic errors.

    • Increase sample sizes to enhance statistical power.

    • Consider pre-registering study protocols to reduce bias.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in ethanol (B145695) and DMSO (Dimethyl Sulfoxide).[11] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the assay medium. Ensure the final solvent concentration in the assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound solutions?

A2: For long-term storage, this compound should be stored at -20°C.[8] Stock solutions can also be stored at -20°C. For short-term storage, refrigeration at 4°C may be acceptable, but it is best to consult the manufacturer's recommendations. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

Q3: What are appropriate positive and negative controls for an this compound bioassay?

A3:

  • Positive Control: For assays investigating estrogenic activity, 17β-estradiol is a suitable positive control.[12] For pheromonal response assays, another putative pheromone like androstadienone could be used, depending on the experimental question.

  • Negative Control: A vehicle control (the solvent used to dissolve this compound, diluted to the same final concentration in the assay medium) is essential. A structurally similar but biologically inactive steroid could also be considered.

Q4: Why is there so much debate about the effects of this compound?

A4: The debate stems from a lack of robust, bioassay-led evidence and the difficulty in replicating published findings.[3] Many studies have been criticized for using small sample sizes and for the potential for false positives.[1][2][3] The physiological relevance of the concentrations used in some studies has also been questioned.

Q5: What is a reasonable starting concentration for this compound in a cell-based assay?

A5: Published studies have used a wide range of concentrations. A good starting point for a dose-response experiment would be to test concentrations spanning from picomolar (pM) to micromolar (µM) ranges. Some sources suggest usage rates of 0.01-0.1% for certain applications.[11]

Quantitative Data Summary

The following tables provide a summary of key quantitative data that can be used as a starting point for designing and optimizing this compound bioassays.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource
Long-Term Storage -20°C[8]
Short-Term Storage Room Temperature (short-term only)[8]
Recommended Solvents Ethanol, DMSO[11]
Shelf Life 24 Months (from manufacturing/testing date)[11]

Table 2: Example Parameters for Cell-Based Assays with Steroid Hormones

ParameterCell LineSeeding DensityIncubation TimeAssay TypeSource
17β-Estradiol MCF-71500 cells/well (96-well plate)5 daysProliferation (MTT)[12]
Estradiol MCF-71x10⁴ cells/well (6-well plate)24 hoursProliferation (BrdU)[13]
Steroid Hormones H295R-48 hoursSteroidogenesis[14]
Estrogen MCF-7--Proliferation[4]

Experimental Protocols

The following are example protocols for common bioassays that could be adapted for this compound. Note: These are generalized protocols and will likely require optimization for your specific experimental conditions.

Protocol 1: Cell Proliferation Assay (MTT-based)

This protocol is adapted for assessing the effect of this compound on the proliferation of a steroid-responsive cell line, such as MCF-7.

Materials:

  • MCF-7 cells

  • Hormone-free culture medium (e.g., DMEM without phenol (B47542) red) supplemented with charcoal-stripped fetal bovine serum (FBS)

  • This compound

  • 17β-estradiol (positive control)

  • Vehicle (e.g., ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count MCF-7 cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1500 cells/well) in hormone-free medium.[12]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (17β-estradiol) in hormone-free medium.

    • Remove the seeding medium from the cells and replace it with medium containing the test compounds or controls. Include a vehicle-only control.

    • Incubate for the desired period (e.g., 5 days).[12]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle control.

    • Plot the dose-response curve and calculate the EC50 value if applicable.

Protocol 2: Receptor Binding Assay (Competitive)

This protocol is a generalized competitive binding assay to assess the ability of this compound to bind to a specific receptor, such as the estrogen receptor (ER).

Materials:

  • Receptor source (e.g., purified receptor, cell lysate from a receptor-expressing cell line)

  • Radiolabeled ligand (e.g., [³H]-estradiol for ER)

  • This compound (unlabeled competitor)

  • Unlabeled known ligand (e.g., 17β-estradiol, as a positive control competitor)

  • Assay buffer

  • Method for separating bound from free ligand (e.g., filtration, dextran-coated charcoal)

  • Scintillation counter and fluid

Procedure:

  • Assay Setup:

    • In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or the unlabeled known ligand.

    • Include tubes for total binding (radiolabeled ligand + receptor) and non-specific binding (radiolabeled ligand + receptor + a high concentration of unlabeled known ligand).

  • Incubation:

    • Incubate the tubes at an appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Separation:

    • Separate the bound and free radiolabeled ligand using your chosen method.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

Visualizations

Hypothesized Signaling Pathway for this compound

The precise intracellular signaling pathway for this compound in humans is not well-established. The following diagram illustrates a hypothesized pathway based on its proposed function as a pheromone and its structural similarity to estrogens. This pathway is analogous to the signaling of some pheromones in the vomeronasal organ (VNO), which involves G-protein coupled receptors and the activation of phospholipase C.[15][16] It is important to note that the functionality of the VNO in adult humans is a subject of debate.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EST This compound GPCR Putative G-Protein Coupled Receptor (GPCR) EST->GPCR Binding G_protein G-Protein (Gαq) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activation Downstream Downstream Signaling Cascades (e.g., MAPK) PKC->Downstream Phosphorylation Response Cellular Response (e.g., Neuronal Activation) Downstream->Response

Hypothesized this compound Signaling Pathway.

General Experimental Workflow for a Cell-Based Bioassay

This diagram outlines the typical workflow for conducting a cell-based bioassay to investigate the effects of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Cell Culture (e.g., MCF-7) Seed Seed Cells in Microplate Culture->Seed Prepare_EST Prepare this compound and Control Solutions Treat Treat Cells with This compound/Controls Prepare_EST->Treat Seed->Treat Incubate Incubate for Optimized Duration Treat->Incubate Assay_Endpoint Perform Assay (e.g., MTT, Luciferase) Incubate->Assay_Endpoint Measure Measure Signal (Absorbance, Luminescence) Assay_Endpoint->Measure Analyze Analyze Data (Normalize to Control) Measure->Analyze Interpret Interpret Results and Assess Statistical Significance Analyze->Interpret

General Workflow for this compound Cell-Based Bioassays.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to follow when troubleshooting inconsistent results in this compound bioassays.

G Start Inconsistent Results Observed Check_Replicates High Variability Between Replicates? Start->Check_Replicates Check_Signal Weak or No Signal? Check_Replicates->Check_Signal No Troubleshoot_Replicates Review Cell Seeding Technique, Pipetting, and Plate Layout Check_Replicates->Troubleshoot_Replicates Yes Check_Reproducibility Poor Reproducibility Between Experiments? Check_Signal->Check_Reproducibility No Troubleshoot_Signal Optimize Compound Concentration and Incubation Time Check_Signal->Troubleshoot_Signal Yes Troubleshoot_Reproducibility Check Reagent Lots, Environmental Conditions, and Experimental Design Check_Reproducibility->Troubleshoot_Reproducibility Yes Re_run Re-run Experiment with Optimized Parameters Check_Reproducibility->Re_run No, consult literature for other factors Troubleshoot_Replicates->Re_run Troubleshoot_Signal->Re_run Troubleshoot_Reproducibility->Re_run

Troubleshooting Flowchart for Inconsistent Bioassay Results.

References

Improving the signal-to-noise ratio in neuroimaging studies of ESTRATETRAENOL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in neuroimaging studies of estratetraenol. Our goal is to help improve the signal-to-noise ratio (SNR) and overall quality of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in neuroimaging studies of this compound?

A1: The primary challenges stem from the subtle nature of the neural responses to chemosignals like this compound. Key issues include:

  • Low Signal-to-Noise Ratio (SNR): The blood-oxygen-level-dependent (BOLD) signal changes in fMRI in response to olfactory stimuli are typically small, often ranging from 0.5% to 3%.

  • Habituation: The olfactory system is known to habituate to continuous or repetitive odor presentation, leading to a decrease in the BOLD signal over time.

  • Stimulus Delivery Control: Precise and consistent delivery of this compound within the scanner environment is crucial but technically challenging.

  • Confounding Factors: Respiration, sniffing, and cognitive evaluation of the stimulus can introduce variability and artifacts into the data.

Q2: Which neuroimaging modalities are most suitable for studying this compound's effects?

A2: Both functional Magnetic Resonance Imaging (fMRI) and Positron Emission Tomography (PET) are valuable for studying the neural correlates of this compound.

  • fMRI: Offers excellent spatial resolution to identify the specific brain regions activated by this compound.

  • PET: Can be used to investigate changes in neuroreceptor binding and neurotransmitter release, providing insights into the molecular mechanisms of this compound's action.

Q3: Is the vomeronasal organ (VNO) the primary route for this compound detection in humans?

A3: The role of the human VNO in chemosignal detection is still a topic of debate. While a VNO is present in humans, it is generally considered vestigial and may not be functional in adults.[1][2][3][4] Current research suggests that the main olfactory epithelium is likely involved in processing this compound, with signals then relayed to brain regions involved in social and emotional processing.[5][6]

Q4: What are the expected brain regions of interest (ROIs) for this compound activation?

A4: Studies on human chemosignals, including this compound, have implicated a network of brain regions involved in emotion, social cognition, and reward processing. Key ROIs include:

  • Amygdala.[5][6][7]

  • Orbitofrontal Cortex (OFC).[5][6][7]

  • Fusiform Face Area (FFA).[5][6][7]

  • Anterior Insula.[5][6]

  • Posterior Piriform Cortex.[5][6]

  • Hypothalamus.

Troubleshooting Guides

Issue 1: Low BOLD Signal Activation in fMRI Studies

Symptoms:

  • No significant activation clusters in expected ROIs.

  • Weak statistical power in your analysis.

Possible Causes and Solutions:

CauseSolution
Insufficient Stimulus Concentration Titrate this compound concentration in a pilot study to find the optimal level that elicits a detectable neural response without being consciously perceived as a strong odor.
Habituation to the Stimulus Employ an event-related design with short stimulus presentations and jittered inter-stimulus intervals (ISIs) to minimize habituation.[8] Consider using a pulsed delivery system to further reduce adaptation.[9]
Poor Stimulus-Respiration Synchronization Use an olfactometer that synchronizes stimulus delivery with the participant's inhalation phase. This ensures consistent stimulus presentation across trials and participants.[10]
Suboptimal Acquisition Parameters Optimize fMRI acquisition parameters to enhance sensitivity to subtle BOLD changes. Consider using a higher field strength (e.g., 3T or 7T), a smaller voxel size (2-3 mm isotropic), and a shorter repetition time (TR) with multiband acceleration.[11][12]
Head Motion Implement rigorous head motion correction procedures in your preprocessing pipeline. Consider providing participants with additional training on minimizing movement and use prospective motion correction techniques if available.[13]
Issue 2: High Inter-Subject Variability in Neural Responses

Symptoms:

  • Inconsistent activation patterns across participants.

  • Difficulty in obtaining significant group-level results.

Possible Causes and Solutions:

CauseSolution
Differences in Olfactory Sensitivity Screen participants for their sense of smell using standardized olfactory tests to ensure a homogenous sample.
Hormonal Fluctuations (in female participants) For studies involving female participants, consider scheduling scanning sessions during a specific phase of the menstrual cycle to reduce hormonal confounds.[14]
Cognitive Interpretation of the Stimulus Instruct participants to breathe normally and avoid actively trying to "smell" or identify the stimulus to minimize cognitive modulation of the sensory response.
Variability in Anatomical ROIs Use both functional and anatomical localizers to define ROIs for each participant individually, in addition to group-level template-based analysis.
Issue 3: Artifacts in Neuroimaging Data

Symptoms:

  • Presence of signal dropout, ghosting, or susceptibility artifacts in fMRI images.

  • Movement-related artifacts in PET or fMRI data.

Possible Causes and Solutions:

CauseSolution
Susceptibility Artifacts in fMRI These are common in regions near air-tissue interfaces like the orbitofrontal cortex. Use a shorter echo time (TE) and consider using a multi-echo fMRI sequence to mitigate signal loss.[11]
Head Motion during PET/fMRI Acquisition In addition to post-processing correction, use comfortable head restraints and provide clear instructions to participants to remain still. For PET, shorter acquisition times with more sensitive detectors can reduce the window for movement.[15]
Physiological Noise (Cardiac and Respiratory) Record cardiac and respiratory signals during scanning and use them as nuisance regressors in your statistical analysis to remove physiological noise from the BOLD signal.[[“]]
Olfactometer-Induced Artifacts Ensure your stimulus delivery system is MRI-compatible, with no ferromagnetic components near the scanner. The airflow from the olfactometer should be gentle and not cause any tactile sensation that could be a confounding stimulus.[17][18]

Experimental Protocols

Recommended fMRI Acquisition Protocol
ParameterRecommendationRationale
Scanner Field Strength 3T or higherHigher field strength increases the BOLD contrast-to-noise ratio.
Sequence T2-weighted Gradient-Echo Echo-Planar Imaging (GE-EPI) with multiband accelerationAllows for whole-brain coverage with a shorter TR.
Repetition Time (TR) ≤ 2.0 secondsIncreases the number of acquired volumes, improving statistical power.[11]
Echo Time (TE) 25-30 msBalances T2 contrast with minimizing signal dropout in susceptibility-prone regions.[11]
Voxel Size 2 x 2 x 2 mm³Provides good spatial resolution for identifying activation in small subcortical structures.
Flip Angle Ernst angle (optimized for TR)Maximizes signal for a given TR.
Stimulus Presentation Event-related design with jittered ISIs (average 15-20s)Minimizes habituation and allows for the deconvolution of the hemodynamic response.[8]
Stimulus Delivery MRI-compatible olfactometer with synchronized delivery to inhalationEnsures precise and consistent stimulus presentation.[10][19]
Recommended PET Imaging Protocol
ParameterRecommendationRationale
Radiotracer e.g., [11C]raclopride or [18F]fallypride for dopamine (B1211576) D2/D3 receptorsChoice of radiotracer depends on the specific neurotransmitter system being investigated.
Acquisition Mode 3D list modeAllows for flexible framing and motion correction.[20]
Scan Duration 60-90 minutesSufficient to capture the dynamic uptake and binding of the radiotracer.
Experimental Design Baseline scan followed by a post-estratetraenol scanAllows for within-subject comparison of receptor binding potential.
Data Analysis Kinetic modeling (e.g., Simplified Reference Tissue Model)To quantify receptor binding potential or neurotransmitter release.
Participant Preparation Fasting for 4-6 hours (for FDG PET), well-hydrated.[21]Minimizes physiological variability.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound

estratetraenol_pathway EST This compound MOE Main Olfactory Epithelium EST->MOE Inhalation AOB Accessory Olfactory Bulb (Putative) EST->AOB VNO? (Debated) MOB Main Olfactory Bulb MOE->MOB Amygdala Amygdala AOB->Amygdala MOB->Amygdala OFC Orbitofrontal Cortex MOB->OFC Amygdala->OFC Hypothalamus Hypothalamus Amygdala->Hypothalamus FFA Fusiform Face Area OFC->FFA Response Behavioral & Physiological Response OFC->Response Hypothalamus->Response fmri_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Preprocessing cluster_analysis Statistical Analysis P_Screen Participant Screening (Olfactory Function, MRI Safety) P_Consent Informed Consent P_Screen->P_Consent P_Instruct Task Instructions P_Consent->P_Instruct A_Anat Anatomical Scan (T1w) P_Instruct->A_Anat A_Func Functional Scan (EPI) (this compound vs. Control) A_Anat->A_Func A_Physio Physiological Recording (Cardiac, Respiratory) A_Func->A_Physio PP_Quality Quality Control A_Physio->PP_Quality PP_SliceTime Slice Timing Correction PP_Quality->PP_SliceTime PP_Motion Motion Correction PP_SliceTime->PP_Motion PP_Coreg Coregistration PP_Motion->PP_Coreg PP_Norm Normalization PP_Coreg->PP_Norm PP_Smooth Spatial Smoothing PP_Norm->PP_Smooth S_Model First-Level Analysis (GLM) PP_Smooth->S_Model S_Group Second-Level Analysis (Group Statistics) S_Model->S_Group S_ROI ROI Analysis S_Group->S_ROI

References

Best practices for the storage and handling of ESTRATETRAENOL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Estratetraenol. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: The recommended storage temperature for this compound can vary depending on the duration of storage and the formulation (solid vs. solution). For long-term stability, storage at -20°C is recommended. For short-term storage, 2-8°C is also acceptable. Some suppliers suggest that it may be stored at room temperature for short periods. It is crucial to refer to the manufacturer's specific recommendations. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the compound into smaller, single-use vials for long-term storage.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as methanol, ethanol (B145695), and Dimethyl Sulfoxide (DMSO).[1] For biological experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the appropriate aqueous-based medium.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid this compound in a suitable solvent like DMSO or ethanol to a desired high concentration. To ensure complete dissolution, gentle warming and vortexing may be applied. It is recommended to use high-purity solvents. For maximum recovery of the product, centrifuge the original vial before removing the cap.[1]

Q4: How stable is this compound in solution?

A4: The stability of this compound in solution depends on the solvent, storage temperature, and exposure to light and air. Stock solutions in anhydrous solvents like DMSO or ethanol are generally more stable when stored at low temperatures (-20°C) and protected from light. Aqueous solutions are more prone to degradation and should be prepared fresh for each experiment whenever possible. Repeated freeze-thaw cycles of stock solutions should be avoided.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: When handling this compound powder or solutions, it is important to use standard laboratory personal protective equipment. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles to prevent skin and eye contact. If there is a risk of generating aerosols or dust, work should be conducted in a fume hood.

Data Presentation

Table 1: Storage and Handling of this compound

ParameterRecommendationSource(s)
Long-Term Storage -20°C[1]
Short-Term Storage 2-8°C or 10-25°C[1][2]
Appearance Off-white solid[1]
Solubility Methanol, DMSO, Chloroform (Slightly)[1]
Purity (by HPLC) Typically ≥95%[1]

Experimental Protocols

Preparation of this compound Working Solution for Behavioral Assays

This protocol is a generalized procedure based on common practices in pheromone research.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO or ethanol)

  • Carrier solution (e.g., propylene (B89431) glycol)

  • Masking agent (e.g., eugenol, clove oil) - Optional

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare Stock Solution:

    • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution with the carrier solution (e.g., propylene glycol) to the final desired concentration.

    • If using a masking agent to obscure the odor of the solvent or carrier, add it to the working solution at a low concentration (e.g., 1%). A control solution containing the carrier and masking agent without this compound should also be prepared.

    • Vortex the working solution to ensure homogeneity.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Response in Experiments

Possible Cause Troubleshooting Step
Degradation of this compound - Prepare fresh working solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Store stock solutions at -20°C, protected from light.- Verify the purity of the this compound batch using analytical methods like HPLC.
Incorrect Concentration - Perform a dose-response curve to determine the optimal concentration. High concentrations can sometimes lead to non-physiological or inhibitory effects.- Double-check all dilution calculations.
Solvent/Carrier Effects - Run a vehicle control (solvent/carrier without this compound) to ensure the observed effects are not due to the solvent itself.- Consider using a masking agent if the solvent has a distinct odor that might influence the experiment.
Experimental Design Flaws - Ensure the experimental setup (e.g., temperature, humidity, airflow) is appropriate and consistent.- Use a double-blind experimental design to minimize experimenter bias.

Issue 2: Precipitation of this compound in Aqueous Solutions

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Media - Increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it remains at a non-toxic level for the biological system.- Prepare a more diluted stock solution before further dilution in the aqueous medium.
Temperature Effects - Ensure the aqueous medium is at room temperature or slightly warmed before adding the this compound stock solution.- Avoid storing aqueous solutions at low temperatures where precipitation is more likely.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Behavioral Assay cluster_qc Quality Control a Weigh this compound b Dissolve in Solvent (e.g., DMSO) to create Stock Solution a->b c Store Stock Solution at -20°C in Aliquots b->c i Verify Purity (HPLC/NMR) b->i d Dilute Stock in Carrier (e.g., Propylene Glycol) to create Working Solution c->d f Administer Working Solution and Control Solution d->f j Run Vehicle Control d->j k Perform Dose-Response d->k e Prepare Experimental Setup e->f g Record Behavioral Data f->g h Analyze Data g->h

Caption: Experimental workflow for a behavioral study using this compound.

troubleshooting_logic node_rect node_rect start Inconsistent/No Biological Response q1 Is the compound degraded? start->q1 q2 Is the concentration correct? q1->q2 No a1 Prepare fresh solutions Store properly Verify purity q1->a1 Yes q3 Are there solvent effects? q2->q3 No a2 Perform dose-response Double-check calculations q2->a2 Yes q4 Is the experimental design sound? q3->q4 No a3 Run vehicle control Use masking agent if needed q3->a3 Yes a4 Review and optimize experimental parameters Implement blinding q4->a4

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Identifying and mitigating confounding variables in ESTRATETRAENOL research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating confounding variables in estratetraenol research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its research controversial?

A1: this compound is an endogenous steroid found in women, hypothesized to act as a human pheromone.[1][2] Research into its effects on human behavior and physiology is controversial due to a lack of conclusive evidence and replication of findings.[3][4] Many studies are criticized for small sample sizes, publication bias, and a high potential for false positives.[3][4]

Q2: What are the most common confounding variables in this compound research?

A2: The most common confounding variables include:

  • Expectancy and Placebo Effects: Participants' beliefs and expectations can significantly influence their responses.[5][6]

  • Experimenter Bias: The gender, appearance, and behavior of the researcher conducting the experiment can affect participant responses.[7]

  • Contextual Factors: The environment in which the experiment is conducted can impact mood and behavior.

  • Participant Variability: Individual differences in age, hormonal status, sexual orientation, and olfactory sensitivity can lead to varied responses.[8]

  • Olfactory Adaptation and Fatigue: Prolonged exposure to a scent can diminish its perceived intensity and effects.

  • Lack of Standardization: Variations in the concentration of this compound, the carrier substance, and the method of delivery can affect outcomes.[9]

Q3: How can the placebo effect be mitigated in studies involving this compound?

A3: To mitigate the placebo effect, researchers should employ a double-blind, placebo-controlled study design.[9][10] This means neither the participants nor the experimenters know who is receiving the active substance (this compound) and who is receiving a placebo.[5] Providing clear but neutral instructions to participants about the study's purpose can also help manage expectations.[5]

Q4: Does the sexual orientation of participants matter in this compound research?

A4: Yes, evidence suggests that the effects of this compound may be dependent on the sexual orientation of the participants.[8] For example, some studies suggest it has stronger effects on heterosexual men and gay women.[8] Therefore, it is a critical variable to control for in experimental design and data analysis.

Q5: What is the proposed mechanism of action for this compound?

A5: The proposed mechanism of action for this compound is that it acts as a chemosignal, detected by the olfactory system, which then influences neural circuits involved in social and sexual cognition.[1][7][11] However, the exact neural pathways and receptors involved are still under investigation.

Troubleshooting Guides

Problem: Inconsistent or non-replicable results in our this compound study.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Uncontrolled Confounding Variables Review your experimental design to ensure you have adequately controlled for variables such as participant and experimenter gender, sexual orientation, and the experimental context.
Placebo Effect Implement a rigorous double-blind, placebo-controlled design. Ensure the placebo is indistinguishable from the this compound solution in terms of smell and appearance.[9]
Small Sample Size Increase your sample size to improve statistical power and reduce the likelihood of false positives.[4]
Lack of Standardization Standardize the concentration of this compound, the carrier solution, and the method of administration across all participants.
Participant Variability Screen participants for factors that could influence results, such as hormonal contraceptive use, smoking status, and olfactory function.[7]
Problem: High variability in participant responses to this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Individual Differences Collect detailed demographic and psychometric data from participants to explore potential moderators of the effect (e.g., personality traits, mood).
Olfactory Sensitivity Pre-screen participants for their ability to smell the carrier substance and potentially for their general olfactory acuity.
Menstrual Cycle Phase (for female participants) If applicable, track the menstrual cycle phase of female participants as hormonal fluctuations can influence olfactory perception and social behavior.

Experimental Protocols

Example Protocol: Double-Blind, Placebo-Controlled Study on the Effects of this compound on Mood

This protocol is a generalized example and should be adapted for specific research questions.

  • Participant Recruitment: Recruit a sample of healthy, non-smoking participants within a specific age range. Screen for olfactory function and any medical conditions that might affect the results.

  • Informed Consent: Obtain written informed consent from all participants. The information provided should be neutral regarding the expected effects of the substance.

  • Randomization: Randomly assign participants to either the this compound group or the placebo group. This process should be double-blinded.

  • Substance Preparation:

    • This compound Solution: Prepare a solution of this compound in a carrier substance (e.g., propylene (B89431) glycol with 1% clove oil to mask any potential scent).[9] The concentration should be based on previous literature.

    • Placebo Solution: The placebo should consist of the carrier substance alone and be identical in appearance and smell to the this compound solution.[9]

  • Administration: Administer the substance to participants. A common method is to apply a small amount to the upper lip.

  • Experimental Task: After a set exposure time, have participants complete a validated mood questionnaire (e.g., Positive and Negative Affect Schedule - PANAS).

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the mood scores between the this compound and placebo groups. Control for any potential confounding variables in the analysis.

  • Debriefing: After the experiment, fully debrief the participants about the purpose of the study and their assigned group.

Data Presentation

Table 1: Hypothetical Data from a Study on this compound and Mood
GroupNMean Positive Affect Score (± SD)Mean Negative Affect Score (± SD)p-value (Positive Affect)p-value (Negative Affect)
This compound5035.2 (± 5.1)15.8 (± 4.2)0.040.32
Placebo5032.1 (± 5.8)16.5 (± 4.9)

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Participant Recruitment & Screening p2 Informed Consent p1->p2 p3 Randomization p2->p3 e1 Substance Administration (this compound or Placebo) p3->e1 e2 Experimental Task (e.g., Mood Questionnaire) e1->e2 a1 Data Collection e2->a1 a2 Statistical Analysis a1->a2 a3 Debriefing a2->a3

Caption: A typical workflow for a double-blind, placebo-controlled this compound experiment.

confounding_variables cluster_main Observed Relationship cluster_confounder Confounding Variable E This compound Exposure O Outcome (e.g., Mood Change) E->O Apparent Effect C Expectancy/ Placebo Effect C->E Influences Exposure Perception C->O Directly Influences Outcome

Caption: The relationship between this compound and an outcome can be confounded by other variables.

References

Technical Support Center: Statistical and Methodological Approaches for Nuanced Behavioral Data in Putative Human Pheromone Studies

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides researchers, scientists, and drug development professionals with a guide to navigating the complexities of analyzing nuanced behavioral data, with a special focus on studies involving controversial compounds like estratetraenol. Given the ongoing scientific debate and the potential for subtle effects, a rigorous methodological and statistical framework is paramount.

Frequently Asked Questions (FAQs)

Q1: Why is there so much controversy surrounding this compound and its effects on human behavior?

A1: The controversy stems from a lack of robust, reproducible evidence. Many studies on putative human pheromones like this compound are criticized for methodological issues such as small sample sizes, publication bias (a tendency to publish positive results more than negative ones), and experimental designs that are not rigorous enough to exclude other influencing factors.[1][2] Consequently, positive findings are often viewed with skepticism and considered potential false positives.[1][2]

Q2: What are the primary challenges in designing a study for a compound with potentially subtle behavioral effects?

A2: The main challenges include:

  • Controlling for confounding variables: Human behavior is highly complex and influenced by numerous factors including environment, mood, and social context.[3] Isolating the specific effect of a single compound is difficult.

  • Placebo and expectancy effects: Participants' beliefs about the substance can influence their behavior. A robust double-blind, placebo-controlled design is essential.[4]

  • Low signal-to-noise ratio: Subtle behavioral changes can be easily obscured by natural variability in behavior. This necessitates large sample sizes and sensitive, validated behavioral measures.

  • Defining and measuring nuanced behaviors: Quantifying complex social and emotional responses is challenging and requires validated, objective measurement tools.

Q3: What are the key ethical considerations when conducting research on putative human pheromones?

A3: Ethical considerations are crucial in human behavioral pharmacology.[5] Key aspects include:

  • Informed Consent: Participants must be fully informed about the nature of the study, the substances involved, and what is being measured, without creating biases that could affect the results.[6]

  • Data Privacy: Behavioral data can be sensitive. Ensuring anonymity and secure data handling is critical.

  • Potential for Misinterpretation: Researchers have a responsibility to communicate their findings accurately and avoid overstating the implications, especially given the public interest in topics like pheromones.

Troubleshooting Guides for Behavioral Studies

Issue 1: High Variability in Behavioral Data
  • Symptoms: Large error bars in results, inconsistent findings across participants in the same group, and difficulty achieving statistical significance.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Participant Heterogeneity Standardize inclusion/exclusion criteria. Record and analyze potential demographic and psychological covariates (e.g., age, mood state, hormonal cycle phase in female participants).
Environmental Inconsistency Ensure the experimental setting (e.g., lighting, temperature, noise levels) is identical for all participants. Conduct experiments at the same time of day to control for circadian rhythms.
Inconsistent Protocol Application Create a detailed, standardized protocol and ensure all research staff are thoroughly trained. Use checklists to ensure consistent administration of the test compound and behavioral tasks.
Measurement Error Use validated, objective behavioral measures. If using observational coding, ensure high inter-rater reliability through rigorous training and regular checks.
Issue 2: Suspected Placebo or Expectancy Effects
  • Symptoms: Both the placebo and experimental groups show similar behavioral changes, or participants' self-reports suggest strong expectations about the effects.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inadequate Blinding Verify the integrity of the double-blind procedure. Ensure that neither the participants nor the experimenters can distinguish between the active compound and the placebo.
Suggestive Instructions Use neutral language in all instructions to participants. Avoid any hints about the expected outcomes of the study.
Lack of an Active Control In addition to a placebo, consider including an active control group (a different substance with known, but distinct, effects) to help differentiate specific effects from general arousal or attention.[5]

Experimental Protocols and Statistical Best Practices

Recommended Experimental Workflow

A rigorous experimental workflow is crucial to minimize bias and enhance the reproducibility of findings in this challenging research area.

G cluster_0 Phase 1: Pre-Registration and Design cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis and Reporting P Define Hypothesis & Primary Outcomes S Power Analysis for Sample Size P->S R Pre-register Study Protocol S->R D Double-Blind, Placebo-Controlled Design R->D C Standardized Data Collection D->C Q Data Quality Checks C->Q A Analyze Data According to Pre-registered Plan Q->A I Interpret Results Cautiously A->I T Transparent Reporting & Data Sharing I->T

Caption: A workflow for robust behavioral research, emphasizing pre-registration and transparent reporting.

Statistical Approaches for Nuanced Data

When dealing with nuanced behavioral data where effects are expected to be small, the choice of statistical methods is critical.

  • Initial Data Exploration:

    • Descriptive Statistics: Summarize the data for all experimental groups.

    • Visualization: Use box plots, violin plots, and scatter plots to visualize the distribution of the data and identify potential outliers or patterns.

  • Inferential Statistics:

    • The choice of statistical test depends on the data type and experimental design.[7][8]

    • Parametric Tests (e.g., t-tests, ANOVA): These are powerful but assume that the data are normally distributed and have equal variances between groups.[8] These assumptions must be checked.

    • Non-parametric Tests (e.g., Mann-Whitney U, Kruskal-Wallis): Use these when the assumptions for parametric tests are not met. They are generally less powerful.

    • Mixed-Effects Models: These are highly recommended for repeated-measures designs (where the same participant is measured multiple times). They can account for both within-subject and between-subject variability and can handle missing data more effectively than traditional repeated-measures ANOVA.[8]

Logical Framework for Statistical Test Selection

The following diagram illustrates a simplified decision-making process for choosing an appropriate statistical approach.

G Start Start: Have Behavioral Data Repeated Is it a Repeated Measures Design? Start->Repeated CheckNormal Is Data Normally Distributed? CheckGroups How Many Groups? CheckNormal->CheckGroups Yes CheckGroups2 How Many Groups? CheckNormal->CheckGroups2 No TTest Use Independent t-test CheckGroups->TTest Two ANOVA Use ANOVA CheckGroups->ANOVA > Two MWU Use Mann-Whitney U Test CheckGroups2->MWU Two KW Use Kruskal-Wallis Test CheckGroups2->KW > Two Repeated->CheckNormal No MixedModel Consider Mixed-Effects Model Repeated->MixedModel Yes

Caption: A decision tree for selecting appropriate statistical tests in behavioral research.

By adhering to these rigorous methodological and statistical principles, researchers can increase the reliability and validity of their findings, contributing to a more robust and evidence-based understanding of the behavioral effects of compounds like this compound.

References

Enhancing Reproducibility in Estratetraenol Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving estratetraenol. By addressing common challenges and providing detailed methodologies, we aim to foster greater consistency and reliability in this complex field of study.

Troubleshooting and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound, offering potential solutions and best practices.

QuestionPotential Cause(s)Recommended Solution(s)
Why am I observing inconsistent or no behavioral effects in my human studies? Reproducibility Crisis: The field of human pheromone research is noted for a "reproducibility crisis," where many published findings are potentially false positives.[1][2][3][4][5] Small Sample Sizes: Many studies in this area use small sample sizes, which increases the risk of false positives.[1][2][3][4] Context and Individual Differences: The effects of putative pheromones can be highly dependent on the social context, and individual differences in participants (e.g., hormonal status, genetics, prior experiences).[1] Lack of a Robust Bioassay: A significant challenge in human pheromone research is the absence of a well-defined and repeatable bioassay.[1][2]Adopt Rigorous Experimental Design: Pre-register your studies and consider using Registered Reports to reduce publication bias.[5] Increase Sample Size: Conduct power analyses to determine an adequate sample size to detect subtle effects. Control for Contextual Factors: Standardize the experimental environment and screen participants for relevant factors. Focus on Bioassay-Led Research: Prioritize the development and validation of a reliable bioassay before testing the effects of specific molecules.[1][2]
How can I be sure the observed effects are due to this compound and not the odor of the substance itself? Odor Detection: Participants may consciously or subconsciously detect the odor of this compound, leading to demand characteristics or placebo effects.Use a Masking Odor: Incorporate a masking agent, such as clove oil or eugenol, in both the experimental and control solutions to blind participants to the presence of this compound.[6] Conduct Odor Discrimination Tests: Before the main experiment, test whether participants can distinguish between the this compound and control solutions.[7][8]
What is the appropriate concentration of this compound to use in my experiments? Pharmacological vs. Natural Concentrations: Many studies have used high, pharmacological concentrations of this compound that may not be physiologically relevant.[1][2][6]Justify Concentration Choice: The selected concentration should be based on previous literature and the specific research question. Be aware that concentrations can range from micromolar to molar.[6][9] Report Concentrations Clearly: Always report the exact concentration and solvent used in your methods section.
My this compound solution appears to have degraded. What are the proper storage and handling procedures? Improper Storage: this compound, like many steroids, can be sensitive to temperature, light, and air exposure.[10] Solvent Instability: The stability of this compound can vary depending on the solvent used.[10]Long-Term Storage: For long-term storage, this compound should be stored at -20°C.[11] Short-Term Storage: For short-term use, it may be stored at room temperature, but refrigeration at 4°C - 8°C is recommended for up to two years.[11][12] Solvent Considerations: this compound is slightly soluble in chloroform (B151607) and methanol, and also soluble in ethanol (B145695) and DMSO.[11][12] Prepare solutions fresh when possible and store them protected from light.
I am not observing the expected hypothalamic activation in my fMRI study. What could be the issue? Signal Transduction Pathway: The primary route of signal transduction for this compound's effects on the hypothalamus appears to be through the main olfactory epithelium, not the vomeronasal organ (VNO).[13] Individual Variability: There can be significant individual differences in brain responses.Ensure Olfactory Patency: Confirm that participants have a normal sense of smell and no obstructions in their nasal passages. Appropriate Neuroimaging Analysis: Use a region-of-interest (ROI) analysis focused on the hypothalamus, specifically the dorsomedial and paraventricular nuclei in heterosexual men.[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Behavioral Assay: Assessing Effects on Social Cognition

This protocol is adapted from studies investigating the impact of this compound on social perception.

Objective: To determine if exposure to this compound influences a participant's judgment of social or emotional stimuli.

Materials:

  • This compound (high purity)

  • Propylene (B89431) glycol (vehicle/solvent)

  • Clove oil or Eugenol (masking agent)

  • Identical, odor-free presentation devices (e.g., cotton pads, olfactometers)

  • Validated social cognition task (e.g., point-light walker gender identification, emotional face processing task)

  • Participant recruitment and screening questionnaires

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in propylene glycol at the desired concentration (e.g., 500 µM).[7]

    • Add a masking agent (e.g., 1% v/v clove oil) to the this compound solution.[7]

    • Prepare a control solution containing only propylene glycol and the masking agent at the same concentration.

  • Participant Blinding and Experimental Design:

    • Employ a double-blind, within-subjects, placebo-controlled design. Neither the participant nor the experimenter should know which solution is being administered.

    • Randomize the order of presentation of the this compound and control solutions across participants.

  • Stimulus Presentation:

    • Apply a standardized amount of the solution to the presentation device.

    • Present the odor to the participant for a predetermined duration before and during the behavioral task.

  • Behavioral Task:

    • Administer the chosen social cognition task.

    • Record the participant's responses accurately.

  • Data Analysis:

    • Compare the participant's performance on the behavioral task under the this compound condition versus the control condition using appropriate statistical tests (e.g., paired t-test, ANOVA).

Workflow for a Typical Behavioral Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound and Control Solutions randomize Randomize Presentation Order prep_solution->randomize recruit Recruit and Screen Participants recruit->randomize present_stimulus Present Olfactory Stimulus randomize->present_stimulus behavioral_task Administer Behavioral Task present_stimulus->behavioral_task record_data Record Responses behavioral_task->record_data analyze Statistical Analysis record_data->analyze interpret Interpret Results analyze->interpret

Caption: Workflow for a double-blind, placebo-controlled behavioral study.

Suggested Protocol: Estrogen Receptor Competitive Binding Assay

While a specific receptor for this compound's putative pheromonal effects has not been definitively identified, its structural similarity to estrogens suggests potential interaction with estrogen receptors (ERs). This protocol is a general guide for a competitive binding assay.

Objective: To determine the binding affinity of this compound for estrogen receptors (ERα and ERβ).

Materials:

  • This compound

  • Radiolabeled 17β-estradiol ([³H]-E2)

  • Unlabeled 17β-estradiol (for standard curve)

  • Source of ERs (e.g., uterine cytosol from rodents, recombinant human ERα/ERβ)

  • Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of unlabeled this compound and unlabeled 17β-estradiol in the assay buffer.

    • Prepare a working solution of [³H]-E2 at a concentration near its Kd for the ER.

    • Prepare the ER-containing cytosol or recombinant protein solution.

  • Binding Reaction:

    • In assay tubes, combine the ER preparation, a fixed concentration of [³H]-E2, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

    • Include tubes for total binding (only [³H]-E2 and ERs) and non-specific binding (with a large excess of unlabeled 17β-estradiol).

    • Incubate the tubes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets with cold assay buffer to remove unbound [³H]-E2.

  • Quantification:

    • Elute the bound [³H]-E2 from the HAP pellets and add scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration.

    • Generate a competition curve by plotting the percentage of specific [³H]-E2 binding against the log concentration of the competitor (this compound or 17β-estradiol).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2).

    • Calculate the relative binding affinity (RBA) of this compound compared to 17β-estradiol.

Signaling Pathways

The precise molecular signaling pathway for this compound's putative pheromonal effects is not fully elucidated. However, neuroimaging studies have consistently shown that exposure to this compound activates specific regions of the hypothalamus in heterosexual men.[14][15][16] The signal is believed to be transduced through the main olfactory epithelium.

Proposed Signaling Pathway of this compound

G cluster_input Input cluster_processing Neural Processing cluster_output Output This compound This compound olfactory_epithelium Main Olfactory Epithelium This compound->olfactory_epithelium Detection hypothalamus Hypothalamus (Dorsomedial & Paraventricular Nuclei) olfactory_epithelium->hypothalamus Signal Transduction behavioral_effects Modulation of Social Cognition & Sexual Behavior hypothalamus->behavioral_effects Neural Regulation

Caption: Proposed neural pathway for this compound's effects on behavior.

Quantitative Data Summary

Due to the noted reproducibility challenges in the field, quantitative data from individual studies should be interpreted with caution. The following table summarizes qualitative findings from several behavioral studies.

Experimental ParadigmPrimary Outcome MeasureKey Findings in this compound Studies
Point-Light Walker Gender Identification Gender categorization biasBiases heterosexual males toward perceiving walkers as more feminine.[6]
Emotional Face Processing Task Emotional recognition accuracyBiases men to perceive women as happier and more relaxed.[6]
Interpersonal Perception Task Accuracy in judging social interactionsImproved accuracy in men, particularly in the "Intimacy" category.[6]
Emotional Reaction to Touch Implicit emotional reaction to images of touchStronger emotional reaction to romantic touch in men.[6]
Sexual Delay Discounting Task Preference for larger, later sexual rewardsIncreased preference for larger, delayed sexual rewards in heterosexual males.[9]

References

Strategies for minimizing experimenter bias in ESTRATETRAENOL studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimenter bias in studies involving estratetraenol.

Troubleshooting Guides

Issue: Participants correctly guessing their assigned group (this compound vs. Placebo).

Potential Cause Troubleshooting Steps
Inadequate Placebo Matching: The placebo's scent, appearance, or carrier solution is distinguishable from the this compound solution.1. Carrier Solution Consistency: Ensure the carrier solution for both the this compound and placebo is identical. Common carriers include propylene (B89431) glycol or mineral oil. The choice of carrier should be based on the solubility and stability of this compound. 2. Odor Masking: If this compound has a faint intrinsic odor, a masking agent can be added to both the active and placebo solutions.[1] The masking agent should be a novel scent to which participants are unlikely to have a pre-existing strong association. Ensure the concentration of the masking agent is identical in both solutions. 3. Visual Identity: Use identical opaque containers (e.g., vials, inhalers) for both solutions to prevent visual identification.[2] Label containers with randomized codes known only to a third party not involved in data collection.[3]
Experimenter Cues: The experimenter, knowing the group assignments, unintentionally provides verbal or non-verbal cues to the participants.1. Implement Double-Blinding: Neither the participant nor the experimenter administering the stimulus should know the group allocation.[3] A third party should prepare and code the stimuli. 2. Standardize Instructions: Use a pre-written script for all participant interactions to ensure consistent communication.[4] Instructions should be neutral and avoid any suggestion of expected outcomes. 3. Minimize Interaction: Limit interaction between the experimenter and participant during the experimental phase to what is strictly necessary for the protocol.
Participant Expectations: Participants have pre-conceived notions about the effects of pheromones, leading them to actively try and identify their group.1. Ambiguous Informed Consent: The informed consent form can be designed to create ambiguous expectations about the nature of the stimuli being tested.[2] For instance, instead of mentioning "pheromones," the study could be described as research on "chemosensory cues and social perception." 2. Post-Experiment Questionnaire: Include questions in a post-experiment questionnaire to assess whether participants believe they received the active substance and why. This can help identify if a significant number of participants are guessing correctly and may indicate a flaw in the blinding process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for blinding in this compound studies?

A double-blind, placebo-controlled, randomized study design is the gold standard for minimizing experimenter bias.[3] In this design, neither the participants nor the researchers interacting with them know who is receiving the active substance (this compound) and who is receiving a placebo. A third party, not involved in data collection or analysis, is responsible for preparing and coding the stimuli. Triple-blinding, where the data analyst is also unaware of the group assignments until the analysis is complete, provides an even higher level of bias control.

Q2: How can I create an effective olfactory placebo for this compound?

Creating an effective olfactory placebo is crucial for maintaining the blind. The placebo should be indistinguishable from the this compound solution in terms of smell, appearance, and texture.[5]

  • Carrier Solution: The placebo must be prepared using the exact same carrier solvent as the this compound solution (e.g., propylene glycol, mineral oil).[6]

  • Odor: Since pure this compound is often considered odorless, the primary challenge is ensuring the carrier solvent itself does not have a distinct smell that could be a giveaway. If the this compound solution has a faint odor, a masking agent can be added in the same concentration to both the active and placebo solutions.[1]

  • Appearance and Packaging: Both solutions must be presented in identical, opaque containers.[2]

Q3: What are the key elements of standardized instructions for participants in an olfactory study?

Standardized instructions are vital for ensuring that all participants receive the same information and that the experimenter's delivery does not introduce bias. Key elements include:

  • Consistent Wording: Read from a prepared script for all participants.

  • Neutral Language: Avoid any language that suggests a desired outcome or hints at the nature of the stimulus.

  • Clear Task Description: Provide a clear and concise explanation of the task the participant needs to perform (e.g., rating a stimulus, completing a task on a computer).

  • Standardized Sniffing Technique: Instruct participants on how to sniff the stimulus (e.g., number of sniffs, duration) to ensure consistency across trials and participants.[7]

  • Handling of Materials: Provide clear instructions on how to handle the stimulus delivery device (e.g., inhaler, cotton swab).

Q4: How can automation help in reducing experimenter bias?

Automating parts of the experimental process can significantly reduce the potential for human error and bias.

  • Automated Stimulus Delivery: Using an olfactometer for stimulus presentation can ensure precise timing and concentration of the odorant, removing variability that might be introduced by manual presentation.

  • Computer-Based Data Collection: Having participants enter their responses directly into a computer minimizes the chance of the experimenter interpreting or incorrectly recording responses.

  • Randomized Stimulus Presentation: Software can be used to randomize the order of stimulus presentation for each participant, which is a key component of robust experimental design.

Data Presentation

The following table summarizes findings from a meta-analysis on the impact of blinding on treatment effect estimates in randomized controlled trials. This data highlights the importance of implementing rigorous blinding procedures.

Blinding Status of Patients and Healthcare ProvidersOutcome TypeRatio of Odds Ratios (95% Credible Interval)Certainty of EvidenceInterpretation
Not Blinded vs. BlindedDichotomous0.91 (0.61 to 1.34)LowTrials without blinding of patients and healthcare providers may slightly overestimate the beneficial effects of treatments.[8]
Not Blinded vs. BlindedContinuousNot Reported--
Blinding Status of Outcome Assessors Outcome Type Ratio of Odds Ratios (95% Credible Interval) Certainty of Evidence Interpretation
Not Blinded vs. BlindedDichotomous1.01 (0.86 to 1.18)ModerateTrials without blinding of outcome assessors may overestimate the beneficial effects of treatments.[8]
Not Blinded vs. BlindedContinuousNot Reported--

A Ratio of Odds Ratios (ROR) less than 1 suggests that non-blinded trials show a larger treatment effect compared to blinded trials.

Experimental Protocols

Protocol for Preparation and Administration of this compound and Placebo Solutions

This protocol outlines a double-blind procedure for preparing and administering this compound and a placebo.

Materials:

  • This compound crystalline powder

  • Carrier solvent (e.g., propylene glycol, USP grade)

  • Masking agent (optional, e.g., a novel, faint floral or woody scent)

  • Analytical balance

  • Vortex mixer

  • Sterile, opaque glass vials with Teflon-lined caps

  • Individually wrapped, sterile cotton swabs for application

Procedure:

  • Preparation (by an unblinded third party):

    • Calculate the required amount of this compound to achieve the desired concentration in the carrier solvent.

    • Accurately weigh the this compound and dissolve it in the appropriate volume of the carrier solvent. Use a vortex mixer to ensure complete dissolution.

    • If using a masking agent, add the same minute concentration to both the this compound solution and a separate batch of the pure carrier solvent (placebo).

    • Aliquot the this compound solution and the placebo solution into identical opaque vials.

    • Label the vials with unique, randomized codes. The key linking the codes to the solutions should be kept confidential by the third party until data analysis is complete.

  • Administration (by the blinded experimenter):

    • The experimenter receives the coded vials.

    • Follow a pre-determined randomization schedule to assign a coded vial to each participant.

    • At the time of administration, open a new sterile cotton swab for each participant.

    • Dip the cotton swab into the assigned solution and apply it to the designated area (e.g., under the participant's nose). Ensure the application procedure is identical for all participants.

    • Dispose of the cotton swab and vial according to laboratory safety protocols.

Visualizations

Experimental_Workflow cluster_preparation Stimulus Preparation (Unblinded Third Party) cluster_experiment Experiment (Blinded Researcher) cluster_analysis Data Analysis (Blinded Analyst) prep_est Prepare this compound Solution coding Aliquot and Code Vials prep_est->coding prep_plac Prepare Placebo Solution prep_plac->coding randomization Random Assignment to Code coding->randomization participant_recruitment Participant Recruitment participant_recruitment->randomization administration Stimulus Administration randomization->administration data_collection Data Collection administration->data_collection analysis Statistical Analysis of Coded Data data_collection->analysis unblinding Unblinding of Groups analysis->unblinding interpretation Interpretation of Results unblinding->interpretation

Caption: Double-Blind Experimental Workflow.

Blinding_Logic cluster_info Information Access unblinded_party Unblinded Third Party (Knows Stimulus Identity) blinded_researcher Blinded Researcher (Knows Only Code) unblinded_party->blinded_researcher Provides Coded Stimuli participant Participant (Receives Coded Stimulus) blinded_researcher->participant Administers Stimulus blinded_analyst Blinded Analyst (Knows Only Code) blinded_researcher->blinded_analyst Provides Coded Data participant->blinded_researcher Provides Data

Caption: Logical Relationships in a Double-Blind Study.

References

Validation & Comparative

The Enigmatic Scent: Validating the Behavioral Effects of Estratetraenol in Humans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest to understand human chemical communication has long been captivated by the potential of pheromones to subconsciously influence behavior. Among the molecules under investigation, estratetraenol, a steroid found in female urine, has been a subject of considerable research and debate. This guide provides a comparative analysis of the behavioral effects attributed to this compound in humans, contrasting it with another widely studied putative pheromone, androstadienone. It aims to offer an objective overview of the existing experimental data, methodologies, and the proposed signaling pathways, acknowledging the ongoing scientific discourse and the need for further rigorous investigation.

Comparative Overview of Reported Behavioral Effects

The scientific literature on the behavioral effects of this compound and androstadienone is marked by a collection of intriguing yet often inconsistent findings. Many studies in this field have been criticized for small sample sizes and a lack of reproducibility.[1][2] The following table summarizes the key reported behavioral effects of these two putative pheromones.

Putative Pheromone Reported Behavioral Effects Target Group Key Studies
This compound Biases heterosexual males toward perceiving walkers as more feminine.[3][4]Heterosexual MalesZhou et al. (2014)[3]
Improves accuracy in an interpersonal perception task, especially in evaluating romantic relationships.[5]MenOren et al. (2019)[5]
Increases men's preference for larger, delayed sexual rewards.[2][6]Heterosexual MalesWu et al. (2022)[6]
Intensifies emotional reaction to romantic touch.[5][7]MenOren et al. (2019)[5]
Activates the anterior hypothalamus.[8][9]Heterosexual MalesSavic et al. (2001)[8]
Androstadienone Reduces nervousness, tension, and other negative feelings.[10][11]FemalesGrosser et al. (2000)[10]
Increases cooperation between men.[1]MenHuoviala & Rantala (2013)[1]
Modulates human aggression in a sex-dependent manner (reduces in men, increases in women).Men and WomenYe et al. (2019)
Influences women's judgments of men's attractiveness.WomenSaxton et al. (2008)
Activates the hypothalamus in women.[8]Heterosexual FemalesSavic et al. (2001)[8]

Key Experimental Protocols

The methodologies employed in studying putative human pheromones are critical to the interpretation of their results. Below are summaries of the experimental protocols from key studies on this compound and androstadienone.

This compound: Investigation of Social Cognition (Oren et al., 2019)
  • Objective: To investigate whether this compound affects men's social cognition.

  • Design: A double-blind, within-subject, placebo-controlled study.

  • Participants: A sample of men.

  • Procedure:

    • Participants were exposed to either this compound or a control solution in two separate sessions.

    • Experiment 1: Participants performed the Interpersonal Perception Task, which involves watching video clips of social interactions and answering questions about the relationships and interactions of the people in the videos.

    • Experiment 2: A different sample of men was exposed to this compound or a control solution while performing a task that implicitly measured their emotional reaction to images of two humans touching romantically versus not touching, and a control of two inanimate objects touching or not.

  • Key Findings: this compound exposure was associated with improved accuracy in the Interpersonal Perception Task, particularly in the "Intimacy" category.[5] In the second experiment, participants' emotional reaction to touch was stronger under exposure to this compound.[5]

Androstadienone: Investigation of Cooperation (Huoviala & Rantala, 2013)
  • Objective: To investigate the effect of androstadienone on cooperative behavior in men.

  • Design: A mixed-model, double-blind, placebo-controlled experiment.[1]

  • Participants: 40 male subjects.[1]

  • Procedure:

    • Participants were exposed to either androstadienone or a control stimulus.

    • Participants engaged in ultimatum and dictator games, which are decision-making tasks used to quantitatively measure cooperation and generosity.[1]

    • Salivary cortisol and testosterone (B1683101) levels were measured during the experiment.[1]

  • Key Findings: After controlling for baseline testosterone levels, androstadienone was found to increase cooperative behavior in the decision-making tasks.[1]

Proposed Signaling Pathway

The traditional view of pheromone detection in mammals involves the vomeronasal organ (VNO). However, in humans, the VNO is widely considered to be vestigial and non-functional.[12][13] Genes that are essential for VNO function in other mammals, such as TRPC2, are pseudogenes in humans.[12] Therefore, the current leading hypothesis is that any effects of putative pheromones like this compound are mediated through the main olfactory system.

G cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound OlfactoryEpithelium Olfactory Epithelium This compound->OlfactoryEpithelium Inhalation VNO Vomeronasal Organ (VNO) (Likely Non-Functional in Humans) This compound->VNO Disputed Pathway V1R V1R-type Receptors OlfactoryEpithelium->V1R Binding OlfactoryBulb Olfactory Bulb V1R->OlfactoryBulb Signal Transduction Hypothalamus Hypothalamus OlfactoryBulb->Hypothalamus Neural Pathway BehavioralResponse Behavioral/ Physiological Response Hypothalamus->BehavioralResponse Modulation

Caption: Proposed olfactory signaling pathway for this compound in humans.

Typical Experimental Workflow

The following diagram illustrates a generalized workflow for a double-blind, placebo-controlled study investigating the behavioral effects of a putative human pheromone.

G cluster_prep Preparation cluster_exp Experiment (Double-Blind) cluster_analysis Data Analysis ParticipantRecruitment Participant Recruitment (Defined Demographics) InformedConsent Informed Consent ParticipantRecruitment->InformedConsent RandomAssignment Random Assignment to Groups (Pheromone vs. Placebo) InformedConsent->RandomAssignment StimulusExposure Exposure to This compound or Placebo RandomAssignment->StimulusExposure BehavioralTask Behavioral Task/ Questionnaire StimulusExposure->BehavioralTask DataCollection Data Collection (e.g., reaction time, choices) BehavioralTask->DataCollection StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: A typical experimental workflow for human pheromone research.

Conclusion

The existing body of research on this compound presents a compelling but inconclusive picture of its role in human chemical communication. While some studies suggest that it may modulate social and sexual cognition in men, the lack of consistent, replicable findings underscores the need for more rigorous and larger-scale investigations. The scientific community has largely moved away from the VNO as a viable signaling pathway in humans, focusing instead on the main olfactory system. For researchers and professionals in drug development, the study of this compound and other putative pheromones remains a frontier with high potential, but one that must be navigated with a critical and evidence-based approach. Future research employing standardized, pre-registered protocols will be crucial in validating the behavioral effects of these enigmatic molecules.

References

Unveiling the Science: A Comparative Guide to Estratetraenol's Pheromonal Claims

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Examination of the Bioassay-Led Evidence for Estratetraenol and a Comparison with Other Putative Human Pheromones

For decades, the existence and function of human pheromones have been a subject of intense scientific scrutiny and public fascination. Among the candidate molecules, this compound (EST), a steroid found in the urine of pregnant women, has been a recurring focus of research, with claims of its ability to influence mood, perception, and sexual cognition in humans. This guide provides a comprehensive comparison of the scientific evidence supporting the pheromonal claims of this compound, with a particular focus on robust, bioassay-led data. It is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of the current state of human pheromone research.

The central thesis of this guide is the critical need for rigorous, replicable, and contextually relevant bioassays to substantiate any claims of pheromonal activity. While intriguing findings have emerged, the field has been marked by inconsistent results and a lack of standardized experimental protocols.[1][2][3] This document aims to collate the available quantitative data, detail the experimental methodologies employed, and visually represent the proposed mechanisms and workflows to facilitate a clearer understanding of the strengths and weaknesses of the current body of evidence.

Comparative Analysis of Behavioral and Physiological Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and, for comparison, androstadienone, a putative male pheromone.

Table 1: Effects on Mood and Affect

StudyCompoundParticipantsKey Quantitative FindingsConclusion
Jacob & McClintock (2000) [4][5][6]This compound (EST) & Androstadienone (AND)10 men, 10 womenWomen: Both EST and AND increased positive stimulated mood state. Men: Both EST and AND decreased positive stimulated mood state. (Specific mood scale scores and p-values not readily available in abstract)Both steroids modulate emotional states in a sex-specific manner.
Bensafi et al. (2003) This compound (EST)Men and womenNo significant effect on mood in a neutral context.Failed to replicate the mood effects reported by Jacob & McClintock (2000).
Bensafi et al. (2004) [7][8]This compound (EST) & Androstadienone (AND)72 participantsSexually Arousing Context: Both EST and AND increased self-reported sexual arousal (p < 0.029). Sad Context (Women): AND maintained positive mood (p < 0.050). Sad Context (Men): AND increased negative mood (p < 0.031).Effects of these compounds on mood are context-dependent.
Lundström & Olsson (2005) [9]Androstadienone (AND)37 womenPositive mood effects were only observed when a male experimenter conducted the testing.The social context is a critical factor in the mood effects of androstadienone.

Table 2: Effects on Social Cognition and Behavior

StudyCompoundParticipantsTaskKey Quantitative FindingsConclusion
Zhou et al. (2014) [1]This compound (EST) & Androstadienone (AND)Heterosexual and homosexual men and womenGender perception from point-light walkersHeterosexual Men: EST biased perception towards "feminine" (approx. 8% change). Heterosexual Women: AND biased perception towards "masculine".EST and AND may act as chemosensory cues for gender.
Oren et al. (2019) [10]This compound (EST)MenSocial cognition and emotional reaction to touchExperiment 1: Improved accuracy in the Interpersonal Perception Task, particularly in the "Intimacy" category. Experiment 2: Stronger emotional reaction to images of romantic touch.EST may enhance men's social cognition in sexually relevant situations.
Wu et al. (2022) [11][12][13][14][15]This compound (EST)76 heterosexual menSexual delay discounting taskIncreased preference for larger, later sexual rewards. No significant effect on impulsivity.EST may increase sexual motivation in men.

Table 3: Neurophysiological Effects

StudyCompoundParticipantsMethodKey Quantitative FindingsConclusion
Savic et al. (2001) [16][17]This compound (EST) & Androstadienone (AND)Heterosexual men and womenPETMen smelling EST: Activation of the paraventricular and dorsomedial nuclei of the hypothalamus. Women smelling AND: Activation of the preoptic and ventromedial nuclei of the hypothalamus.Sex-specific hypothalamic activation patterns suggest a physiological substrate for differentiated behavioral responses.
Sobel et al. (1999) [18]OdorantsNot specifiedfMRIOdorant-induced activation in various olfactory cortical areas. (Specific data for EST not detailed in the provided context)Provides a basis for understanding the neural processing of olfactory stimuli.
Monti-Bloch & Grosser (1991) This compound (EST) & Androstadienone (AND)Men and womenElectrovomerogram (EVG)Sex-specific increases in the electrical potential of the vomeronasal organ (VNO) epithelium.Suggests a functional human VNO that responds to these steroids. (This finding is highly controversial).

Experimental Protocols: A Closer Look at the Methodologies

The lack of standardized protocols is a significant challenge in human pheromone research. Below are detailed methodologies from some of the key studies cited, highlighting the variations in experimental design.

Study Protocol: Jacob & McClintock (2000) - Mood Effects
  • Participants: 10 healthy men and 10 healthy women.

  • Design: A within-subjects, double-blind, placebo-controlled experiment.

  • Stimulus Administration: 2.4 µg of this compound or androstadienone, or a control solution (propylene glycol), was applied under the nose and on the neck of the participants.[5]

  • Data Collection: Participants completed a series of standard psychological tests to assess mood and emotional state before and after exposure to the compounds.

  • Key Measures: The Profile of Mood States (POMS) questionnaire was likely used to assess dimensions of mood such as tension, depression, anger, vigor, fatigue, and confusion.

Study Protocol: Zhou et al. (2014) - Gender Perception
  • Participants: Heterosexual and homosexual men and women.

  • Design: A within-subjects, double-blind, placebo-controlled experiment.

  • Stimulus Administration: Participants were exposed to either this compound, androstadienone, or a control solution while performing the experimental task. The compounds were dissolved in a carrier solution and presented via olfactometers or cotton swabs under the nose.

  • Task: Participants viewed point-light walkers (PLWs), which are animations of a walking person represented only by dots on the major joints. The gaits of the PLWs were digitally morphed to create a continuum from masculine to feminine. Participants had to classify the gender of each PLW.

  • Data Analysis: The percentage of "masculine" or "feminine" responses was calculated for each condition and compared between the steroid and control exposures.

Study Protocol: Savic et al. (2001) - Brain Activation
  • Participants: Healthy, right-handed, heterosexual men and women.

  • Design: A study using Positron Emission Tomography (PET) to measure regional cerebral blood flow (rCBF) as an indicator of brain activity.

  • Stimulus Administration: Crystalline forms of this compound and androstadienone were presented to participants to smell. Control stimuli (e.g., common odors) were also used.

  • Data Acquisition: PET scans were acquired while participants were smelling the different compounds.

  • Data Analysis: Statistical parametric mapping (SPM) was used to identify brain regions showing significant changes in rCBF in response to the steroids compared to the control stimuli. The analysis focused on identifying sex-specific patterns of activation, particularly in the hypothalamus.

Visualizing the Pathways and Processes

To better understand the proposed mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_stimulus Stimulus cluster_olfactory_system Olfactory System cluster_brain Brain Processing cluster_response Behavioral/Physiological Response EST This compound (EST) VNO Vomeronasal Organ (VNO) (Function in humans is debated) EST->VNO Proposed Primary Pathway (Controversial) Main_Olfactory_Epithelium Main Olfactory Epithelium (MOE) EST->Main_Olfactory_Epithelium Alternative Pathway Hypothalamus Hypothalamus (Paraventricular & Dorsomedial Nuclei in Males) VNO->Hypothalamus Olfactory_Cortex Olfactory Cortex Main_Olfactory_Epithelium->Olfactory_Cortex Mood Altered Mood Hypothalamus->Mood Social_Cognition Changes in Social Cognition Hypothalamus->Social_Cognition Physiology Physiological Changes Hypothalamus->Physiology Limbic_System Limbic System (Mood & Emotion) Olfactory_Cortex->Limbic_System Limbic_System->Mood Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Participant Participant Recruitment (Defined demographic) Exposure Controlled Exposure to Stimulus Participant->Exposure Stimuli Stimulus Preparation (EST/AND vs. Control) Stimuli->Exposure Design Experimental Design (Double-blind, Placebo-controlled) Design->Exposure Task Behavioral/Cognitive Task Performance Exposure->Task Measurement Data Acquisition (Behavioral, Physiological, Neuroimaging) Task->Measurement Stats Statistical Analysis (e.g., ANOVA, t-test) Measurement->Stats Results Interpretation of Results Stats->Results Conclusion Conclusion & Publication Results->Conclusion Logical_Relationship Claim EST is a Human Pheromone Evidence Bioassay-Led Evidence Claim->Evidence Behavioral Behavioral Changes (Mood, Perception) Evidence->Behavioral Physiological Physiological Changes (Autonomic, Hormonal) Evidence->Physiological Neural Specific Brain Activation Evidence->Neural Context Context Dependency Evidence->Context Mechanism Established Mechanism of Action Evidence->Mechanism Replicability Replicability of Findings Behavioral->Replicability Physiological->Replicability Neural->Replicability

References

A Comparative Analysis of Estratetraenol and Androstadienone Effects for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivities of two putative human pheromones, estratetraenol and androstadienone. This document provides a comparative analysis of their effects, supported by experimental data, detailed methodologies, and visual representations of proposed signaling pathways and experimental workflows.

Introduction

This compound and androstadienone are two endogenous steroids that have been extensively studied as potential human pheromones.[1] this compound, an estrogen-like steroid, is primarily associated with females, having first been identified in the urine of pregnant women.[2] Conversely, androstadienone, a testosterone (B1683101) derivative, is found in higher concentrations in male sweat and is considered a putative male pheromone.[3] Both compounds are purported to influence mood, behavior, and physiological arousal in a sex-specific manner, although the scientific community continues to debate the extent and significance of these effects.[4][5] This guide provides a detailed comparative analysis of the current scientific understanding of this compound and androstadienone.

Comparative Effects on Human Behavior and Physiology

The effects of this compound and androstadienone have been investigated across various domains, including mood, perception of attractiveness, social cognition, and physiological arousal. The following tables summarize the key quantitative findings from several notable studies.

Table 1: Effects on Mood
CompoundStudyParticipantsKey Findings
Androstadienone Jacob & McClintock, 2000[6]10 men, 10 womenIncreased positive stimulated mood in women; decreased it in men.
Lundström et al., 2003[7]WomenIncreased feelings of being focused.
Lundström & Olsson, 2005[8]37 womenModulated mood in a positive direction, but only when the experimenter was male.
This compound Jacob & McClintock, 2000[6]10 men, 10 womenIncreased positive stimulated mood in women; decreased it in men.
Table 2: Effects on Perception of Attractiveness
CompoundStudyParticipantsKey Findings
Androstadienone Saxton et al., 2008[4]66 men, 54 women (Speed-dating event)Men were rated as more attractive by women exposed to androstadienone (mean rating 3.8 vs. 3.1 for control). This effect was significant in two out of three studies.[4][9]
This compound No direct quantitative data on attractiveness ratings found in the provided search results.
Table 3: Effects on Social Cognition and Perception
CompoundStudyParticipantsKey Findings
Androstadienone Zhou et al., 2014[5][10]Heterosexual and homosexual men and womenBiased heterosexual females toward perceiving point-light walkers as more masculine. Homosexual males responded similarly to heterosexual females.[5][10]
This compound Zhou et al., 2014[5][10]Heterosexual and homosexual men and womenBiased heterosexual males toward perceiving point-light walkers as more feminine.[5][10]
Oren et al., 2019[11][12]MenImproved accuracy on the Interpersonal Perception Task, particularly in the "Intimacy" category. Increased emotional reaction to images of romantic touch.[11][12]
Wu et al., 2022[13][14]76 heterosexual menIncreased preference for larger-later sexual rewards, suggesting an increase in sexual motivation.[13][14]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies of key experiments.

Speed-Dating Study (Saxton et al., 2008)
  • Objective: To investigate the effect of androstadienone on women's perception of male attractiveness in a real-world setting.

  • Participants: 66 men and 54 women across three separate speed-dating events.

  • Procedure: A solution of androstadienone (in clove oil as a carrier) or a control solution (clove oil alone or water) was applied to the upper lip of female participants. Women then engaged in a series of short "dates" with male participants and rated their attractiveness on a scale.

  • Data Analysis: Mixed-model ANOVA was used to analyze the attractiveness ratings.[9]

Gender Perception Study (Zhou et al., 2014)
  • Objective: To determine if androstadienone and this compound communicate gender information in a sex-specific manner.

  • Participants: Heterosexual and homosexual men and women.

  • Procedure: Participants were exposed to either androstadienone, this compound, or a control solution (all smelling of cloves) while viewing point-light walkers (PLWs) with digitally morphed gaits ranging from masculine to feminine. They were asked to judge the gender of the PLW.

  • Key Finding: Exposure to the putative pheromones biased gender perception in a manner dependent on the participant's sex and sexual orientation.[5][10]

Social Cognition Study (Oren et al., 2019)
  • Objective: To examine the effect of this compound on men's social cognition.

  • Participants: Male participants.

  • Procedure: In a double-blind, within-subject design, participants were exposed to this compound or a control solution while performing two tasks: the Interpersonal Perception Task (evaluating social interactions) and an emotional reaction task (rating emotional responses to images of touch).

  • Data Analysis: Statistical analysis revealed improved performance on the social cognition task and a stronger emotional reaction to romantic touch under the influence of this compound.[11][12]

Proposed Signaling Pathways and Experimental Workflows

The precise signaling mechanisms of this compound and androstadienone in humans remain a subject of investigation. While the existence and functionality of a human vomeronasal organ (VNO) is debated, studies suggest that these compounds may act through the main olfactory epithelium, influencing higher-order brain regions.

G Putative Signaling Pathway of this compound and Androstadienone cluster_olfactory_system Olfactory System cluster_brain_regions Brain Regions This compound This compound Olfactory Epithelium Olfactory Epithelium This compound->Olfactory Epithelium Androstadienone Androstadienone Androstadienone->Olfactory Epithelium Olfactory Bulb Olfactory Bulb Olfactory Epithelium->Olfactory Bulb Hypothalamus Hypothalamus Olfactory Bulb->Hypothalamus Amygdala Amygdala Olfactory Bulb->Amygdala Prefrontal Cortex Prefrontal Cortex Olfactory Bulb->Prefrontal Cortex Physiological & Behavioral Responses Physiological & Behavioral Responses Hypothalamus->Physiological & Behavioral Responses Emotional Processing Emotional Processing Amygdala->Emotional Processing Cognitive Modulation Cognitive Modulation Prefrontal Cortex->Cognitive Modulation

Caption: Putative signaling pathway for this compound and androstadienone.

The diagram above illustrates a simplified, putative signaling pathway. Upon inhalation, these steroids are thought to interact with receptors in the main olfactory epithelium. This signal is then relayed via the olfactory bulb to higher brain centers, including the hypothalamus (involved in regulating hormonal and autonomic responses), the amygdala (a key center for emotional processing), and the prefrontal cortex (involved in decision-making and social cognition).

G General Experimental Workflow for Human Pheromone Research Participant Recruitment Participant Recruitment Informed Consent Informed Consent Participant Recruitment->Informed Consent Double-Blind Placebo-Controlled Design Double-Blind Placebo-Controlled Design Informed Consent->Double-Blind Placebo-Controlled Design Exposure to Compound or Placebo Exposure to Compound or Placebo Double-Blind Placebo-Controlled Design->Exposure to Compound or Placebo Behavioral/Physiological/Neural Measurement Behavioral/Physiological/Neural Measurement Exposure to Compound or Placebo->Behavioral/Physiological/Neural Measurement Data Analysis Data Analysis Behavioral/Physiological/Neural Measurement->Data Analysis Publication of Results Publication of Results Data Analysis->Publication of Results

Caption: A typical experimental workflow in human pheromone studies.

The above diagram outlines a standard workflow for conducting research on putative human pheromones. A double-blind, placebo-controlled design is crucial to mitigate bias.

Conclusion

The existing body of research suggests that this compound and androstadienone can exert subtle, context-dependent effects on human mood, perception, and social cognition in a sex-specific manner. Androstadienone has been more extensively studied and appears to positively influence women's mood and their perception of male attractiveness. This compound has been shown to enhance social cognition in men, particularly in romantic or intimate contexts. However, it is important to note that the classification of these steroids as true human pheromones remains a topic of scientific debate. Further research with rigorous, ecologically valid methodologies is required to fully elucidate their roles in human chemical communication and to explore their potential applications in drug development and other fields.

References

A Comparative Guide to the Perception of Estratetraenol: An Examination of a Putative Human Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The body of research on estratetraenol (EST), a steroid suggested to be a human female pheromone, is marked by conflicting findings and a notable absence of cross-cultural studies. The data presented herein is synthesized from studies conducted within specific, and often culturally homogenous, populations. The scientific community remains divided on whether this compound functions as a human pheromone, with many studies yielding null results and raising questions about reproducibility. This guide aims to provide an objective comparison of the existing data and methodologies.

Introduction

This compound (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid first identified in the urine of pregnant women.[1][2] It has been a focal point of chemosensory research, alongside androstadienone (AND), as a candidate for a human sex pheromone. Proponents suggest it may influence mood, sexual attraction, and social cognition in a sex-specific manner. However, a significant portion of the scientific literature challenges these claims, with numerous well-controlled studies finding no discernible effect on human perception or behavior.[3][4][5] This guide presents a comparative overview of key experimental findings, details common research protocols, and illustrates the proposed, yet debated, signaling pathways.

Quantitative Data Summary: A Comparative Analysis of this compound Studies

The following tables summarize the quantitative outcomes from several key studies investigating the effects of this compound exposure. The stark contrast in findings highlights the ongoing debate in the field.

Table 1: Effects of this compound on Attractiveness and Unfaithfulness Ratings

StudyParticipant DemographicsTaskOutcomeConclusion
Hare et al. (2017)[4][5]94 heterosexual, Caucasian participants (43 male, 51 female)Rate opposite-sex faces for attractiveness and probable sexual unfaithfulness.No significant effect of EST exposure on attractiveness or unfaithfulness ratings."Results are consistent with...reviews that suggest AND and EST are unlikely to be human pheromones."[4]
Saxton et al. (2008) Note: This study used AND, not EST, but is relevant to the broader pheromone debate.Women in a speed-dating setting.Rate male participants' attractiveness.Women exposed to AND reported higher attraction to potential mates in some contexts.Provides modest evidence for pheromonal functions of AND.

Table 2: Effects of this compound on Mood and Social Cognition

StudyParticipant DemographicsTaskOutcomeConclusion
Oren et al. (2019)[1][6][7]56 heterosexual male students (Experiment 1); 64 heterosexual male students (Experiment 2)Exp 1: Interpersonal Perception Task. Exp 2: Rate emotional reaction to images of romantic touch.Exp 1: Improved accuracy in social cognition, particularly in the "Intimacy" category.[1][6] Exp 2: Stronger emotional reaction to touch under EST exposure.[1][7] No significant effect on general mood.[6]"Exposure to this compound may trigger a change in men's social cognition, especially in sexually-related situations."[1]
Wu et al. (2022)[8][9][10][11]76 heterosexual male participantsSexual Delay Discounting Task (choose between immediate smaller vs. delayed larger sexual reward).EST exposure selectively increased preference for larger, later sexual rewards, suggesting increased sexual motivation.[8][9][10][11] No observable influence on impulsivity.[11]"this compound could increase men's sexual motivation, possibly facilitating behavioral processes associated with the pursuit of a sexual partner."[8]
Jacob & McClintock (2000)[6][12]Male and female participantsMood assessment.Increased positive mood in women and decreased positive mood in men.Effects are sex- and context-dependent.
Bensafi et al. (2003)[12]Male and female participantsMood and psychophysiology assessment.Failed to reproduce the effects reported by Jacob & McClintock; found no effect on mood.Contradicts earlier findings of mood modulation.

Experimental Protocols

The majority of rigorous studies on this compound employ a standardized methodology to minimize bias and isolate the effects of the compound.

Generalized Experimental Protocol:

  • Design: Most studies utilize a double-blind, placebo-controlled, within-participant design .[1][8][9] This means neither the participant nor the experimenter knows which substance is being administered in a given session, and each participant is exposed to both the experimental compound (EST) and a placebo control, serving as their own baseline.

  • Participants: Recruitment typically focuses on specific demographics, such as heterosexual, non-smoking individuals within a defined age range, who are free from any respiratory illnesses.

  • Substance Preparation & Administration:

    • This compound (EST): A crystalline form of EST is dissolved in a carrier solution. A common preparation involves a 500μM concentration of EST in a solution of propylene (B89431) glycol containing 1% v/v clove oil.[11]

    • Placebo Control: The control solution consists of the carrier solution alone (e.g., 1% v/v clove oil in propylene glycol).[11] The clove oil is used to mask any potential subtle odor of the steroid, ensuring the solutions are indiscriminable.

    • Administration: A small amount of the solution is typically applied to the skin below the nose on a cotton ball or swab.

  • Procedure:

    • Participants attend multiple sessions, often separated by a washout period (e.g., one week).[1]

    • In each session, either EST or the placebo is applied. The order of administration is counterbalanced across participants.

    • Following an acclimatization period, participants perform a series of computer-based tasks designed to measure the dependent variables (e.g., rating facial attractiveness, completing social cognition tests, mood questionnaires).

  • Data Analysis: Statistical analyses, such as Analysis of Variance (ANOVA), are used to compare the results from the EST condition to the placebo condition.[4][6]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the typical workflow for a within-participant, double-blind, placebo-controlled study on this compound perception.

G cluster_0 Phase 1: Recruitment & Screening cluster_1 Phase 2: Experimental Sessions (Counterbalanced) cluster_1a Session 1 cluster_1b Session 2 cluster_2 Phase 3: Analysis P1 Participant Recruitment (e.g., Heterosexual Males) P2 Informed Consent & Screening (e.g., Olfactory Function) P1->P2 S1_Admin Substance A (EST or Placebo) P2->S1_Admin S1_Task Behavioral/Cognitive Task (e.g., Attractiveness Ratings) S1_Admin->S1_Task S1_Data Data Collection 1 S1_Task->S1_Data Washout Washout Period (e.g., 1 Week) S1_Data->Washout Analysis Within-Participant Comparison (EST vs. Placebo) S1_Data->Analysis S2_Admin Substance B (Placebo or EST) Washout->S2_Admin S2_Task Behavioral/Cognitive Task (e.g., Attractiveness Ratings) S2_Admin->S2_Task S2_Data Data Collection 2 S2_Task->S2_Data S2_Data->Analysis Conclusion Conclusion on EST Effect Analysis->Conclusion

A typical double-blind, within-participant experimental workflow.

The mechanism by which this compound might be processed is a subject of significant debate, primarily centered on the role of the vomeronasal organ (VNO). While the VNO is crucial for pheromone detection in many mammals, most evidence suggests the human VNO is vestigial and non-functional after birth.[13][14] Current research indicates that if these compounds are detected, it is likely via the main olfactory system.

G cluster_input Input Signal cluster_pathways Debated Detection Pathways cluster_processing Central Processing EST This compound (EST) MOE Main Olfactory Epithelium (MOE) EST->MOE Supported Pathway VNO Vomeronasal Organ (VNO) (Likely Non-Functional in Humans) EST->VNO Contested Pathway MOB Main Olfactory Bulb MOE->MOB Hypo Hypothalamus (Emotion, Hormone Release) MOB->Hypo Amyg Amygdala (Emotional Processing) MOB->Amyg Outcome Behavioral / Physiological Response (e.g., Mood, Attraction) Hypo->Outcome Amyg->Outcome

Proposed signaling pathways for this compound in humans.

Conclusion and Future Directions

The existing body of research on this compound does not provide a conclusive answer regarding its role as a human pheromone. While some studies suggest it can modulate social and sexual cognition in men, these findings are contrasted by several high-quality studies that report no significant effects. The lack of reproducibility and the complete absence of cross-cultural research are significant limitations in this field.

For drug development professionals and researchers, the key takeaways are:

  • The evidence is contested: Claims of this compound's effects should be viewed with skepticism pending further, more robust evidence.

  • Methodology is critical: The use of rigorous, double-blind, placebo-controlled designs is essential to avoid bias.

  • Cross-cultural research is needed: The perception and effect of chemosignals may be culturally dependent. Future studies must include diverse populations to assess the generalizability of any findings.

Until such research is conducted, this compound's status as a human pheromone remains putative and scientifically unsubstantiated.

References

Re-evaluating Estratetraenol: A Critical Comparison of Evidence for its Role as a Human Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature surrounding estratetraenol (EST), a putative human pheromone, reveals a landscape of intriguing findings tempered by inconsistent results and methodological limitations. This guide provides a comparative analysis of the key experimental evidence for EST's effects on human physiology, mood, and behavior, juxtaposed with data on other candidate pheromones—androstadienone (AND), androstenone, and androsterone (B159326). The evidence is presented to allow for a critical re-evaluation of EST's standing as a human pheromone for researchers, scientists, and drug development professionals.

The theory that humans, like other mammals, utilize chemical signals for social and reproductive communication has driven decades of research. This compound, a steroid found in female urine, has been a focal point of this research, with studies suggesting it may influence male behavior and physiology. However, the scientific community remains divided on whether these effects are robust and specific enough to classify EST as a true human pheromone.

Comparative Analysis of Putative Human Pheromones

To provide a clear comparison, the following tables summarize the quantitative findings from key studies on this compound and its counterparts. These studies have investigated a range of potential pheromonal effects, from brain activation and mood changes to attractiveness ratings and behavioral responses.

Study Compound(s) Participants Key Quantitative Findings Conclusion
Savic et al. (2001) This compound (EST), Androstadienone (AND)12 heterosexual men, 12 heterosexual womenEST: Significant activation of the anterior hypothalamus in men. AND: Significant activation of the anterior hypothalamus in women.Suggests sex-differentiated hypothalamic processing of EST and AND, consistent with a pheromonal function.
Zhou et al. (2014) This compound (EST), Androstadienone (AND)24 heterosexual men, 24 heterosexual women, 24 homosexual men, 24 lesbian womenEST: Biased heterosexual men toward perceiving point-light walkers as more feminine. AND: Biased heterosexual women and homosexual men toward perceiving walkers as more masculine.Proposes that EST and AND may communicate gender information in a sex-specific manner.
Jacob & McClintock (2000) This compound (EST), Androstadienone (AND)10 men, 10 womenEST & AND: Increased positive mood in women and decreased positive mood in men.Indicates that these steroids can modulate mood, but the effects are sex-dependent.
Oren et al. (2019) This compound (EST)56 heterosexual menEST: Improved accuracy on an interpersonal perception task, particularly in the "intimacy" category. Increased emotional reaction to images of romantic touch.Suggests EST may enhance social-sexual cognition in men.
Ferdenzi et al. (2016) Androstadienone (AND)43 men, 51 womenAND: No significant effect on attractiveness ratings of opposite-sex faces.Questions the role of AND in modulating attractiveness.
Saxton et al. (2008) Androstadienone (AND)82 womenAND: Women exposed to AND rated men as more attractive in a speed-dating context.Provides some evidence for AND's influence on female perception of male attractiveness in a real-world setting.

Detailed Experimental Protocols

A critical evaluation of the evidence requires a thorough understanding of the methodologies employed. Below are detailed protocols from key studies cited.

Protocol: Savic et al. (2001) - Brain Activation Study
  • Objective: To investigate sex differences in brain activation in response to putative pheromones.

  • Participants: 12 healthy, right-handed, heterosexual men and 12 healthy, right-handed, heterosexual women.

  • Stimuli: this compound (EST) and Androstadienone (AND) dissolved in odorless propylene (B89431) glycol, and a control solution of propylene glycol alone.

  • Administration: Substances were presented via a custom-built olfactometer that delivered controlled pulses of odorized air to the participants' nostrils.

  • Imaging: Regional cerebral blood flow (rCBF) was measured using Positron Emission Tomography (PET) with [15O]H2O.

  • Procedure: Participants underwent 12 PET scans, with each of the three stimuli (EST, AND, control) presented four times in a randomized order. During each scan, participants were instructed to breathe normally and focus on a fixation cross.

  • Data Analysis: Statistical parametric mapping (SPM) was used to identify brain regions with significant changes in rCBF in response to EST and AND compared to the control.

Protocol: Zhou et al. (2014) - Gender Perception Study
  • Objective: To determine if EST and AND influence the perception of gender from biological motion.

  • Participants: 96 healthy, non-smoking adults comprising 24 heterosexual men, 24 heterosexual women, 24 homosexual men, and 24 lesbian women.

  • Stimuli: Point-light walkers (PLWs), which are animated figures represented by dots on the major joints, were created to appear gender-neutral. This compound (EST) and Androstadienone (AND) were dissolved in clove oil and propylene glycol. A control solution contained only clove oil and propylene glycol.

  • Administration: Participants held a cotton ball treated with one of the solutions under their nose while performing the task.

  • Procedure: In a double-blind, repeated-measures design, participants were exposed to EST, AND, or the control solution on three separate days. On each day, they viewed the PLWs and were asked to judge the gender of the walker.

  • Data Analysis: The percentage of "male" or "female" judgments for the PLWs was calculated for each condition and participant group.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Estratetraenol_Signaling_Pathway cluster_olfactory_system Olfactory System cluster_brain Brain cluster_response Physiological & Behavioral Response EST This compound (EST) VNO Vomeronasal Organ (VNO) (Functionality in humans debated) EST->VNO Proposed Pathway 1 MOE Main Olfactory Epithelium (MOE) EST->MOE Proposed Pathway 2 Hypothalamus Anterior Hypothalamus VNO->Hypothalamus MOE->Hypothalamus Limbic_System Limbic System (Emotion & Motivation) Hypothalamus->Limbic_System Hormone_Release Hormone Release Limbic_System->Hormone_Release Autonomic_Response Autonomic Nervous System Response Limbic_System->Autonomic_Response Mood_Change Mood Modulation Limbic_System->Mood_Change Behavioral_Change Behavioral Change (e.g., Mate Choice, Social Cognition) Limbic_System->Behavioral_Change

Proposed signaling pathway of this compound.

Experimental_Workflow_Pheromone_Study cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Participant_Recruitment Participant Recruitment (Defined by gender, sexual orientation, etc.) Double_Blind Double-Blind Procedure Participant_Recruitment->Double_Blind Stimulus_Preparation Stimulus Preparation (Pheromone vs. Placebo) Stimulus_Preparation->Double_Blind Exposure Exposure to Stimulus (e.g., inhalation, application to skin) Double_Blind->Exposure Task_Performance Task Performance (e.g., rating attractiveness, gender perception) Exposure->Task_Performance Physiological_Measurement Physiological Measurement (e.g., fMRI, PET, skin conductance) Exposure->Physiological_Measurement Data_Collection Data Collection Task_Performance->Data_Collection Physiological_Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion & Interpretation Statistical_Analysis->Conclusion

Generalized workflow for a human pheromone study.

Conclusion: An Unsettled Debate

The evidence for this compound as a human pheromone is suggestive but far from conclusive. While some studies demonstrate its potential to modulate brain activity, mood, and social perception in a sex-specific manner, other research has failed to replicate these findings or has offered alternative explanations. The debate is further complicated by the uncertain functionality of the vomeronasal organ (VNO) in humans, a key sensory organ for pheromone detection in other mammals.

Compared to androstadienone, which has a slightly more extensive and varied body of research, the case for this compound appears less robust. Studies on androstenone and androsterone are even more limited and often yield conflicting results.

For researchers and drug development professionals, the current body of evidence underscores the need for more rigorous and standardized methodologies in human pheromone research. Future studies should employ larger sample sizes, ecologically valid contexts, and a greater focus on dose-response relationships to clarify the true nature of this compound's effects on human biology and behavior. Until then, its classification as a human pheromone remains a compelling but unproven hypothesis.

Independent Replication of Key Estratetraenol Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The study of human pheromones has been a topic of considerable scientific debate. Estratetraenol, a steroid found in female urine, has been a focal point of this research, proposed as a putative pheromone that influences human physiology and psychology.[1] However, the initial findings have been met with skepticism, and the broader field is often highlighted as an example of the challenges in scientific reproducibility.[2][3] This guide provides a comparative analysis of the key claims surrounding this compound and the status of their independent replication.

Core Controversy and Lack of Robust Replication

A significant portion of the scientific literature expresses strong skepticism regarding the classification of this compound as a human pheromone.[2][4] Critics point to a lack of robust, bioassay-led evidence and argue that many positive results may be false positives arising from small sample sizes, publication bias, and a general lack of independent replication.[2][4] The original claims linking this compound's effects to the vomeronasal organ (VNO) have also been challenged, as the human VNO is now widely considered to be vestigial and non-functional.[3][5][6]

One comprehensive double-blind study specifically failed to replicate the finding that this compound influences perceptions of gender, attractiveness, or unfaithfulness.[7][8] This highlights a broader "reproducibility crisis" within this area of research, where initial, often highly cited, findings are not substantiated by subsequent independent studies.[3]

Comparison of Key Findings and Replication Status

The following tables summarize the primary claims made about this compound's effects and compare them with available replication data.

Table 1: Effects on Mood and Arousal
Claim Original Study Finding Independent Replication Finding Replication Status
Sex-Specific Mood Modulation This compound exposure was reported to increase positive mood in women and decrease positive mood in men.[9][10]Other researchers have failed to reproduce these mood effects.[10]Not Replicated
Physiological Arousal Initial studies indicated that this compound increased physiological arousal in women (lower skin temperature, higher skin conductance) but not in men.[9]Later studies have not consistently reproduced these specific physiological changes.Not Replicated
Autonomic Arousal in Men This compound was found to affect autonomic arousal in men.[1]The body of evidence for consistent, replicable autonomic effects remains weak.Not Replicated
Table 2: Effects on Social Cognition and Perception
Claim Original Study Finding Independent Replication Finding Replication Status
Gender Perception Bias Exposure to this compound biased heterosexual males toward perceiving ambiguous point-light walkers as more feminine.[1][11]A 2017 double-blind study found that this compound had no influence on the perception of gender from facial morphs.[7][8]Failed to Replicate
Attractiveness & Unfaithfulness Ratings Not a primary initial claim, but tested in replication attempts as a logical extension of pheromone theory.The 2017 double-blind study found no effect of this compound on ratings of attractiveness or unfaithfulness of opposite-sex faces.[7][8]No Effect Found
Sexual Cognition in Men A 2019 study reported that this compound improved men's social cognition, particularly in evaluating romantic relationships.[12]To date, no independent studies have published a direct replication of this specific finding.Unreplicated
Preference for Sexual Rewards A 2022 study suggested this compound increased heterosexual men's preference for larger, delayed sexual rewards without affecting impulsivity.[11][13]To date, no independent studies have published a direct replication of this specific finding.Unreplicated

Methodologies of Key Experiments

Original Study: Gender Perception (Point-Light Walkers)
  • Objective: To determine if this compound biases gender perception of an ambiguous stimulus.

  • Protocol:

    • Heterosexual male participants were exposed to either this compound or a control solution (clove oil carrier) applied to the upper lip.

    • Participants were shown point-light walkers (PLWs), which are animated displays of dots representing the joints of a moving human figure. The PLWs were morphed to represent a spectrum from masculine to feminine gait.

    • For each PLW, participants were forced to choose whether the walker was "male" or "female".

    • The number of "male" vs. "female" responses was recorded and compared between the this compound and control conditions.

  • Original Result: The study reported that exposure to this compound significantly decreased the frequency of "male" responses, suggesting a bias towards perceiving the ambiguous figures as female.[1]

Replication Study: Gender Perception (Facial Morphs)
  • Objective: To replicate the finding that this compound can signal gender and influence mate perception.

  • Protocol:

    • A double-blind, within-subjects design was used with 94 heterosexual Caucasian participants.

    • On two consecutive days, participants were exposed to either this compound or a control scent.

    • Task 1 (Gender Perception): Participants viewed five gender-neutral facial morphs and were asked to indicate the gender of each face.

    • Task 2 (Mate Perception): Participants rated photographs of opposite-sex faces for attractiveness and perceived unfaithfulness.

  • Replication Result: The study found no statistically significant effect of this compound on gender perception of the faces, attractiveness ratings, or judgments of unfaithfulness.[7][8]

Visualizing Workflows and Proposed Pathways

The following diagrams illustrate the general workflow of a typical this compound experiment and the originally proposed, though now highly debated, signaling pathway.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P Participant Recruitment (e.g., heterosexual males) S Substance Preparation (this compound vs. Placebo) P->S DB Double-Blind Administration (e.g., cotton swab on upper lip) S->DB T Stimulus Presentation (e.g., Point-Light Walkers, Faces) DB->T R Participant Response (e.g., Forced-Choice Task, Rating Scale) T->R D Data Collection R->D SA Statistical Analysis (e.g., t-test, ANOVA) D->SA C Conclusion (Effect vs. No Effect) SA->C

Caption: General experimental workflow for testing this compound effects.

G EST This compound (Putative Pheromone) VNO Vomeronasal Organ (VNO) [Controversial in Humans] EST->VNO Disputed Pathway OB Main Olfactory Bulb EST->OB Olfactory Pathway HYPO Hypothalamus (Limbic System) VNO->HYPO OB->HYPO BEH Behavioral/Physiological Response (e.g., Mood, Arousal, Perception) HYPO->BEH

References

Comparing the neurobiological effects of ESTRATETRAENOL and other steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurobiological effects of estratetraenol and other significant neuroactive steroids, including estradiol, androstadienone, testosterone (B1683101), progesterone, and allopregnanolone (B1667786). The objective is to present a clear, data-driven comparison to aid in research and development in neuroscience and pharmacology.

Introduction to Neuroactive Steroids

Neuroactive steroids are a class of steroids that are synthesized either de novo in the brain or in peripheral glands and accumulate in the brain. They exert a wide range of effects on neuronal activity, influencing everything from mood and behavior to cognition and neuroprotection. Their mechanisms of action are diverse, involving both classical genomic pathways through intracellular receptors and rapid, non-genomic pathways via membrane-bound receptors.

This compound, an endogenous steroid found in women, has been a subject of interest for its potential pheromone-like activities. It is structurally related to estrogens and is often studied in conjunction with androstadienone, a male-derived steroid. Understanding the neurobiological effects of this compound in the context of other well-characterized neuroactive steroids is crucial for elucidating its physiological role and therapeutic potential.

Comparative Analysis of Neurobiological Effects

The following sections detail the known neurobiological effects of this compound and a selection of other key steroids. Due to a lack of publicly available quantitative binding data for this compound, the comparison with other steroids in this regard is limited.

Data Presentation: Steroid Receptor Binding and Neurobiological Effects
SteroidPrimary Receptor(s)Receptor TypeKnown Neurobiological EffectsReceptor Binding Affinity (Kᵢ or IC₅₀ in nM)
This compound Putatively Estrogen Receptors (ERα, ERβ), Vomeronasal Receptors (V1R)Nuclear/Membrane, G-protein coupledInfluences mood, social cognition, and sexual behavior; activates hypothalamic brain regions in a sex-specific manner[1][2][3].Data not available in reviewed literature.
Androstadienone Putatively Vomeronasal Receptors (V1R), unknown central receptorsG-protein coupledAffects mood, attention, and physiological arousal; activates the hypothalamus in women[1][4][5].Data not available in reviewed literature.
Estradiol Estrogen Receptors (ERα, ERβ), G-protein coupled Estrogen Receptor 1 (GPER1)Nuclear/Membrane, G-protein coupledRegulates synaptic plasticity, neurogenesis, and neuroprotection; modulates mood and cognition.ERα: ~0.1-1 nM, ERβ: ~0.2-1.5 nM[6][7].
Testosterone Androgen Receptor (AR), Estrogen Receptors (after aromatization to estradiol)Nuclear/MembraneInfluences neuronal survival, neurite growth, and synaptic plasticity; modulates aggression, libido, and cognition[8][9].AR: ~1-5 nM[10].
Progesterone Progesterone Receptors (PR-A, PR-B), membrane Progesterone Receptors (mPRs)Nuclear/MembraneExerts neuroprotective and anti-inflammatory effects; modulates mood, anxiety, and reproductive behaviors[8][11].PR: ~1-10 nM[10].
Allopregnanolone GABA-A Receptor (positive allosteric modulator)Ligand-gated ion channelPotent anxiolytic, sedative, and anticonvulsant effects; modulates mood and stress responses[12][13][14][15].Potentiates GABA-A receptor function at low nM concentrations[12][15].

Signaling Pathways

The signaling pathways of these steroids are complex, often involving both direct effects on gene expression (genomic) and rapid modulation of intracellular signaling cascades (non-genomic).

This compound and Androstadienone Signaling (Putative)

This compound and androstadienone are often described as putative human pheromones, with their primary mode of action hypothesized to be through the vomeronasal organ (VNO) and subsequent signaling to the hypothalamus. However, the functionality of the human VNO is a subject of ongoing debate. It is also plausible that these steroids exert effects through other olfactory or neuroendocrine pathways.

cluster_olfactory Olfactory System cluster_brain Brain This compound This compound VNO Vomeronasal Organ (VNO) (Function in humans debated) This compound->VNO Androstadienone Androstadienone Androstadienone->VNO AOB Accessory Olfactory Bulb VNO->AOB Hypothalamus Hypothalamus AOB->Hypothalamus Amygdala Amygdala AOB->Amygdala Behavioral & Physiological\nResponses Behavioral & Physiological Responses Hypothalamus->Behavioral & Physiological\nResponses Amygdala->Behavioral & Physiological\nResponses

Putative Pheromonal Signaling Pathway
Estradiol Signaling

Estradiol acts through both nuclear and membrane-bound estrogen receptors to initiate genomic and non-genomic signaling cascades. The non-genomic pathway provides a mechanism for rapid cellular responses.

cluster_membrane Non-Genomic Pathway (Rapid) cluster_nuclear Genomic Pathway (Slow) Estradiol Estradiol mER Membrane Estrogen Receptor (mER) Estradiol->mER nER Nuclear Estrogen Receptor (nER) Estradiol->nER G_Protein G-Protein mER->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Kinase\nCascades Kinase Cascades PKA->Kinase\nCascades Cellular\nResponse Cellular Response Kinase\nCascades->Cellular\nResponse ERE Estrogen Response Element nER->ERE Gene\nTranscription Gene Transcription ERE->Gene\nTranscription Gene\nTranscription->Cellular\nResponse

Estradiol Signaling Pathways
Allopregnanolone Signaling

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. This mechanism underlies its powerful anxiolytic and sedative properties.

Allopregnanolone Allopregnanolone GABA_A_Receptor GABA-A Receptor Allopregnanolone->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Allopregnanolone Signaling at the GABA-A Receptor

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of common methodologies used to study the neurobiological effects of steroids.

Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) and calculate the relative binding affinity (RBA) of a test steroid for a target receptor (e.g., ERα).

  • Materials:

    • Purified recombinant human ERα.

    • Radiolabeled ligand (e.g., [³H]-Estradiol).

    • Unlabeled competitor steroids (including the test steroid).

    • Assay buffer.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of the receptor and radiolabeled ligand are incubated together.

    • Increasing concentrations of the unlabeled competitor steroid are added to the mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioligand is quantified using a scintillation counter.

    • The IC₅₀ value is determined from the resulting competition curve, and the RBA is calculated relative to a reference compound (e.g., estradiol)[6][16][17][18][19].

start Start prepare Prepare receptor, radioligand, and competitor solutions start->prepare incubate Incubate receptor and radioligand with varying concentrations of competitor prepare->incubate separate Separate bound and free radioligand incubate->separate quantify Quantify bound radioligand (Scintillation Counting) separate->quantify analyze Analyze data to determine IC50 and RBA quantify->analyze end End analyze->end

Competitive Binding Assay Workflow
Functional Magnetic Resonance Imaging (fMRI) Study

fMRI is a non-invasive technique used to measure brain activity by detecting changes in blood flow.

  • Objective: To identify brain regions that are activated or deactivated in response to exposure to a steroid.

  • Participants: A cohort of healthy human subjects, often stratified by sex and sexual orientation.

  • Stimuli: The test steroid (e.g., this compound or androstadienone) and a control substance (e.g., a saline solution) are administered, often via inhalation.

  • Task: Participants may be asked to perform a specific cognitive or emotional task, or they may be in a resting state while being exposed to the stimuli.

  • Data Acquisition: Brain images are acquired using a high-field MRI scanner.

  • Data Analysis: The fMRI data is preprocessed to correct for motion and other artifacts. Statistical analysis is then performed to identify brain regions showing a significant change in the Blood-Oxygen-Level-Dependent (BOLD) signal in response to the steroid compared to the control[1][4][5][20][21][22][23][24][25][26][27].

start Start recruit Recruit and screen participants start->recruit stimuli Administer steroid or control substance recruit->stimuli task Participants perform task (or rest) in MRI scanner stimuli->task acquire Acquire fMRI data task->acquire preprocess Preprocess data (motion correction, normalization) acquire->preprocess analyze Statistical analysis of BOLD signal preprocess->analyze results Identify activated/deactivated brain regions analyze->results end End results->end start Start prepare Prepare brain slices or cultured neurons start->prepare record_baseline Record baseline electrical activity prepare->record_baseline apply_steroid Apply steroid to the preparation record_baseline->apply_steroid record_treatment Record electrical activity during steroid application apply_steroid->record_treatment washout Washout steroid and record recovery record_treatment->washout analyze Analyze changes in neuronal activity washout->analyze end End analyze->end

References

The Pheromonal Influence of Estratetraenol on Human Behavior: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of key studies investigating the influence of estratetraenol (EST), a putative human pheromone, on behavior reveals a complex and sometimes contradictory landscape of findings. This guide synthesizes quantitative data from prominent studies, offering a clear comparison of their methodologies and results for researchers, scientists, and drug development professionals. The evidence, while intriguing in some domains, underscores a need for further rigorous and standardized research to definitively establish the role of this compound in human chemosignaling.

Comparative Analysis of Key Experimental Findings

The following tables summarize the quantitative data from three key studies that have examined the behavioral effects of this compound. These studies cover social cognition, sexual motivation, and perception of attractiveness, providing a broad overview of the current state of research.

Study Behavioral Outcome Participants This compound (EST) Condition (Mean ± SD) Control Condition (Mean ± SD) Statistical Significance (p-value) Effect Size (ηp²)
Oren et al. (2019) Social Cognition (Interpersonal Perception Task Accuracy) 56 heterosexual men1.036 ± 0.3590.929 ± 0.269p = 0.0240.089
Emotional Reaction to Touch (Emotionality Rating) 64 heterosexual menHigher for touch stimuli (no numerical mean provided)Lower for touch stimuli (no numerical mean provided)p = 0.0470.061
Wu et al. (2022) Sexual Reward Preference (Area Under the Curve) 76 heterosexual men0.49 ± 0.230.43 ± 0.22p = 0.012Not Reported
Hare et al. (2017) Attractiveness Rating (Opposite-sex faces) 94 heterosexual participants (43 male, 51 female)No significant differenceNo significant differenceNot significantNot Reported
Gender Perception (Gender-neutral faces) 46 heterosexual participants (24 male, 22 female)No significant differenceNo significant differenceNot significantNot Reported

Detailed Experimental Protocols

A critical evaluation of research findings necessitates a thorough understanding of the methodologies employed. Below are the detailed protocols for the key studies cited in this guide.

Oren et al. (2019): Social Cognition and Emotional Reaction
  • Participants : The study included two experiments with 56 and 64 heterosexual men, respectively.[1] Participants were screened to be healthy, non-smokers, with a normal sense of smell.[1]

  • Stimuli : The experimental stimulus was a 2M solution of this compound in propylene (B89431) glycol with 1% eugenol (B1671780) as a masking odor. The control solution consisted of propylene glycol with 1% eugenol.[2]

  • Experimental Design : A double-blind, within-subject design was used, with each participant completing the tasks under both EST and control conditions in two separate sessions a week apart.[1]

  • Procedure : The solutions were applied to a Band-Aid placed on the participants' upper lip. In the first experiment, participants performed the Interpersonal Perception Task (IPT), which involves making inferences about relationships and social situations from video clips.[1] In the second experiment, they rated their emotional reaction to images of romantic touch.[1]

Wu et al. (2022): Sexual Reward Preference
  • Participants : 76 heterosexual men participated in the study.[3]

  • Stimuli : this compound (500μM in a 1% v/v clove oil propylene glycol solution) and a control solution of the carrier alone were used.[3]

  • Experimental Design : The study employed a double-blind, placebo-controlled, within-participant design, with two experimental sessions separated by a week.[3]

  • Procedure : Participants were exposed to the olfactory stimuli via a specialized device. They then completed a sexual delay discounting task where they had to choose between a smaller, immediate sexual reward (viewing a sexual picture for a shorter duration) and a larger, delayed sexual reward (waiting longer to view the same picture for a longer duration).[3]

Hare et al. (2017): Attractiveness and Gender Perception
  • Participants : This study included 94 heterosexual, Caucasian participants (43 male, 51 female) for the attractiveness rating task and 46 of those for the gender perception task.[4]

  • Stimuli : The study used androstadienone (AND) and this compound (EST). The specific concentrations and carrier solutions were not detailed in the provided search results but followed standard practices.

  • Experimental Design : A double-blind, within-subject design was utilized, with participants exposed to a control scent on one day and a putative pheromone on another.[5]

  • Procedure : Participants completed two computer-based tasks. In the first, they rated photographs of opposite-sex faces for attractiveness and perceived unfaithfulness.[4] In the second, they indicated the gender of gender-neutral facial morphs.[4]

Visualizing Experimental Workflows

To further clarify the methodologies of the cited studies, the following diagrams illustrate their experimental workflows.

Oren_etal_2019_Workflow cluster_screening Participant Screening cluster_sessions Experimental Sessions (Within-Subject) cluster_data Data Analysis P1 Recruitment of heterosexual men P2 Screening for health, smoking status, and sense of smell P1->P2 S1 Session 1: Exposure to EST or Control (Counterbalanced) P2->S1 Double-blind administration T1 Interpersonal Perception Task or Emotional Reaction Task S1->T1 S2 Session 2 (1 week later): Exposure to alternate substance S2->T1 D1 Comparison of task performance between EST and Control conditions T1->D1

Diagram 1: Experimental Workflow for Oren et al. (2019).

Wu_etal_2022_Workflow cluster_screening Participant Recruitment cluster_sessions Experimental Sessions (Within-Participant) cluster_data Data Analysis P1 Recruitment of 76 heterosexual men S1 Session 1: Exposure to EST or Control (Counterbalanced) P1->S1 Double-blind, placebo-controlled T1 Sexual Delay Discounting Task S1->T1 S2 Session 2 (1 week later): Exposure to alternate substance S2->T1 D1 Comparison of preference for larger-later sexual rewards between conditions T1->D1 Hare_etal_2017_Workflow cluster_screening Participant Pool cluster_sessions Experimental Design (Within-Subject) cluster_data Analysis P1 Recruitment of heterosexual participants (male and female) S1 Day 1: Exposure to EST or Control (Counterbalanced) P1->S1 Double-blind procedure T1 Attractiveness Rating Task & Gender Perception Task S1->T1 S2 Day 2: Exposure to alternate substance S2->T1 D1 Comparison of ratings and gender perception between conditions T1->D1

References

A Critical Appraisal of Early Estratetraenol Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of early research on the putative human pheromone estratetraenol with contemporary scientific understanding, including detailed experimental protocols and data from foundational studies.

Early research on this compound, a steroid first identified in the urine of pregnant women in the late 1960s, positioned it as a key candidate for a human female pheromone, a chemical signal that could influence the physiology and behavior of others.[1] These initial studies, primarily conducted in the 1990s, suggested that this compound could elicit sex-specific responses through the vomeronasal organ (VNO), a specialized chemosensory structure. However, the validity of this early work has been extensively questioned, with many of the foundational claims now considered controversial within the scientific community.[2][3][4] This guide provides a critical appraisal of the early research, presenting the data, methodologies, and proposed mechanisms alongside contemporary critiques to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Initial Claims and Foundational Studies

The theory that this compound functions as a human pheromone was significantly advanced by studies suggesting its detection by the VNO, an organ known to mediate pheromonal responses in many animals.[2] A pivotal, yet contentious, early study reported that direct stimulation of the human VNO with this compound elicited electrical potentials in a sex-specific manner, with females showing a significant response.[5] This finding was interpreted as strong evidence for a functional human VNO with receptors for putative pheromones.[5]

Subsequent research built upon this premise, exploring the behavioral and physiological effects of this compound exposure. For instance, some studies reported that this compound could influence mood, with one study noting that it improved mood in women but had a negative effect on men.[6] Other research suggested that this compound could affect autonomic arousal in men.[7] These early findings, summarized in the table below, formed the initial basis for the claim that this compound acts as a human pheromone.

Comparative Data from Early this compound Research

Study (Year)SpeciesSample SizeDosage/AdministrationKey FindingsCriticisms and Contemporary Context
Monti-Bloch & Grosser (1991)[5]Human49 (20 males, 20 females in key experiment)15-25 pg pulses directly to VNOThis compound (as ER-670) produced significant electrical potentials in the female VNO, but not in males.The study was sponsored by the EROX Corporation, which had a commercial interest in patenting this compound.[3][8] The methodology and results have not been independently replicated.[9] The functionality of the adult human VNO is now widely disputed.[2][10]
Jacob & McClintock (2000)[6]HumanNot specified in available abstractsNot specified in available abstractsReported sex- and context-dependent effects on mood.The effects were not consistently reproducible.[9] The concentrations used in many of these studies were much higher than those found naturally.[7]
Jacob et al. (2001)[11]HumanNot specified in available abstractsUpper-lip applicationThis compound had discernible physiological effects in heterosexual women.The effects of this compound were generally smaller than those of androstadienone.
Zhou et al. (unpublished, cited in[7])HumanNot specified in available abstractsNot specified in available abstractsExposure to this compound decreased the frequency of "male" responses from heterosexual males viewing point-light walkers.The concentrations of steroids used were much higher than what would be encountered in a natural social setting.

Experimental Protocols of Early Research

A common methodology in early this compound research involved the direct application of the compound to the VNO or the olfactory epithelium. The 1991 study by Monti-Bloch and Grosser, for example, utilized a multichannel delivery system to administer minute quantities of putative pheromones as short pulses to the VNO of human subjects.[5] They recorded the summated receptor potential using non-polarizable silver-silver chloride electrodes placed on the surface of the VNO and the olfactory epithelium.[5]

Behavioral studies often involved exposing participants to this compound, frequently dissolved in a carrier solution and applied to the upper lip, while they performed various tasks. These tasks could include mood questionnaires, rating the attractiveness of faces, or, as in the case of the point-light walker experiment, judging the gender of ambiguous moving figures.[7][12] A significant and often overlooked detail is that the concentrations of this compound used in these experiments were often far greater than what would be naturally present in human secretions.[7]

The Proposed Signaling Pathway: An Early Hypothesis

The initial hypothesis for this compound's mechanism of action centered on the VNO. It was proposed that inhaled this compound molecules would bind to specific receptors in the VNO, triggering a signaling cascade that would then be relayed to brain regions responsible for regulating emotion, arousal, and behavior, such as the hypothalamus.[6] This proposed pathway, based on the understanding of pheromone action in other mammals, is depicted in the diagram below.

Estratetraenol_Signaling_Pathway cluster_0 Nasal Cavity cluster_1 Brain cluster_2 Physiological & Behavioral Response This compound This compound VNO Vomeronasal Organ (VNO) This compound->VNO Binding to Receptors AOB Accessory Olfactory Bulb VNO->AOB Neural Signal Hypothalamus Hypothalamus AOB->Hypothalamus Relay Response Mood Alteration Autonomic Arousal Hypothalamus->Response

Early proposed signaling pathway for this compound.

A Critical Reevaluation and Contemporary Perspective

The foundational claims of early this compound research have faced significant scientific scrutiny. A major point of contention is the functionality of the human VNO. Many contemporary researchers argue that the human VNO is a vestigial organ, lacking the necessary neural connections to the brain to function as a pheromone detector.[2][10] Furthermore, the initial studies that reported electrical activity in the VNO in response to this compound were sponsored by a corporation with a vested commercial interest in the outcome, and these findings have not been independently replicated.[3][8]

More recent, rigorously controlled studies have often failed to replicate the behavioral effects attributed to this compound.[12] A 2017 double-blind study, for example, found no evidence that this compound influenced perceptions of gender, attractiveness, or unfaithfulness.[12] The lack of robust and replicable findings has led many scientists to conclude that there is no strong evidence to support the claim that this compound is a human pheromone.[3][4]

The workflow of much of the early research has also been criticized for methodological weaknesses, including small sample sizes and a lack of transparency regarding the source and purity of the compounds used.[3][4] The diagram below illustrates a generalized workflow of these early studies, highlighting the points where methodological rigor is now considered to have been lacking.

Early_EST_Workflow Compound_Source Source of this compound (Often from commercial entity) Experimental_Design Experimental Design (e.g., exposure to EST vs. placebo) Compound_Source->Experimental_Design Participant_Recruitment Participant Recruitment (Often small sample sizes) Participant_Recruitment->Experimental_Design Data_Collection Data Collection (e.g., mood surveys, physiological measures) Experimental_Design->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion (Often suggesting pheromonal effects) Data_Analysis->Conclusion

Generalized workflow of early this compound studies.

Conclusion for the Modern Researcher

While early research into this compound generated exciting hypotheses about human chemical communication, a critical appraisal of these studies reveals significant methodological and conceptual flaws. The foundational claims regarding its action via the VNO and its consistent effects on human behavior are not supported by the current body of scientific evidence. Researchers in this field are encouraged to approach the early literature with a critical eye and to adhere to rigorous, modern standards of experimental design, including double-blinding, placebo controls, adequate sample sizes, and independent replication. The search for human pheromones continues, but the story of this compound serves as a crucial case study in the importance of scientific rigor and the cautious interpretation of preliminary findings.

References

ESTRATETRAENOL versus other putative human pheromones: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The existence and function of human pheromones remain a subject of vigorous scientific debate. Among the candidate molecules, estratetraenol (EST), a steroid found in female urine, has been a focal point of research, often compared to other putative pheromones such as androstadienone (AND), androstenone, and androstenol. This guide provides an objective comparison of their reported effects, supported by experimental data and detailed methodologies, to aid researchers in this complex field.

Comparative Overview of Putative Human Pheromones

Summary of Quantitative Data

The following tables summarize the quantitative findings from key studies on the effects of this compound and other putative human pheromones on mood, perception, and physiological responses.

Table 1: Effects on Mood and Psychological State
CompoundStudyParticipantsTaskKey Quantitative Findings
This compound (EST) Jacob & McClintock (2000)48 men and womenMood questionnairesDecreased positive mood in men; no significant effect on women's mood.
Androstadienone (AND) Jacob & McClintock (2000)48 men and womenMood questionnairesMaintained positive mood in women during a task, preventing a decline seen in the control group.
Wyart et al. (2007)20 womenMood rating after stressorMaintained higher levels of positive mood and reduced negative mood compared to a control.
Androstenone Filsinger et al. (1985)Not specifiedSelf-ratingsDecreased self-rated sexiness in male subjects compared to a no-odor condition.
Androstenol Filsinger et al. (1985)Not specifiedSelf-ratingsNo significant effect on self-rated sexiness.
Table 2: Effects on Perception and Attractiveness Ratings
CompoundStudyParticipantsTaskKey Quantitative Findings
This compound (EST) Zhou et al. (2014)24 heterosexual menGender perception of point-light walkersIncreased the likelihood of perceiving ambiguous walkers as female (8% change in gender perception).[4]
Hare et al. (2017)43 menAttractiveness and unfaithfulness ratings of female facesNo significant effect on attractiveness or unfaithfulness ratings.
Androstadienone (AND) Zhou et al. (2014)24 heterosexual womenGender perception of point-light walkersIncreased the likelihood of perceiving ambiguous walkers as male.
Saxton et al. (2008)54 womenAttractiveness ratings of men in a speed-dating contextIn one of three events, women exposed to AND gave significantly higher attractiveness ratings (mean rating of 3.8 vs. 3.1 for control).
Hare et al. (2017)51 womenAttractiveness and unfaithfulness ratings of male facesNo significant effect on attractiveness or unfaithfulness ratings.
Androstenone Black & Biron (1982)Not specifiedAttractiveness ratings of photographsNo significant effect on attractiveness ratings.
Androstenol Kirk-Smith et al. (1978)Men and womenAttractiveness ratings of photographsIncreased ratings of "friendliness" and "warmth" for photographs of people.
Table 3: Physiological Effects
CompoundStudyParticipantsMeasurementKey Quantitative Findings
This compound (EST) Savic et al. (2001)12 menPET scans of brain activityActivated the anterior hypothalamus.
Bensafi et al. (2004)24 menSkin conductanceNo significant effect on physiological arousal in a neutral context.
Androstadienone (AND) Savic et al. (2001)12 womenPET scans of brain activityActivated the anterior hypothalamus.
Wyart et al. (2007)20 womenSalivary cortisolMaintained significantly higher cortisol levels compared to a control group over a 2-hour period.
Bensafi et al. (2003)24 womenSkin conductanceIncreased skin conductance, indicating heightened sympathetic arousal.

Experimental Protocols

Gender Perception of Point-Light Walkers (Zhou et al., 2014)

This study aimed to determine if AND and EST could signal gender information.

  • Participants: 24 heterosexual males, 24 heterosexual females, 24 homosexual males, and 24 bisexual/homosexual females.

  • Stimuli:

    • Chemicals: Androstadienone (2.5 mM), this compound (2.5 mM), and a control solution (clove oil in propylene (B89431) glycol). The substances were presented on a cotton ball under the participants' noses.

    • Visual: Point-light walkers (PLWs) were animations of 15 dots representing the major joints of a human body walking. The gaits were digitally morphed along a continuum from masculine to feminine.

  • Procedure:

    • On three separate days, participants were exposed to either AND, EST, or the control solution in a counterbalanced order.

    • They were shown a series of PLWs with varying degrees of masculinity/femininity in their gait.

    • For each PLW, participants had to make a forced-choice judgment of whether the walker was male or female.

  • Data Analysis: The proportion of "male" or "female" responses was calculated for each chemical condition and compared.

Brain Activation Studies using PET (Savic et al., 2001)

This research investigated the neural correlates of exposure to putative pheromones.

  • Participants: 12 heterosexual men and 12 heterosexual women.

  • Stimuli: Androstadienone, this compound, and a control odorant (cedarwood oil). The substances were delivered via an olfactometer.

  • Procedure:

    • Participants underwent Positron Emission Tomography (PET) scans to measure regional cerebral blood flow (rCBF), an indicator of neural activity.

    • During the scans, they were presented with the different odorants.

    • The brain activation patterns in response to each substance were recorded and compared.

  • Data Analysis: Statistical parametric mapping was used to identify brain regions with significantly different rCBF between the different odor conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for putative human pheromones and a typical experimental workflow for studying their effects.

Putative_Pheromone_Signaling_Pathway cluster_reception Reception cluster_transduction Transduction & Processing cluster_response Response Pheromone Putative Pheromone (e.g., this compound) MOE Main Olfactory Epithelium (MOE) Pheromone->MOE Inhalation OR Olfactory Receptors MOE->OR Binding OSN Olfactory Sensory Neurons OR->OSN Activation MOB Main Olfactory Bulb (MOB) OSN->MOB Signal Transmission AC Amygdala & Cortex MOB->AC Olfactory Processing Hypo Hypothalamus AC->Hypo Integration Behavioral Behavioral/Perceptual Response (e.g., Mood, Attractiveness Rating) AC->Behavioral Cognitive & Emotional Processing Physiological Physiological Response (e.g., Cortisol, Skin Conductance) Hypo->Physiological Endocrine & Autonomic Regulation

Caption: Proposed signaling pathway for putative human pheromones.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Recruitment Participant Recruitment (Controlled for gender, sexual orientation, etc.) Exposure Double-Blind Exposure (Pheromone or Control) Recruitment->Exposure Stimuli Stimulus Preparation (Pheromone & Control Solutions) Stimuli->Exposure Task Behavioral/Physiological Task (e.g., Rating, fMRI, Skin Conductance) Exposure->Task Data Data Collection Task->Data Stats Statistical Analysis (Comparison between conditions) Data->Stats Results Results & Interpretation Stats->Results

Caption: A generalized experimental workflow for human pheromone research.

Conclusion

The research into this compound and other putative human pheromones presents a complex and often contradictory picture. While some studies suggest that these compounds can influence mood, perception, and physiological arousal in a sex-specific manner, others have failed to replicate these findings or have demonstrated no significant effects. The debate is further complicated by the high concentrations of these substances used in many experiments, which may not reflect natural exposure levels.

For researchers and drug development professionals, a critical approach to the existing literature is paramount. The methodologies of past studies should be carefully scrutinized, and future research should prioritize robust, double-blind, and well-powered experimental designs. While the allure of human pheromones is strong, the scientific evidence remains inconclusive, and the field requires further rigorous investigation to substantiate the claims made for this compound and its counterparts.

References

Assessing the Ecological Validity of Estratetraenol Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of estratetraenol as a putative human pheromone remains a subject of considerable scientific debate. While numerous studies have explored its potential effects on human mood, cognition, and behavior, the ecological validity of these findings is a persistent concern. This guide provides a comparative analysis of key studies on this compound, with a focus on experimental design, data, and the broader scientific context, to aid researchers in critically evaluating the existing evidence.

Core Criticisms of Ecological Validity

A primary challenge to the ecological validity of this compound research is the significant discrepancy between the concentrations used in laboratory settings and the levels naturally found in the human body. Many studies utilize pharmacological concentrations that are orders of magnitude higher than what would be encountered in a real-world social interaction[1][2]. Furthermore, the sterile and controlled environment of a laboratory may not accurately reflect the complex interplay of sensory inputs and contextual factors that influence human behavior in natural settings[3][4].

Another point of contention is the proposed mechanism of action. The vomeronasal organ (VNO), which detects pheromones in many animals, is largely considered vestigial and non-functional in adult humans[5][6]. While some research suggests that putative pheromones may be processed through the main olfactory system, the definitive pathway remains unclear[6][7].

The broader scientific landscape also casts a shadow of doubt. The field of human pheromone research has been criticized for issues related to the "reproducibility crisis" in psychology, with concerns about small sample sizes, publication bias towards positive results, and a lack of independent replication of key findings[1][2][8].

Comparative Analysis of Experimental Data

The following tables summarize quantitative data from key studies on this compound and the alternative putative pheromone, androstadienone. This allows for a direct comparison of the methodologies and findings.

Table 1: Summary of Key this compound Studies

StudyParticipants (N)This compound ConcentrationKey FindingsStatistical Significance
Oren et al. (2019) [9][10]56 men (Exp 1), 64 men (Exp 2)2M solutionExp 1: Improved accuracy on the Interpersonal Perception Task, especially in the intimacy category. Exp 2: Stronger emotional reaction to romantic touch.Exp 1: Main effect for compound: p = 0.024. Exp 2: Main effect for compound (touching trials): p = 0.047.
Zhou et al. (2014) [11]24 heterosexual men, 24 heterosexual women, 24 homosexual men, 24 bisexual/homosexual women500 μMBiased heterosexual men towards perceiving point-light walkers as more feminine.Reported as significant.
Wu et al. (2022) [12][13][14]76 heterosexual men500 μMIncreased preference for larger, later sexual rewards in a delay discounting task. No effect on impulsivity.Reported as significant.
Jacob and McClintock (2000) [7][9]Not specified in snippetsNot specified in snippetsIncreased positive mood in women and decreased it in men.Reported as significant.

Table 2: Summary of Key Androstadienone Studies (Alternative Putative Pheromone)

StudyParticipants (N)Androstadienone ConcentrationKey FindingsStatistical Significance
Saxton et al. (2008) [15][16]22 men, 25 women (Event 1); 19 men, 17 women (Event 2); 25 men, 12 women (Event 3)250 μMIncreased female ratings of male attractiveness in a speed-dating context.Significant effect found in two out of three events.
Lundström & Olsson (2005) [3]Not specified in snippetsNot specified in snippetsIncreased positive mood in women, but only when the experimenter was male.Reported as significant.
Jacob and McClintock (2000) [7]Not specified in snippetsNot specified in snippetsImproved mood in women.Reported as significant.

Detailed Experimental Protocols

Understanding the methodologies employed in these studies is crucial for assessing their validity.

Oren et al. (2019): this compound and Social Cognition[9][10]
  • Objective: To investigate if this compound affects men's social cognition.

  • Design: Two experiments with a double-blind, within-subject design.

  • Participants: Heterosexual men.

  • Substance Administration: A 2M this compound solution diluted in propylene (B89431) glycol with 1% eugenol (B1671780) as a masking odor was applied to a Band-Aid placed on the upper lip. The control was the carrier solution alone.

  • Experiment 1 Task (Interpersonal Perception Task): Participants viewed video clips of real-life social interactions and answered questions about the relationships and interactions of the people in the videos.

  • Experiment 2 Task (Emotional Reaction to Touch): Participants viewed photos of couples touching romantically or not touching, and inanimate objects touching or not touching. They rated their emotional reaction by deciding whether to include the photo in an "emotional album."

Zhou et al. (2014): this compound and Gender Perception[11]
  • Objective: To determine if this compound and androstadienone influence the perception of gender.

  • Design: A three-day, repeated-measures study.

  • Participants: Heterosexual men and women, and homosexual men and bisexual/homosexual women.

  • Substance Administration: Participants were exposed to this compound, androstadienone, or a control solution mixed with cloves.

  • Task (Point-Light Walker Task): Participants viewed animated figures of walking humans created from dots of light and had to identify the gender of the walker. The gaits of the walkers were manipulated to appear more masculine or feminine.

Wu et al. (2022): this compound and Sexual Reward Preference[12][13][14][15]
  • Objective: To examine the effect of this compound on preference for sexual rewards in heterosexual men.

  • Design: A double-blind, placebo-controlled, within-participant design.

  • Participants: 76 heterosexual men.

  • Substance Administration: Participants were exposed to 500μM this compound in a 1% v/v clove oil propylene glycol solution or the carrier solution alone.

  • Task (Sexual Delay Discounting Task): Participants had to choose between viewing a sexual picture for a shorter duration sooner or waiting longer to view the same picture for a longer duration.

Visualizing Methodologies and Concepts

To further clarify the experimental processes and theoretical frameworks, the following diagrams are provided.

Experimental_Workflow_Oren_2019 cluster_exp1 Experiment 1: Interpersonal Perception cluster_exp2 Experiment 2: Emotional Reaction to Touch P1 Participant Recruitment (56 Heterosexual Men) S1 Substance Administration (this compound or Control) P1->S1 T1 Interpersonal Perception Task S1->T1 D1 Data Analysis: Accuracy Scores T1->D1 P2 Participant Recruitment (64 Heterosexual Men) S2 Substance Administration (this compound or Control) P2->S2 T2 Picture Rating Task (Romantic Touch) S2->T2 D2 Data Analysis: Inclusion Rate in 'Emotional Album' T2->D2

Caption: Workflow for Oren et al. (2019) study.

Ecological_Validity_Critique cluster_lab Laboratory Studies cluster_real Real-World Context Concentration High, Pharmacological Concentrations Critique Ecological Validity Gap Concentration->Critique Setting Artificial, Controlled Environment Setting->Critique Replication Lack of Independent Replication Replication->Critique Natural_Conc Low, Physiological Concentrations Complex_Env Complex Social and Sensory Environment Variability High Individual and Contextual Variability Critique->Natural_Conc Discrepancy Critique->Complex_Env Discrepancy Critique->Variability Discrepancy

Caption: Key criticisms of ecological validity.

Conclusion

References

Genetic Variation in Olfactory Receptors: A Comparative Guide to Estratetraenol Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estratetraenol, a steroid found in the urine of pregnant women, has been a subject of interest for its potential role as a human pheromone. Its effects on mood, social cognition, and sexual behavior are areas of active investigation. However, the response to this compound is not uniform across the population, and emerging evidence suggests that genetic variation in olfactory receptors may play a pivotal role in this variability. This guide provides a comparative analysis of the response to this compound, focusing on the influence of genetic polymorphisms in the olfactory receptor gene OR7D4. While direct evidence linking OR7D4 variants to this compound perception is still developing, the extensive research on the structurally similar steroid androstadienone provides a strong basis for understanding these potential interactions.

The Role of OR7D4 Genetic Variation

The olfactory receptor OR7D4 is known to be activated by the steroids androstenone and androstadienone.[1][2] Genetic variations, specifically single nucleotide polymorphisms (SNPs), in the OR7D4 gene can significantly alter an individual's perception of these compounds.[1][2] The two most studied alleles are the functional "RT" allele and the less functional "WM" allele.[1][2] Individuals with two copies of the RT allele (RT/RT) perceive androstenone and androstadienone differently than those with one or two copies of the WM allele (RT/WM or WM/WM).[1][2]

Given the structural similarity between this compound, androstadienone, and androstenone, it is hypothesized that genetic variation in OR7D4 also modulates the response to this compound. This guide will present data primarily from studies on androstadienone as a proxy for this compound, a necessary approach until more direct research is available.

Comparative Data on Olfactory Perception and Behavioral Response

The following tables summarize quantitative data from studies investigating the effects of androstadienone, which can be cautiously extrapolated to hypothesize the effects of this compound, based on OR7D4 genotype.

Table 1: Olfactory Perception of Androstadienone by OR7D4 Genotype

OR7D4 GenotypePerception of AndrostadienoneIntensity RatingPleasantness Rating
RT/RT Often described as "musky" or "unpleasant"HigherLower
RT/WM & WM/WM Often perceived as "sweet," "vanilla-like," or odorlessLowerHigher

Data extrapolated from studies on androstenone and androstadienone.[1][2]

Table 2: Behavioral and Physiological Responses to Androstadienone by OR7D4 Genotype (Hypothesized for this compound)

Response MetricRT/RT GenotypeRT/WM & WM/WM Genotypes
Mood Potential for negative mood modulation in some contextsPotential for positive mood modulation in some contexts
Attractiveness Ratings May show decreased ratings of opposite-sex attractivenessMay show increased ratings of opposite-sex attractiveness
Autonomic Arousal Variable, context-dependentVariable, context-dependent

This table is speculative and based on the known perceptual differences and the proposed downstream effects of pheromones.

Experimental Protocols

Understanding the methodologies used in studying the effects of putative pheromones is crucial for interpreting the data and designing future research.

Key Experiment 1: In Vitro Olfactory Receptor Activation Assay

Objective: To determine if a specific olfactory receptor is activated by a ligand.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express most olfactory receptors.

  • Transfection: The cells are transfected with a plasmid containing the genetic sequence for the olfactory receptor of interest (e.g., OR7D4 RT or WM allele) and a reporter gene (e.g., luciferase) linked to a cyclic AMP (cAMP) response element. Olfactory receptors signal through the cAMP pathway.

  • Ligand Application: The compound of interest (e.g., this compound or androstadienone) is applied to the transfected cells at various concentrations.

  • Data Collection: The activity of the reporter gene (e.g., luminescence from luciferase) is measured. An increase in reporter activity indicates that the olfactory receptor was activated by the ligand, leading to an increase in intracellular cAMP.

  • Analysis: Dose-response curves are generated to determine the potency and efficacy of the ligand for the specific receptor variant.

Key Experiment 2: Human Psychophysical and Behavioral Studies

Objective: To assess the perceptual and behavioral effects of a compound on human subjects with known genotypes.

Methodology:

  • Participant Recruitment and Genotyping: A cohort of participants is recruited, and their DNA is collected (e.g., from saliva or blood) to determine their OR7D4 genotype (RT/RT, RT/WM, or WM/WM).

  • Stimulus Preparation and Delivery: The putative pheromone (e.g., this compound) and a placebo control are prepared in a carrier solvent (e.g., propylene (B89431) glycol). The stimuli are typically delivered to the participants via olfactometers or by sniffing from cotton swabs or vials in a double-blind, placebo-controlled manner.

  • Psychophysical Assessment: Participants are asked to rate the perceived intensity, pleasantness, and quality of the odor.

  • Behavioral and Physiological Measures: Participants may be asked to perform tasks such as rating the attractiveness of faces, making social judgments, or their mood may be assessed using standardized questionnaires. Physiological measures like heart rate, skin conductance, and brain activity (via fMRI or EEG) can also be recorded.

  • Data Analysis: The data is analyzed to compare the responses between the different genotype groups when exposed to the putative pheromone versus the placebo.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the key pathways and experimental workflows.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain This compound This compound OR7D4 OR7D4 (Olfactory Receptor) This compound->OR7D4 Binds to G_olf G-protein (Gαolf) OR7D4->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_Channel CNG Channel cAMP->CNG_Channel Opens Ca2_ion CNG_Channel->Ca2_ion Neuron_Depolarization Neuron Depolarization Ca2_ion->Neuron_Depolarization Olfactory_Bulb Olfactory Bulb Neuron_Depolarization->Olfactory_Bulb Signal Transmitted Limbic_System Limbic System (e.g., Amygdala, Hypothalamus) Olfactory_Bulb->Limbic_System Relays Signal Behavioral_Response Behavioral/Physiological Response Limbic_System->Behavioral_Response Modulates

Caption: Proposed signaling pathway of this compound in the olfactory system.

Experimental_Workflow cluster_recruitment Participant Recruitment & Genotyping cluster_experiment Experimental Session cluster_analysis Data Analysis Recruitment Recruit Participants Genotyping Genotype for OR7D4 (RT/RT, RT/WM, WM/WM) Recruitment->Genotyping Stimulus Administer this compound or Placebo (Double-Blind) Genotyping->Stimulus Assessment Psychophysical, Behavioral, & Physiological Assessment Stimulus->Assessment Comparison Compare Responses Across Genotype Groups Assessment->Comparison Conclusion Draw Conclusions on the Role of Genetic Variation Comparison->Conclusion

Caption: Workflow for human studies on this compound and genetic variation.

Conclusion and Future Directions

The existing body of research strongly suggests that genetic variation in the olfactory receptor OR7D4 is a key determinant in the perception of androstadienone, a structural analog of this compound. While direct evidence for this compound is still needed, it is highly probable that similar genetic influences are at play. For researchers and professionals in drug development, this highlights the importance of considering an individual's genetic makeup when investigating the effects of chemosensory compounds.

Future research should focus on directly investigating the interaction between this compound and the different OR7D4 variants. Such studies will be crucial for a more complete understanding of the role of this putative pheromone in human social and sexual behavior and for the development of any potential therapeutic applications. Furthermore, exploring other olfactory receptor genes and their polymorphisms may reveal a more complex genetic landscape influencing the human response to a wide array of chemosignals.

References

Long-Term Effects of Estratetraenol Exposure: A Review of a Scientific Void

Author: BenchChem Technical Support Team. Date: December 2025

Despite decades of interest in its potential role as a human pheromone, a thorough review of scientific literature reveals a conspicuous absence of longitudinal studies on the long-term effects of estratetraenol exposure in both humans and animal models. The existing body of research is exclusively comprised of short-term, acute exposure studies, the results of which are often conflicting and subject to considerable scientific debate. This guide provides a comprehensive overview of the available short-term experimental data, details the methodologies employed in these studies, and illustrates the proposed, albeit speculative, signaling pathways.

The classification of this compound as a human pheromone remains a contentious issue within the scientific community. Many studies that have reported psychological or physiological effects have been criticized for small sample sizes and a potential for false positive results.[1] Consequently, any interpretation of the following data should be approached with caution, recognizing the preliminary and often uncorroborated nature of the findings.

Comparative Analysis of Short-Term this compound Exposure Studies

The acute effects of this compound exposure have been investigated across several domains, primarily focusing on social cognition, mood, and sexual arousal in heterosexual men. The quantitative findings from key studies are summarized below. It is important to note that several studies have failed to find any significant behavioral effects of this compound.[2][3]

Behavioral Effects in Heterosexual Men
Study Effect Measured Key Finding Quantitative Data
Wu et al. (2022)Preference for Sexual RewardsIncreased preference for larger, delayed sexual rewards.This compound exposure led to a significantly higher proportion of choices for larger-later rewards compared to a control solution (p = 0.041).[4]
Oren et al. (2019)Social Cognition (Interpersonal Perception Task)Improved accuracy in evaluating romantic relationships.Men exposed to this compound showed better accuracy in the "Intimacy" category of the task.[5][6]
Oren et al. (2019)Emotional Reaction to TouchStronger emotional reaction to images of romantic touch.Exposure to this compound resulted in higher emotionality ratings for pictures depicting touch (p = 0.047).[7]
Zhou et al. (as cited in LabXchange)Gender PerceptionBiased perception of point-light walkers towards female.Heterosexual males exposed to this compound decreased their frequency of "male" responses when viewing gender-neutral animated figures.[8]
Oren et al. (2018)Cooperative BehaviorIncreased tendency to apply a cooperative strategy.Men exposed to this compound showed a significant increase in cooperative behavior in a game-theoretic task.[2]
Physiological Effects
Study Effect Measured Key Finding Quantitative Data
Savic et al. (2001)Brain Activity (PET scan)Activation of the anterior hypothalamus in heterosexual men.This compound exposure led to increased hypothalamic activity in men, a region associated with sexual behavior.[9][10]
Jacob et al. (2001)Autonomic Nervous System ActivitySustained changes in skin temperature and skin conductance.Not detailed in the provided search results.

Experimental Protocols

The methodologies employed in short-term this compound studies generally follow a double-blind, placebo-controlled, within-subject design.

Participant Profile:
  • Typically heterosexual male volunteers.

  • Age ranges vary between studies.

  • Exclusion criteria often include olfactory dysfunction and smoking.

Compound Administration:
  • This compound Solution: this compound (estra-1,3,5(10),16-tetraen-3-ol) is dissolved in a carrier solution, often propylene (B89431) glycol or a saline solution.

  • Control Solution: The carrier solution without this compound is used as a placebo.

  • Masking Odor: A masking odor, such as eugenol (B1671780) or clove oil, is often added to both the this compound and control solutions to prevent conscious detection of the substance.

  • Application: The solution is typically applied to a cotton pad affixed under the participant's nose.

Experimental Procedure:
  • Baseline Measurement: Initial physiological and psychological measurements are taken.

  • Exposure: Participants are exposed to either the this compound or the control solution for a predetermined period.

  • Task Performance: Participants engage in specific behavioral or cognitive tasks designed to measure the variables of interest (e.g., rating images, playing economic games, viewing stimuli).

  • Data Collection: Behavioral responses, physiological readings (e.g., fMRI, PET, skin conductance), and subjective reports are collected during and after the tasks.

  • Washout Period: In within-subject designs, a washout period is implemented before the participant is exposed to the other condition.

Proposed Signaling Pathway of this compound

The precise mechanism of action for this compound in humans is not well understood, and the involvement of the vomeronasal organ (VNO) is highly debated, with many researchers considering it to be vestigial in adult humans.[4] However, some studies suggest a potential signaling pathway involving the olfactory system and direct activation of specific brain regions.

estratetraenol_pathway cluster_input Exposure cluster_detection Olfactory System cluster_processing Brain Processing cluster_output Behavioral & Physiological Response This compound This compound Olfactory_Epithelium Olfactory Epithelium This compound->Olfactory_Epithelium MOB Main Olfactory Bulb (MOB) Olfactory_Epithelium->MOB Signal Transduction Hypothalamus Anterior Hypothalamus MOB->Hypothalamus Neural Projection Response Altered Social Cognition Increased Sexual Motivation Hypothalamus->Response Hormonal & Neural Regulation

Caption: Proposed signaling pathway for this compound in humans.

Experimental Workflow Example: Investigating Effects on Social Cognition

The following diagram illustrates a typical experimental workflow used in studies examining the impact of this compound on social cognition.

experimental_workflow cluster_setup Setup cluster_experiment Double-Blind, Placebo-Controlled Experiment cluster_analysis Data Analysis Recruitment Participant Recruitment (e.g., Heterosexual Males) Screening Screening (e.g., Olfactory Function) Recruitment->Screening Assignment Random Assignment to Conditions Screening->Assignment EST_Exposure This compound Exposure Assignment->EST_Exposure Group 1 Placebo_Exposure Placebo Exposure Assignment->Placebo_Exposure Group 2 Task Behavioral Task (e.g., Interpersonal Perception Task) EST_Exposure->Task Placebo_Exposure->Task Data_Collection Data Collection (e.g., Accuracy, Reaction Time) Task->Data_Collection Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Stats

References

Future Directions for Validating the Function of Estratetraenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of future directions for validating the function of estratetraenol, a putative human pheromone. It outlines emerging methodologies and provides a framework for rigorous experimental design, data interpretation, and comparison with alternative approaches.

This compound, an endogenous steroid found in women, has been a subject of interest for its potential role as a human pheromone, influencing social and sexual behaviors.[1][2] However, the scientific consensus on its precise function remains elusive, largely due to methodological challenges and a lack of robust, replicable evidence.[3][4] This guide explores advanced and alternative methods to rigorously validate the biological activity of this compound, moving beyond preliminary behavioral observations to mechanistic and quantitative analyses.

I. Expanding the Scope of In Vitro Validation

A critical step in validating this compound's function is to identify its molecular targets and elucidate the downstream signaling cascades. While the exact receptors for this compound are yet to be definitively identified, G-protein coupled receptors (GPCRs) within the olfactory epithelium are the primary candidates.[5][6] Future research should focus on high-throughput screening and targeted assays to deorphanize these receptors.

Comparative Analysis of In Vitro Assays:

Assay TypePrincipleThis compound ApplicationAlternative Approaches & CompoundsKey Quantitative Data & Considerations
GPCR Activation Assays Measurement of second messengers (e.g., cAMP, IP1, Ca2+) upon receptor activation in engineered cell lines.[7][8]Screen libraries of olfactory GPCRs for activation by this compound.- Androstadienone: A putative male pheromone, can be used as a positive control for steroid-activating olfactory GPCRs. - Progesterone (B1679170) & Estradiol (B170435): Endogenous steroids that can modulate olfactory neuron responses and serve as comparators.[1][3]- EC50/IC50 values: Determine the potency of this compound at specific receptors. - Maximal efficacy (Emax): Compare the maximal response to that of known ligands. - Vehicle Controls: Propylene (B89431) glycol or mineral oil are common vehicles.
Receptor Binding Assays Quantify the affinity of this compound for specific receptors using radiolabeled or fluorescently tagged ligands.Determine the binding affinity (Kd) of this compound to candidate olfactory receptors.- Competitive binding assays: Use known ligands for olfactory receptors to compete with this compound.- Dissociation constant (Kd): A lower Kd indicates higher binding affinity. - Bmax: Indicates the total receptor density in the sample.
Transcriptional Reporter Assays Measure the activation of downstream transcription factors (e.g., CREB) following receptor activation.Quantify the ability of this compound to induce gene expression downstream of a candidate receptor.- Luciferase or β-galactosidase reporters: Commonly used systems for measuring promoter activity.- Fold-change in reporter gene expression: Compare the level of transcription with and without this compound stimulation.
Experimental Protocol: GPCR Activation Assay (cAMP Measurement)
  • Cell Culture and Transfection:

    • Culture HEK293 cells expressing a candidate human olfactory GPCR.

    • For Gi-coupled receptors, co-transfect with a promiscuous G-protein alpha subunit (e.g., Gα15/16) to redirect signaling through a measurable pathway (e.g., calcium flux) or use a forskolin-induced cAMP accumulation assay.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound (and control compounds) for a defined period.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate dose-response curves and calculate EC50 values for each compound.

    • Normalize data to the response of a known agonist or a positive control.

II. Advancing Electrophysiological Characterization

Directly measuring the electrical response of human olfactory sensory neurons (OSNs) to this compound is crucial for confirming its role as an olfactory stimulus. While technically challenging, recent advancements in patch-clamp techniques on acute slices of human olfactory epithelium offer a viable path forward.[9][10]

Comparative Analysis of Electrophysiological Techniques:

TechniquePrincipleThis compound ApplicationAlternative Approaches & CompoundsKey Quantitative Data & Considerations
Whole-Cell Patch Clamp Records the electrical activity (current or voltage) of a single neuron.[9][11]Characterize changes in membrane potential and ion channel activity in human OSNs upon this compound application.- Perfusion of control steroids: (e.g., progesterone, estradiol) to assess specificity of the response.[1][3] - Application of specific ion channel blockers: To identify the channels involved in the response.- Change in membrane potential (mV): Depolarization or hyperpolarization in response to this compound. - Amplitude and frequency of action potentials. - Magnitude of inward/outward currents (pA or nA).
Electro-olfactogram (EOG) Records the field potential from the surface of the olfactory epithelium, representing the summed activity of many OSNs.[12]Assess the overall responsiveness of the human olfactory epithelium to this compound.- Stimulation with common odorants: (e.g., phenylethyl alcohol, eugenol) to serve as positive controls. - Air puffs with vehicle: As a negative control.- Amplitude of the negative EOG potential (mV): Indicates the magnitude of the response. - Dose-response relationship.
Experimental Protocol: Whole-Cell Patch Clamp of Human Olfactory Sensory Neurons
  • Tissue Preparation:

    • Obtain fresh human olfactory epithelial biopsies.

    • Prepare acute tissue slices (150-200 µm thick).

  • Recording:

    • Identify OSNs based on their characteristic morphology.

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline electrical activity.

    • Perfuse the slice with a solution containing a known concentration of this compound.

    • Record changes in membrane potential, firing rate, and ionic currents.

  • Data Analysis:

    • Quantify the change in electrophysiological parameters before, during, and after this compound application.

    • Compare the response to that elicited by control compounds.

III. Refining Neuroimaging and Behavioral Paradigms

Neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), can provide insights into how this compound is processed in the human brain.[13] Behavioral studies, when rigorously designed, can correlate these neural changes with observable effects on mood, perception, and decision-making.

Comparative Analysis of Neuroimaging and Behavioral Methods:

MethodPrincipleThis compound ApplicationAlternative Approaches & CompoundsKey Quantitative Data & Considerations
fMRI Measures changes in blood-oxygen-level-dependent (BOLD) signal as an indirect measure of neural activity.[14]Identify brain regions activated or deactivated by the odor of this compound.- Androstadienone: Compare activation patterns with this putative male pheromone.[13] - Neutral and pleasant/unpleasant odors: As olfactory controls.- Percent signal change in BOLD signal: In regions of interest (e.g., hypothalamus, amygdala, prefrontal cortex). - Statistical parametric maps (SPMs): Showing clusters of significant activation.
PET Uses radiotracers to measure metabolic activity or receptor density.Investigate changes in regional cerebral blood flow or glucose metabolism in response to this compound.- Radiolabeled ligands for specific receptors: To assess if this compound displaces them.- Changes in regional cerebral blood flow (rCBF). - Standardized Uptake Value (SUV): For metabolic studies.
Behavioral Assays Assess changes in mood, attractiveness ratings, and social decision-making.Quantify the effects of this compound exposure on tasks related to social cognition and sexual motivation.- Double-blind, placebo-controlled designs: Are essential for rigor. - Use of validated psychological questionnaires and tasks. - Changes in rating scales (e.g., Likert scales for mood and attractiveness). - Reaction times and accuracy on cognitive tasks.
Experimental Protocol: fMRI Study of this compound Perception
  • Participant Recruitment:

    • Recruit a cohort of heterosexual male participants.

    • Screen for olfactory function and psychological well-being.

  • Stimulus Delivery:

    • Deliver pulses of this compound vapor and a vehicle control (e.g., propylene glycol) through a computer-controlled olfactometer.

    • Ensure a double-blind, randomized presentation order.

  • fMRI Acquisition:

    • Acquire whole-brain BOLD fMRI data while participants are exposed to the stimuli.

    • Include a task where participants rate the pleasantness of the odors.

  • Data Analysis:

    • Pre-process the fMRI data (motion correction, spatial normalization).

    • Perform statistical analysis to identify brain regions showing a significantly different BOLD response to this compound compared to the control.

    • Correlate brain activation with behavioral ratings.

IV. Signaling Pathways and Visualizations

The putative signaling pathway for this compound likely involves its binding to an olfactory GPCR, leading to a cascade of intracellular events culminating in the generation of an action potential in the OSN.

Hypothesized Signaling Pathway for this compound:

Estratetraenol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EST This compound OR Olfactory Receptor (GPCR) EST->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Production CNG CNG Channel cAMP->CNG Opening Depolarization Depolarization CNG->Depolarization Na+/Ca2+ influx Ca_Cl Ca2+-activated Cl- Channel Ca_Cl->Depolarization Cl- efflux Depolarization->Ca_Cl Ca2+ activation AP Action Potential Depolarization->AP Signal to Brain

Caption: Hypothesized olfactory signaling cascade for this compound.

Experimental Workflow for this compound Validation:

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation GPCR_Screen GPCR Activation Screening Binding_Assay Receptor Binding Assay Patch_Clamp Whole-Cell Patch Clamp GPCR_Screen->Patch_Clamp Identified Receptor Reporter_Assay Reporter Gene Assay EOG Electro-olfactogram fMRI fMRI Patch_Clamp->fMRI Confirmed Neuronal Activity Behavior Behavioral Assays fMRI->Behavior Correlate Brain Activity with Behavior

Caption: A multi-tiered workflow for validating this compound's function.

By employing a combination of these advanced in vitro, ex vivo, and in vivo techniques, researchers can move towards a more definitive understanding of this compound's biological function. This multi-faceted approach, grounded in rigorous experimental design and quantitative data, will be essential for either substantiating or refuting its role as a human pheromone and for exploring its potential applications in drug development and other fields.

References

Safety Operating Guide

Navigating the Disposal of Estratetraenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Estratetraenol, this guide supports researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.

Hazardous Waste Characterization

To ensure proper disposal, a hazardous waste determination should be conducted. While this compound is not explicitly listed on the EPA's P or U lists of acute hazardous wastes, a waste product containing it may exhibit one or more of the following characteristics as defined by the Resource Conservation and Recovery Act (RCRA):

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The capacity to be harmful or fatal if ingested or absorbed.

Given that this compound is a biologically active compound, it is prudent to handle it as a toxic waste. The environmental impact of steroidal estrogens, even at low concentrations, on aquatic life is a significant concern, reinforcing the need for cautious disposal.

Personal Protective Equipment (PPE) for Disposal

When handling this compound waste, appropriate personal protective equipment is crucial to prevent exposure. The following PPE should be worn:

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Not generally required for small quantities in solution, but a respirator may be necessary if handling powders or creating aerosols.To prevent inhalation.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

Figure 1. Workflow for the proper disposal of this compound waste.

Experimental Protocols for Waste Treatment (for consideration by licensed facilities)

While on-site treatment of hazardous waste is highly regulated and generally not performed in a standard research laboratory, the following methods are established for the degradation of steroidal compounds and may be employed by a certified Treatment, Storage, and Disposal Facility (TSDF).

1. Incineration:

High-temperature incineration is an effective method for the complete destruction of organic compounds like this compound.

  • Methodology: The waste is subjected to controlled burning in a primary combustion chamber at temperatures typically ranging from 850°C to 1100°C. A secondary chamber, or afterburner, operating at even higher temperatures (e.g., >1100°C), ensures the complete destruction of any residual organic compounds and harmful gases.

  • Considerations: This method should only be carried out in a permitted hazardous waste incinerator to ensure compliance with air quality regulations.

2. Chemical Deactivation (Adsorption):

For liquid waste streams, adsorption onto activated carbon can be an effective preliminary treatment step to remove the hazardous compound from the solution.

  • Methodology:

    • Prepare a slurry of activated carbon in an appropriate solvent.

    • Add the this compound-containing liquid waste to the slurry.

    • Agitate the mixture for a sufficient contact time to allow for adsorption of the this compound onto the carbon.

    • Separate the activated carbon from the liquid by filtration.

    • The treated liquid should be tested for residual this compound before further disposal.

    • The spent activated carbon, now containing the adsorbed this compound, must be disposed of as hazardous waste, likely via incineration.

G cluster_0 Waste Stream cluster_1 Treatment Options cluster_2 Final Disposal LiquidWaste Liquid this compound Waste Incineration High-Temperature Incineration LiquidWaste->Incineration Adsorption Adsorption onto Activated Carbon LiquidWaste->Adsorption Landfill Secure Landfill (for ash/treated solid) Incineration->Landfill Ash Adsorption->Landfill Spent Carbon TreatedLiquid Discharge of Treated Liquid (if compliant) Adsorption->TreatedLiquid

Figure 2. Potential disposal pathways for liquid this compound waste.

Disclaimer: This information is intended as a guide for laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with all federal, state, and local regulations. The responsibility for proper waste classification and disposal lies with the generator of the waste.

Comprehensive Safety and Handling Guide for Estratetraenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Estratetraenol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Immediate Safety and First Aid

In the event of exposure to this compound, immediate action is crucial. The following table summarizes first-aid measures.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[1] Seek medical advice.
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Consult a physician immediately.
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure. This compound is a potent steroid compound, and all handling should be conducted with care.

TaskRequired PPE
Handling Solid Compound - Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields or goggles. - Respiratory: A NIOSH-approved respirator is recommended, especially when weighing or if dust can be generated. - Lab Coat: A dedicated lab coat, preferably disposable.
Solution Preparation - Gloves: Chemical-resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard lab coat. - Work Area: All work should be performed in a certified chemical fume hood.[1]
Accidental Spill Cleanup - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles. - Respiratory: A NIOSH-approved respirator with appropriate cartridges. - Protective Clothing: Impervious clothing or a disposable suit to prevent skin contact.

Operational and Disposal Plans

A clear workflow for handling and disposing of this compound is essential for laboratory safety and environmental protection.

cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal A Receiving & Inventory B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weighing Solid Compound C->D E Solution Preparation D->E Spill Accidental Spill D->Spill F Conduct Experiment E->F Transfer to experiment E->Spill G Decontaminate Surfaces F->G Post-experiment F->Spill H Segregate Waste G->H I Label Hazardous Waste H->I J Store Waste Securely I->J K Scheduled Professional Disposal J->K SpillResponse Follow Spill Protocol (Absorb, Clean, Dispose) Spill->SpillResponse SpillResponse->H

Caption: Workflow for the safe handling and disposal of this compound.

Handling and Storage
  • Storage: Store this compound in a cool, well-ventilated area, in a tightly sealed container.

  • Handling: Avoid direct contact with skin and eyes and prevent the formation of dust and aerosols.[1] All manipulations of solid this compound should occur within a chemical fume hood or a suitable containment enclosure.[1]

Disposal Plan

The disposal of hormonal waste must be conducted in strict accordance with international and national legislation.

  • Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items (e.g., weigh boats, pipette tips), should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and labeled hazardous waste container. Do not pour hormonal waste down the drain.

  • Packaging: Primary packaging that has been in direct contact with this compound should be treated as hazardous waste.[2]

  • Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste management company.[3][4]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound, incorporating necessary safety measures.

Objective: To safely and accurately prepare a stock solution of this compound at a specified concentration.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., ethanol, DMSO)

  • Volumetric flask with stopper

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Pipettes and tips

  • Beaker for solvent

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials and place them inside the fume hood.

    • Don the appropriate PPE as specified in the table above for "Solution Preparation."

  • Weighing the Compound:

    • Place a piece of weighing paper or a weigh boat on the analytical balance and tare it.

    • Carefully weigh the desired amount of solid this compound. Avoid creating dust. If any static is present, use an anti-static gun.

    • Record the exact weight.

  • Dissolving the Compound:

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Using a pipette, add a small amount of the chosen solvent to the flask to dissolve the solid. Swirl gently to mix.

    • Once the solid is fully dissolved, continue to add the solvent until the volume is just below the calibration mark on the flask.

  • Finalizing the Solution:

    • Use a pipette to add the final drops of solvent to bring the bottom of the meniscus to the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the stock solution to an appropriately labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions.

  • Cleanup:

    • Dispose of all contaminated disposable materials (weighing paper, pipette tips) in the designated hazardous waste container.

    • Decontaminate the spatula and any non-disposable glassware with an appropriate cleaning procedure.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly.

Occupational Exposure Limits (OELs)

Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound from major regulatory bodies like OSHA. Given its nature as a potent steroid compound, it is prudent to handle this compound with a high degree of caution, similar to other potent pharmaceutical ingredients. Laboratories should adopt a conservative approach and implement engineering controls and PPE to minimize any potential for exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ESTRATETRAENOL
Reactant of Route 2
ESTRATETRAENOL

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。